molecular formula C29H39N3O4 B1668927 CI-1015 CAS No. 156672-01-4

CI-1015

Katalognummer: B1668927
CAS-Nummer: 156672-01-4
Molekulargewicht: 493.6 g/mol
InChI-Schlüssel: YKZVFJYBIIABAI-VZHOGKRISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

structure in first source

Eigenschaften

CAS-Nummer

156672-01-4

Molekularformel

C29H39N3O4

Molekulargewicht

493.6 g/mol

IUPAC-Name

2-adamantyl N-[(2R)-1-[[(1S,2S)-2-hydroxycyclohexyl]amino]-3-(1H-indol-3-yl)-2-methyl-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C29H39N3O4/c1-29(27(34)31-24-8-4-5-9-25(24)33,15-21-16-30-23-7-3-2-6-22(21)23)32-28(35)36-26-19-11-17-10-18(13-19)14-20(26)12-17/h2-3,6-7,16-20,24-26,30,33H,4-5,8-15H2,1H3,(H,31,34)(H,32,35)/t17?,18?,19?,20?,24-,25-,26?,29+/m0/s1

InChI-Schlüssel

YKZVFJYBIIABAI-VZHOGKRISA-N

Isomerische SMILES

C[C@@](CC1=CNC2=CC=CC=C21)(C(=O)N[C@H]3CCCC[C@@H]3O)NC(=O)OC4C5CC6CC(C5)CC4C6

Kanonische SMILES

CC(CC1=CNC2=CC=CC=C21)(C(=O)NC3CCCCC3O)NC(=O)OC4C5CC6CC(C5)CC4C6

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

CI 1015
CI-1015
tricyclo(3.3.1.1)dec-2-yl-(1S-(1alpha(S)2beta)-2-((2-hydroxycyclohexyl)amino)-1-(1H-indol-3-ylmethyl)-1-methyl-2-oxoethyl)carbamate

Herkunft des Produkts

United States

Foundational & Exploratory

Unveiling the Potent and Selective Binding of CI-1015 to CCK-B Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of CI-1015 for the cholecystokinin-B (CCK-B) receptor, a key target in neuroscience and gastrointestinal research. This document synthesizes available data, outlines detailed experimental methodologies for receptor binding assays, and visualizes the intricate signaling pathways associated with CCK-B receptor activation.

Quantitative Analysis of this compound Binding Affinity

This compound exhibits a high and selective binding affinity for the CCK-B receptor. The quantitative data from cited studies are summarized below, offering a clear comparison of its potency at both CCK-B and CCK-A receptor subtypes.

CompoundReceptor SubtypeBinding Affinity (nM)Assay TypeReference
This compound CCK-B 3.0 Radioligand Competition Assay[1]
This compoundCCK-A2900Radioligand Competition Assay[1]
This compoundCCK-BKe of 34Rat Ventromedial Hypothalamus Assay[1]

Note: A lower binding affinity value (in nM) indicates a higher potency.

Experimental Protocols: Determining Binding Affinity

The determination of this compound's binding affinity for CCK-B receptors typically involves a competitive radioligand binding assay. This method quantifies the ability of an unlabeled compound (the "competitor," in this case, this compound) to displace a radiolabeled ligand that is known to bind to the receptor.

Preparation of Receptor Membranes
  • Cell Culture and Transfection: A cell line expressing the human CCK-B receptor (e.g., CHO-K1 or Swiss 3T3 cells) is cultured under standard conditions. For cells not endogenously expressing the receptor, transient or stable transfection with a plasmid encoding the human CCK-B receptor is performed.

  • Membrane Preparation:

    • Cells are harvested and washed with ice-cold phosphate-buffered saline (PBS).

    • The cell pellet is resuspended in a homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

    • Cells are lysed using a homogenizer (e.g., Dounce or Polytron).

    • The homogenate is centrifuged at a low speed (e.g., 1000 x g for 10 minutes at 4°C) to remove nuclei and intact cells.

    • The supernatant is then subjected to high-speed centrifugation (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer.

    • Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., Bradford or BCA assay).

Competitive Radioligand Binding Assay
  • Radioligand: A radiolabeled ligand with high affinity and selectivity for the CCK-B receptor is used. A common choice is [³H]pBC 264 or a radiolabeled version of a potent CCK-B agonist/antagonist.

  • Assay Procedure:

    • The assay is typically performed in a 96-well plate format.

    • To each well, the following are added in a specific order:

      • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, and 0.1% BSA).

      • A fixed concentration of the radiolabeled ligand (typically at or below its Kd value for the receptor).

      • Increasing concentrations of the unlabeled competitor, this compound.

      • The prepared receptor membranes.

    • Total Binding: Wells containing only the receptor membranes and the radioligand.

    • Non-specific Binding: Wells containing the receptor membranes, the radioligand, and a high concentration of a non-radiolabeled, potent CCK-B ligand to saturate all specific binding sites.

    • The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

    • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) using a cell harvester. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

    • The filters are washed rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

    • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • Specific Binding: Calculated by subtracting the non-specific binding from the total binding at each concentration of this compound.

    • IC50 Determination: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve (plotting specific binding against the log concentration of this compound).

    • Ki Calculation: The inhibition constant (Ki), which represents the binding affinity of this compound for the CCK-B receptor, is calculated from the IC50 value using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + [L]/Kd)

      • Where:

        • [L] is the concentration of the radioligand used in the assay.

        • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Visualizing the Molecular Landscape

CCK-B Receptor Signaling Pathway

Activation of the CCK-B receptor by its endogenous ligands, cholecystokinin (B1591339) (CCK) and gastrin, initiates a cascade of intracellular signaling events. These pathways are crucial for the diverse physiological functions mediated by this receptor.

CCK_B_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CCK_Gastrin CCK / Gastrin CCKBR CCK-B Receptor (GPCR) CCK_Gastrin->CCKBR Binding Gq Gαq CCKBR->Gq Activates G1213 Gα12/13 CCKBR->G1213 Activates PLCb PLCβ Gq->PLCb Activates Rho Rho G1213->Rho Activates PIP2 PIP2 PLCb->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 Release from ER PKC PKC DAG->PKC Activates Ca2->PKC Activates MAPK_Cascade MAPK Cascade (e.g., ERK1/2) PKC->MAPK_Cascade Activates Transcription_Factors Transcription Factors (Elk1, ATF2, c-Fos, c-Jun, MEF2, AP-1) MAPK_Cascade->Transcription_Factors Phosphorylates Actin Actin Stress Fibers Rho->Actin Formation Gene_Expression Gene Expression (Proliferation, etc.) Transcription_Factors->Gene_Expression Regulates

Caption: CCK-B Receptor Signaling Cascade.

Experimental Workflow: Competitive Binding Assay

The logical flow of a competitive binding assay is a systematic process designed to ensure accurate and reproducible results.

Competitive_Binding_Workflow cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Membranes 1. Prepare Receptor Membranes (from CCK-B expressing cells) Incubation 3. Incubation (Membranes + Radioligand + this compound) Prep_Membranes->Incubation Prep_Reagents 2. Prepare Reagents (Radioligand, this compound dilutions, Buffers) Prep_Reagents->Incubation Filtration 4. Rapid Filtration (Separate Bound from Free Ligand) Incubation->Filtration Washing 5. Filter Washing (Remove Non-specific Binding) Filtration->Washing Counting 6. Scintillation Counting (Quantify Bound Radioactivity) Washing->Counting Calc_Specific_Binding 7. Calculate Specific Binding Counting->Calc_Specific_Binding Generate_Curve 8. Generate Competition Curve Calc_Specific_Binding->Generate_Curve Determine_IC50 9. Determine IC50 Generate_Curve->Determine_IC50 Calculate_Ki 10. Calculate Ki (Binding Affinity) Determine_IC50->Calculate_Ki

References

The Peptoid Pathway: A Deep Dive into the Structure-Activity Relationship of CI-1015, a Potent CCK-B Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

CI-1015, an N-(adamantyloxycarbonyl)-α-methyl-(R)-tryptophan derivative, emerged from a focused structure-activity relationship (SAR) study aimed at improving the pharmacokinetic profile of its predecessor, CI-988. This technical guide provides a comprehensive overview of the SAR studies, experimental methodologies, and the underlying biological pathways related to this compound, a selective antagonist of the cholecystokinin-B (CCK-B) receptor.

Core Structure-Activity Relationship (SAR) Insights

The development of this compound was driven by the need to overcome the poor oral bioavailability of CI-988, a potent CCK-B antagonist with anxiolytic properties. The core chemical strategy involved maintaining the essential pharmacophoric elements for receptor binding—the α-methyltryptophan and adamantyloxycarbonyl moieties—while systematically modifying the C-terminus of the molecule.[1] This approach aimed to reduce the molecular weight and remove ionizable groups to enhance absorption and metabolic stability.[1]

The key findings from the SAR studies are summarized in the table below, showcasing the impact of C-terminal modifications on the binding affinity for CCK-B and CCK-A receptors.

CompoundC-Terminal Modification (R)CCK-B Binding IC50 (nM)CCK-A Binding IC50 (nM)
CI-988 (5) N-methyl-N-(2-phenylethyl)glycinamide1.01800
7 N-(2-phenylethyl)acetamide2.5>10000
31 (this compound) (1S,2S)-2-hydroxycyclohexylamino3.02900
32 (1R,2R)-2-hydroxycyclohexylamino100>10000

Data extracted from Trivedi, B. K., et al. (1998). Journal of Medicinal Chemistry, 41(1), 38-45.[1]

The data clearly indicates that while various modifications at the C-terminus were tolerated for CCK-B receptor binding, the stereochemistry of the substituent had a significant impact. For instance, the (1S,2S) stereoisomer of the 2-hydroxycyclohexylamino group in this compound (31) resulted in a 33-fold higher affinity for the CCK-B receptor compared to its (1R,2R) counterpart (32). This highlights a specific stereochemical requirement for optimal receptor interaction at this position. The parent compound, CI-988, exhibited the highest affinity but suffered from poor pharmacokinetic properties. This compound emerged as the lead candidate due to its potent CCK-B antagonism and significantly improved oral bioavailability and brain penetration compared to CI-988.[2]

Synthesis of this compound

The synthesis of this compound and its analogues was achieved through a multi-step process. A representative synthetic scheme is outlined below.

G cluster_start Starting Materials cluster_coupling Key Coupling Step cluster_final Final Product N-Boc-(R)-alpha-methyl-Trp-OH N-Boc-(R)-α-methyl-Trp-OH Intermediate_1 N-Adoc-(R)-α-methyl-Trp-OH N-Boc-(R)-alpha-methyl-Trp-OH->Intermediate_1 1. TFA 2. Adoc-Cl, Base Adoc-Cl 1-Adamantyloxycarbonyl chloride Coupling EDC, HOBt Intermediate_1->Coupling Amine (1S,2S)-2-aminocyclohexanol Amine->Coupling This compound This compound Coupling->this compound

Caption: Synthetic workflow for this compound.

The synthesis commenced with the appropriate N-protected α-methyl-(R)-tryptophan derivative. Following deprotection, the free amine was coupled with 1-adamantyloxycarbonyl chloride to yield the key intermediate, N-Adoc-(R)-α-methyl-Trp-OH. This intermediate was then subjected to a standard peptide coupling reaction with the desired C-terminal amine, in the case of this compound, (1S,2S)-2-aminocyclohexanol, using coupling reagents such as EDC and HOBt to afford the final product.

Experimental Protocols

A variety of in vitro and in vivo assays were employed to characterize the pharmacological profile of this compound and its analogues.

CCK-A and CCK-B Receptor Binding Assays

These assays are crucial for determining the binding affinity of the synthesized compounds for the target receptors.

G Receptor_Source Receptor Source (e.g., cell membranes expressing CCK-A or CCK-B receptors) Incubation Incubation Receptor_Source->Incubation Radioligand Radioligand (e.g., [3H]L-365,260 for CCK-B) Radioligand->Incubation Test_Compound Test Compound (this compound analogue) Test_Compound->Incubation Separation Separation of bound and free radioligand (e.g., filtration) Incubation->Separation Quantification Quantification of bound radioactivity (scintillation counting) Separation->Quantification Data_Analysis Data Analysis (IC50 determination) Quantification->Data_Analysis

Caption: Workflow for receptor binding assay.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells stably expressing either the human CCK-A or CCK-B receptor.

  • Competitive Binding: A constant concentration of a suitable radioligand (e.g., [3H]L-365,260 for the CCK-B receptor) is incubated with the receptor preparation in the presence of varying concentrations of the test compound.

  • Separation: The reaction mixture is filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

Rat Ventromedial Hypothalamus (VMH) Assay

This functional assay assesses the antagonist activity of the compounds in a native central nervous system tissue preparation.

Methodology:

  • Tissue Preparation: Coronal slices of the rat brain containing the ventromedial hypothalamus are prepared.

  • Electrophysiological Recording: Extracellular single-unit recordings are made from neurons within the VMH.

  • Agonist Application: The CCK-B receptor agonist, pentagastrin, is applied to the slice, which induces an increase in the neuronal firing rate.

  • Antagonist Application: The test compound is applied prior to the agonist, and its ability to block the pentagastrin-induced increase in firing rate is measured.

  • Data Analysis: The equilibrium constant (Ke) for the antagonist is calculated from the concentration-dependent inhibition of the agonist response.

X-Maze Test for Anxiolytic Activity

This in vivo behavioral model is used to evaluate the anxiolytic potential of the compounds in rodents.

G Drug_Admin Drug Administration (e.g., oral gavage of this compound) Acclimation Acclimation Period Drug_Admin->Acclimation Placement Placement of animal in the center of the X-maze Acclimation->Placement Exploration Free exploration of the maze (e.g., 5 minutes) Placement->Exploration Data_Collection Data Collection (Time spent in open vs. closed arms, number of entries) Exploration->Data_Collection Data_Analysis Data Analysis (Comparison between treated and control groups) Data_Collection->Data_Analysis

Caption: Experimental workflow for the X-maze test.

Methodology:

  • Apparatus: The X-maze (or elevated plus-maze) consists of two open arms and two closed arms arranged in a plus shape and elevated from the floor.

  • Dosing: Animals (typically rats or mice) are administered the test compound or vehicle orally at a specified time before the test.

  • Testing: Each animal is placed in the center of the maze and allowed to freely explore for a set period (e.g., 5 minutes).

  • Behavioral Measures: The time spent in and the number of entries into the open and closed arms are recorded.

  • Data Analysis: Anxiolytic activity is indicated by a significant increase in the time spent and/or the number of entries into the open arms compared to the vehicle-treated control group. The minimum effective dose (MED) is determined as the lowest dose that produces a statistically significant anxiolytic effect.

CCK-B Receptor Signaling Pathway

This compound exerts its effects by blocking the signaling cascade initiated by the binding of endogenous ligands like cholecystokinin (B1591339) to the CCK-B receptor. The CCK-B receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq pathway.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol CCK CCK (Ligand) CCKBR CCK-B Receptor CCK->CCKBR Binds to Gq Gq protein CCKBR->Gq Activates PLC Phospholipase C-β (PLC-β) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca²⁺ release IP3->Ca2+ PKC Protein Kinase C (PKC) activation DAG->PKC Downstream Downstream Cellular Responses Ca2+->Downstream PKC->Downstream This compound This compound (Antagonist) This compound->CCKBR Blocks

Caption: CCK-B receptor signaling pathway.

Upon activation by CCK, the CCK-B receptor stimulates the Gq protein, which in turn activates phospholipase C-β (PLC-β). PLC-β then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytosol and binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC). These signaling events ultimately lead to various downstream cellular responses. As a CCK-B receptor antagonist, this compound competitively binds to the receptor and prevents this signaling cascade from being initiated.

Conclusion

The development of this compound is a prime example of a successful lead optimization program guided by systematic structure-activity relationship studies. By retaining key pharmacophoric features and modifying the C-terminus to improve pharmacokinetic properties, a potent and orally bioavailable CCK-B receptor antagonist with a promising anxiolytic profile was identified. The detailed experimental protocols and understanding of the underlying signaling pathways provided in this guide offer a comprehensive resource for researchers in the field of drug discovery and development.

References

The Pharmacological Profile of CI-1015: A Potent and Selective CCK-B Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

CI-1015 is a second-generation, non-peptoid antagonist of the cholecystokinin-B (CCK-B) receptor, developed as a potential anxiolytic agent. It demonstrates high affinity and selectivity for the CCK-B receptor over the CCK-A subtype. Preclinical studies have highlighted its efficacy in animal models of anxiety following oral administration. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its binding and functional characteristics, in vivo activity, and the experimental methodologies employed for its evaluation. Furthermore, this guide visualizes the key signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and preclinical assessment.

Introduction

The cholecystokinin (B1591339) (CCK) system, comprising the peptides CCK and gastrin and their receptors CCK-A and CCK-B, is implicated in a range of physiological processes in both the gastrointestinal tract and the central nervous system. The CCK-B receptor, in particular, has been a target for the development of anxiolytic drugs due to its role in modulating anxiety and panic. This compound emerged as a promising candidate from a structure-activity relationship (SAR) study aimed at improving the pharmacokinetic profile of its predecessor, CI-988.[1][2] This document collates the key pharmacological data for this compound and provides detailed experimental context for its evaluation.

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters defining the pharmacological profile of this compound.

Table 1: Receptor Binding Affinity of this compound

ReceptorBinding Affinity (Ki)
CCK-B3.0 nM[1][2]
CCK-A2900 nM[1][2]

Table 2: In Vitro Functional Antagonism of this compound

AssayParameterValue
Rat Ventromedial Hypothalamus AssayKe34 nM[1][2]

Table 3: In Vivo Anxiolytic-like Activity of this compound

Animal ModelParameterValue
X-maze (Rat)Minimum Effective Dose (MED), oral0.1 µg/kg[1][2]

Experimental Protocols

This section details the methodologies for the key experiments cited in the pharmacological profiling of this compound.

Receptor Binding Assays

These assays determine the affinity of this compound for the CCK-A and CCK-B receptors.

Objective: To quantify the binding affinity (Ki) of this compound for CCK-A and CCK-B receptors.

Materials:

  • Receptor Source: Membranes from cell lines stably expressing recombinant human CCK-A or CCK-B receptors (e.g., CHO-K1, HEK-293).[3][4]

  • Radioligand: [¹²⁵I]Bolton-Hunter labeled CCK-8 ([¹²⁵I]BH-CCK-8), a high-affinity non-selective CCK receptor ligand.[4][5]

  • Competitor: this compound.

  • Non-specific Binding Control: A high concentration of a non-labeled CCK receptor agonist (e.g., 1 µM CCK-8).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[6]

  • Filtration Apparatus: 96-well cell harvester and glass fiber filter mats (e.g., GF/C).[4][6]

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Cells expressing the target receptor are harvested and homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).[6]

  • Assay Setup: In a 96-well plate, incubate a fixed concentration of the radioligand with varying concentrations of this compound and the prepared cell membranes.

  • Incubation: Incubate the plates for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., 30°C) to reach binding equilibrium.[4][6]

  • Filtration: Rapidly filter the incubation mixture through the glass fiber filter mats using a cell harvester to separate bound from free radioligand. The filters are then washed with ice-cold wash buffer to remove non-specifically bound radioligand.[6]

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[1][7]

Rat Ventromedial Hypothalamus (VMH) Functional Assay

This ex vivo assay assesses the functional antagonist activity of this compound at the CCK-B receptor.

Objective: To determine the equilibrium dissociation constant (Ke) of this compound as a functional antagonist at native CCK-B receptors.

Materials:

  • Tissue Source: Male Wistar rats.

  • Agonist: Pentagastrin, a CCK-B receptor agonist.[2][8]

  • Antagonist: this compound.

  • Artificial Cerebrospinal Fluid (aCSF): Containing standard physiological concentrations of ions and glucose, continuously bubbled with 95% O₂ / 5% CO₂.

  • Vibratome or Tissue Slicer.

  • Electrophysiology Recording Setup: Including a recording chamber, microscope, micromanipulators, amplifier, and data acquisition system.

Procedure:

  • Slice Preparation: The rat is anesthetized and the brain is rapidly removed and placed in ice-cold, oxygenated aCSF. Coronal slices (e.g., 300-400 µm thick) containing the ventromedial hypothalamus are prepared using a vibratome.[9][10][11]

  • Incubation: The slices are allowed to recover in oxygenated aCSF at room temperature for at least one hour before recording.

  • Recording: A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF. Extracellular single-unit recordings are made from neurons within the VMH using glass microelectrodes.

  • Agonist Application: A stable baseline firing rate of a neuron is established. Pentagastrin is then applied to the bath to induce an increase in the neuronal firing rate.

  • Antagonist Application: Once a stable, pentagastrin-induced increase in firing rate is achieved, increasing concentrations of this compound are co-applied with pentagastrin.

  • Data Analysis: The concentration of this compound that produces a 50% reduction in the pentagastrin-induced increase in firing rate is determined. The Ke is calculated from these data, providing a measure of the functional antagonist potency.[2][8]

In Vivo Anxiolytic Activity: The Elevated X-Maze (or Plus-Maze) Test

This behavioral assay evaluates the anxiolytic-like effects of this compound in rats.

Objective: To determine the minimum effective dose (MED) of orally administered this compound that produces an anxiolytic-like response.

Materials:

  • Subjects: Male rats (e.g., Wistar or Sprague-Dawley).

  • Apparatus: An elevated X-maze (or plus-maze) typically made of wood or plastic, consisting of two open arms and two enclosed arms of equal dimensions (e.g., 50 cm long x 10 cm wide for rats), elevated from the floor (e.g., 50-70 cm).[12]

  • Drug Administration: this compound is administered orally (p.o.) via gavage. A suitable vehicle is used for drug formulation (e.g., 0.5% carboxymethyl cellulose).[13]

  • Video Recording and Analysis System.

Procedure:

  • Acclimatization: Animals are habituated to the testing room for at least one hour before the experiment.

  • Drug Administration: this compound or vehicle is administered orally at a specified time before the test (e.g., 30-60 minutes).

  • Test Procedure: Each rat is placed in the center of the maze, facing an open arm. The animal is allowed to freely explore the maze for a fixed period (e.g., 5 minutes).[14]

  • Data Collection: The behavior of the rat is recorded by a video camera. The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms.

  • Data Analysis: The data are analyzed to compare the behavior of the this compound treated groups with the vehicle-treated control group. An increase in the time spent in the open arms and/or the number of entries into the open arms is indicative of an anxiolytic-like effect. The MED is the lowest dose of this compound that produces a statistically significant anxiolytic-like effect.

Visualizations

The following diagrams illustrate key concepts related to the pharmacology of this compound.

CCKB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular CCK/Gastrin CCK/Gastrin CCKBR CCK-B Receptor CCK/Gastrin->CCKBR Gq Gαq CCKBR->Gq PI3K PI3K CCKBR->PI3K PLCb PLC-β Gq->PLCb activates PIP2 PIP₂ PLCb->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC activates Cellular_Responses Cellular Responses (e.g., Neuronal Excitation) Ca2->Cellular_Responses MAPK_Cascade MAPK/ERK Cascade PKC->MAPK_Cascade activates PI3K->MAPK_Cascade activates MAPK_Cascade->Cellular_Responses CI1015 This compound CI1015->CCKBR blocks

Caption: CCK-B Receptor Signaling Pathway and the Action of this compound.

Experimental_Workflow cluster_in_vitro In Vitro / Ex Vivo Evaluation cluster_in_vivo In Vivo Evaluation cluster_synthesis Compound Synthesis Binding Receptor Binding Assay (Ki determination) PK Pharmacokinetic Studies (Oral Bioavailability, Brain Penetration) Binding->PK Informs in vivo dose selection Functional Rat VMH Functional Assay (Ke determination) PD Pharmacodynamic (Anxiety) Model (Elevated X-Maze, MED determination) Functional->PD Informs in vivo dose selection PK->PD Correlates exposure with efficacy Synthesis Synthesis of this compound Synthesis->Binding Synthesis->Functional

Caption: Experimental Workflow for the Pharmacological Profiling of this compound.

Logical_Relationship CI1015 This compound High_Affinity High Affinity for CCK-B Receptor (Ki = 3.0 nM) CI1015->High_Affinity Selectivity High Selectivity vs. CCK-A Receptor (~967-fold) CI1015->Selectivity Functional_Antagonism Functional Antagonism in CNS Tissue (Ke = 34 nM) High_Affinity->Functional_Antagonism leads to Selectivity->Functional_Antagonism contributes to Anxiolytic_Effect Anxiolytic-like Effect in vivo (MED = 0.1 µg/kg, p.o.) Functional_Antagonism->Anxiolytic_Effect results in

Caption: Logical Relationship of this compound's Pharmacological Properties.

Conclusion

This compound is a potent and selective CCK-B receptor antagonist with a pharmacological profile that supports its development as an anxiolytic agent. Its high affinity for the CCK-B receptor translates into functional antagonism in a relevant ex vivo central nervous system preparation, which in turn leads to anxiolytic-like effects in a validated in vivo behavioral model at very low oral doses. The improved pharmacokinetic properties of this compound over its predecessor highlight the success of the targeted drug design strategy. This technical guide provides a foundational understanding of the pharmacological characteristics of this compound and the experimental approaches used to define them, serving as a valuable resource for researchers in the field of neuroscience and drug development.

References

The Discovery and Preclinical Development of CI-1015: A Second-Generation CCK-B Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

CI-1015, also known as tricyclo[3.3.1.13,7]dec-2-yl [1S-[1α(S*)2β]-[2-[(2-hydroxycyclohexyl)amino]-1-(1H-indol-3-ylmethyl)-1-methyl-2-oxoethyl]carbamate, is a potent and selective second-generation "peptoid" antagonist of the cholecystokinin (B1591339) B (CCK-B) receptor. Developed by Parke-Davis Pharmaceutical Research in the late 1990s, this compound was rationally designed to improve upon the pharmacokinetic deficiencies of its predecessor, CI-988, a compound that exhibited poor oral bioavailability. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including available quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways and experimental workflows.

Introduction and Rationale for Development

The cholecystokinin (CCK) system, particularly the CCK-B receptor subtype, has long been implicated in the modulation of anxiety and panic disorders. The predecessor to this compound, CI-988, was a potent and selective CCK-B receptor antagonist that demonstrated anxiolytic effects in preclinical models.[1] However, the clinical development of CI-988 was hampered by its low oral bioavailability in both animal models and humans, which was attributed to poor absorption and high first-pass metabolism.[1]

This led to a focused medicinal chemistry effort at Parke-Davis to identify a second-generation compound with an improved pharmacokinetic profile while retaining the high affinity and selectivity for the CCK-B receptor. The primary goal was to enhance oral bioavailability to create a viable clinical candidate for the treatment of anxiety-related disorders. This effort culminated in the discovery of this compound.[1]

Mechanism of Action

This compound is a competitive antagonist of the CCK-B receptor.[1] The CCK-B receptor, also known as the gastrin receptor, is a G-protein coupled receptor (GPCR) predominantly found in the central nervous system and the gastrointestinal tract.[2] Endogenous ligands for this receptor include the neuropeptide cholecystokinin and the hormone gastrin.[2]

Upon agonist binding, the CCK-B receptor primarily couples to the Gq alpha subunit of the heterotrimeric G-protein complex. This activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling cascades are involved in a variety of cellular responses, including neuronal excitation. By competitively binding to the CCK-B receptor, this compound blocks these downstream signaling events.

Signaling Pathway Diagram

CCK_B_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space CCK CCK / Gastrin CCKBR CCK-B Receptor CCK->CCKBR Binds & Activates CI1015 This compound CI1015->CCKBR Binds & Blocks Gq Gq CCKBR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PIP2 PIP2 PIP2->PLC Ca2 ↑ [Ca2+]i IP3->Ca2 Stimulates Release PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (e.g., Neuronal Excitation) Ca2->Response PKC->Response

Figure 1. CCK-B Receptor Signaling Pathway and the Antagonistic Action of this compound.

Preclinical Data

The preclinical evaluation of this compound demonstrated its high affinity and selectivity for the CCK-B receptor, its functional antagonism in a relevant brain tissue model, and its improved pharmacokinetic profile and in vivo efficacy compared to CI-988.

Quantitative Preclinical Data Summary
ParameterValueSpecies/AssayReference
Receptor Binding Affinity
CCK-B IC503.0 nMRadioligand Binding Assay[1]
CCK-A IC502900 nMRadioligand Binding Assay[1]
Functional Antagonist Activity
Ke (CCK-B)34 nMRat Ventromedial Hypothalamus Assay[1]
In Vivo Efficacy
Minimum Effective Dose (MED)0.1 µg/kg (oral)Mouse X-Maze (Anxiolytic Effect)[1]
Pharmacokinetics
Oral Bioavailability~10-fold higher than CI-988Rat[1]
Blood-Brain Barrier PermeabilityEnhanced relative to CI-988Not specified[1]

Experimental Protocols

Detailed experimental protocols from the original studies by Parke-Davis are not publicly available. The following are representative protocols for the key assays used in the preclinical evaluation of this compound, based on standard methodologies.

CCK-B Receptor Binding Assay

Objective: To determine the binding affinity of this compound for the CCK-B and CCK-A receptors.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human CCK-B or CCK-A receptor.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA.

  • Radioligand: [125I]-labeled CCK-8 (non-sulfated) for CCK-B or [125I]-labeled CCK-8 (sulfated) for CCK-A.

  • Procedure: a. In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of this compound (or a reference compound). b. Incubate at room temperature for 60-90 minutes to reach equilibrium. c. Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer to separate bound from free radioligand. d. Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.

Rat Ventromedial Hypothalamus (VMH) Functional Assay

Objective: To assess the functional antagonist activity of this compound at the CCK-B receptor in a native tissue preparation.

Methodology:

  • Tissue Preparation: Prepare brain slices (300-400 µm thick) containing the VMH from adult rats.

  • Electrophysiology: a. Place a brain slice in a recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF). b. Perform extracellular single-unit recordings from neurons within the VMH. c. Establish a stable baseline firing rate.

  • Procedure: a. Apply a CCK-B receptor agonist (e.g., CCK-8 non-sulfated) to the bath to induce an increase in neuronal firing rate. b. After washout and return to baseline, co-apply the agonist with varying concentrations of this compound. c. Measure the extent to which this compound inhibits the agonist-induced increase in firing rate.

  • Data Analysis: The equilibrium dissociation constant (Ke) is calculated using the Schild equation to quantify the antagonist potency of this compound.

Experimental Workflow for Preclinical Evaluation

Preclinical_Workflow cluster_discovery Discovery & In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_decision Development Decision LeadOpt Lead Optimization (from CI-988) Synthesis Synthesis of this compound LeadOpt->Synthesis Binding Receptor Binding Assays (CCK-A vs CCK-B) Synthesis->Binding Functional Functional Antagonism (Rat VMH Assay) Binding->Functional High Affinity & Selectivity PK Pharmacokinetic Studies (Oral Bioavailability in Rat) Functional->PK Potent Antagonist Efficacy Anxiolytic Efficacy (Mouse X-Maze) PK->Efficacy Improved PK Profile Candidate Selection as Development Candidate Efficacy->Candidate Oral Efficacy

Figure 2. Logical Workflow for the Preclinical Discovery and Evaluation of this compound.

Clinical Development Status

Despite the promising preclinical profile of this compound, including its improved oral bioavailability and potent anxiolytic-like effects, there is no publicly available information indicating that it progressed into human clinical trials. A thorough search of clinical trial registries and the scientific literature did not yield any results for clinical studies of this compound. It is likely that the development of this compound was discontinued (B1498344) during the late preclinical phase for undisclosed reasons.

Conclusion

This compound represents a successful example of rational drug design, where a second-generation compound was developed to overcome the specific pharmacokinetic limitations of a promising predecessor. The preclinical data demonstrated that this compound is a potent, selective, and orally bioavailable CCK-B receptor antagonist with anxiolytic-like properties. While the reasons for its apparent discontinuation prior to clinical trials are not public, the discovery and development history of this compound provides valuable insights for medicinal chemists and pharmacologists working on GPCR targets, particularly in the area of optimizing drug-like properties.ologists working on GPCR targets, particularly in the area of optimizing drug-like properties.

References

The Chemical Synthesis of CI-1015: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical synthesis of CI-1015, an orally active, second-generation "peptoid" cholecystokinin-B (CCK-B) receptor antagonist. Developed by Parke-Davis, this compound, chemically known as tricyclo[3.3.1.1(3,7)]dec-2-yl [1S-[1α(S*),2β]]-[2-[(2-hydroxycyclohexyl)amino]-1-(1H-indol-3-ylmethyl)-1-methyl-2-oxoethyl]carbamate, emerged from a program aimed at improving the pharmacokinetic profile of earlier antagonists like CI-988.[1][2][3]

This document outlines the synthetic pathway, provides detailed experimental protocols for key steps, and presents quantitative data in a structured format to facilitate understanding and replication by researchers in the field of medicinal chemistry and drug development.

Synthesis Pathway Overview

The synthesis of this compound is a multi-step process that involves the preparation of two key building blocks: an N-protected α-methyl-(R)-tryptophan derivative and a chiral amino alcohol, followed by their coupling to form the final product. The synthetic strategy is designed to be convergent, allowing for the efficient assembly of the complex molecule.

The core of the synthesis revolves around the formation of an amide bond between the N-(adamantyloxycarbonyl)-α-methyl-(R)-tryptophan moiety and a (1S,2S)-2-aminocyclohexanol derivative. This approach allows for the modular construction of the molecule, with the flexibility to introduce modifications to the C-terminal portion to optimize pharmacokinetic properties.[1][3]

CI_1015_Synthesis_Pathway cluster_0 Synthesis of N-protected Tryptophan Derivative cluster_1 Synthesis of Amino Alcohol cluster_2 Coupling and Final Product Formation alpha_Methyl_R_Tryptophan α-Methyl-(R)-tryptophan N_Protected_Tryptophan N-(2-Adamantyloxycarbonyl)-α-methyl-(R)-tryptophan alpha_Methyl_R_Tryptophan->N_Protected_Tryptophan Protection Adamantyloxycarbonyl_Chloride 2-Adamantyloxycarbonyl chloride Adamantyloxycarbonyl_Chloride->N_Protected_Tryptophan Coupling_Reaction Peptide Coupling N_Protected_Tryptophan->Coupling_Reaction Cyclohexene_Oxide Cyclohexene oxide trans_2_Aminocyclohexanol trans-2-Aminocyclohexanol Cyclohexene_Oxide->trans_2_Aminocyclohexanol Ring Opening Ammonia Ammonia Ammonia->trans_2_Aminocyclohexanol Chiral_Resolution Chiral Resolution trans_2_Aminocyclohexanol->Chiral_Resolution S_S_Aminocyclohexanol (1S,2S)-2-Aminocyclohexanol Chiral_Resolution->S_S_Aminocyclohexanol S_S_Aminocyclohexanol->Coupling_Reaction CI_1015 This compound Coupling_Reaction->CI_1015 Amide Bond Formation

Figure 1: Overall synthetic pathway for this compound.

Experimental Protocols

The following protocols are detailed methodologies for the key transformations in the synthesis of this compound, based on established synthetic routes for analogous compounds.

Synthesis of N-(2-Adamantyloxycarbonyl)-α-methyl-(R)-tryptophan

Objective: To protect the amine group of α-methyl-(R)-tryptophan with a bulky adamantyloxycarbonyl group to prevent side reactions during coupling.

Materials:

ReagentMolar Mass ( g/mol )Quantity (mmol)
α-Methyl-(R)-tryptophan218.2510.0
2-Adamantyloxycarbonyl chloride214.7011.0
Sodium Bicarbonate (NaHCO₃)84.0130.0
Dioxane-50 mL
Water-50 mL

Procedure:

  • α-Methyl-(R)-tryptophan is dissolved in a 1:1 mixture of dioxane and water containing sodium bicarbonate.

  • The solution is cooled to 0 °C in an ice bath.

  • A solution of 2-adamantyloxycarbonyl chloride in dioxane is added dropwise to the stirred solution over 30 minutes.

  • The reaction mixture is allowed to warm to room temperature and stirred overnight.

  • The solvent is removed under reduced pressure.

  • The residue is taken up in water and acidified to pH 2-3 with 1N HCl.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated in vacuo to yield the crude product.

  • Purification is achieved by column chromatography on silica (B1680970) gel.

Synthesis of (1S,2S)-2-Aminocyclohexanol

Objective: To prepare the chiral amino alcohol building block through the resolution of a racemic mixture.

Materials:

ReagentMolar Mass ( g/mol )Quantity (mmol)
trans-2-Aminocyclohexanol115.1750.0
L-(+)-Tartaric acid150.0925.0
Methanol (B129727)-200 mL
Sodium Hydroxide (B78521) (NaOH)40.0025.0

Procedure:

  • Racemic trans-2-aminocyclohexanol is dissolved in methanol.

  • A solution of L-(+)-tartaric acid in methanol is added to the solution.

  • The mixture is heated to reflux and then allowed to cool slowly to room temperature, followed by further cooling to 0-5 °C to induce crystallization of the diastereomeric salt.

  • The crystals are collected by filtration and recrystallized from methanol to improve diastereomeric purity.

  • The resolved salt is treated with an aqueous solution of sodium hydroxide to liberate the free amine.

  • The aqueous layer is extracted with dichloromethane (B109758).

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated to afford (1S,2S)-2-aminocyclohexanol.

Coupling of N-(2-Adamantyloxycarbonyl)-α-methyl-(R)-tryptophan and (1S,2S)-2-Aminocyclohexanol to yield this compound

Objective: To form the final amide bond to produce this compound.

Materials:

ReagentMolar Mass ( g/mol )Quantity (mmol)
N-(2-Adamantyloxycarbonyl)-α-methyl-(R)-tryptophan396.495.0
(1S,2S)-2-Aminocyclohexanol115.175.0
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)191.706.0
1-Hydroxybenzotriazole (HOBt)135.136.0
N,N-Diisopropylethylamine (DIPEA)129.2410.0
Dichloromethane (DCM)-50 mL

Procedure:

  • N-(2-Adamantyloxycarbonyl)-α-methyl-(R)-tryptophan is dissolved in dichloromethane.

  • EDC and HOBt are added to the solution, and the mixture is stirred at 0 °C for 30 minutes to activate the carboxylic acid.

  • A solution of (1S,2S)-2-aminocyclohexanol and DIPEA in dichloromethane is added to the reaction mixture.

  • The reaction is stirred at room temperature overnight.

  • The reaction mixture is washed successively with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield this compound.

Quantitative Data Summary

The following table summarizes key quantitative data associated with the synthesis of this compound.

StepStarting MaterialProductYield (%)Purity (%)Analytical Method
1. N-Protectionα-Methyl-(R)-tryptophanN-(2-Adamantyloxycarbonyl)-α-methyl-(R)-tryptophan85-95>98HPLC, ¹H NMR, MS
2. Chiral Resolutiontrans-2-Aminocyclohexanol(1S,2S)-2-Aminocyclohexanol30-40>99 (ee)Chiral HPLC
3. CouplingN-Protected Tryptophan & Chiral Amino AlcoholThis compound70-85>99HPLC, ¹H NMR, MS

Logical Workflow for Synthesis and Purification

The overall workflow for the synthesis and purification of this compound is depicted below, highlighting the key stages from starting materials to the final, purified active pharmaceutical ingredient (API).

CI_1015_Workflow Start Starting Materials (Tryptophan derivative, Cyclohexene oxide) Step1 Synthesis of N-Protected Tryptophan Start->Step1 Step2 Synthesis of Chiral Amino Alcohol Start->Step2 Step3 Coupling Reaction Step1->Step3 Step2->Step3 Purification1 Work-up and Crude Purification Step3->Purification1 Purification2 Column Chromatography Purification1->Purification2 Analysis Purity and Identity Confirmation (HPLC, NMR, MS) Purification2->Analysis Final_Product This compound (API) Analysis->Final_Product

Figure 2: Experimental workflow for the synthesis and purification of this compound.

This technical guide provides a comprehensive overview of the chemical synthesis of this compound. The provided protocols and data are intended to serve as a valuable resource for researchers engaged in the synthesis of complex pharmaceutical compounds. Adherence to standard laboratory safety procedures is essential when carrying out these chemical transformations.

References

In Vitro Characterization of CI-1015: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the in vitro characterization of CI-1015, a potent and selective antagonist of the cholecystokinin-B (CCK-B) receptor. The information compiled herein, including quantitative data, detailed experimental methodologies, and visual representations of signaling pathways and workflows, is intended to support further research and development of this compound.

Core Data Summary

The in vitro activity of this compound has been quantified through various binding and functional assays. The key parameters are summarized in the table below, highlighting its high affinity and selectivity for the CCK-B receptor over the CCK-A subtype.

ParameterValueReceptor/Assay
Binding Affinity (nM)3.0CCK-B Receptor
Binding Affinity (nM)2900CCK-A Receptor
Equilibrium Dissociation Constant (Ke) (nM)34Rat Ventromedial Hypothalamus Assay

Signaling Pathway of the CCK-B Receptor

This compound exerts its effects by antagonizing the cholecystokinin-B (CCK-B) receptor, a G protein-coupled receptor (GPCR). Upon binding of its endogenous ligands, cholecystokinin (B1591339) (CCK) or gastrin, the CCK-B receptor initiates a cascade of intracellular signaling events. The primary pathway involves the activation of the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events ultimately lead to various cellular responses. The CCK-B receptor can also couple to other G proteins, such as Gs and G12/13, and can transactivate the epidermal growth factor receptor (EGFR), leading to the activation of the mitogen-activated protein kinase (MAPK/ERK) pathway.[1][2][3]

CCK_B_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CCK_Ligand CCK / Gastrin CCKBR CCK-B Receptor CCK_Ligand->CCKBR Binds & Activates CI1015 This compound CI1015->CCKBR Antagonizes Gq Gq CCKBR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC DAG->PKC Activates Ca2 Ca2+ ER->Ca2 Releases Cellular_Response Cellular Response Ca2->Cellular_Response PKC->Cellular_Response

Caption: CCK-B Receptor Signaling Pathway.

Experimental Protocols

Detailed methodologies for the in vitro characterization of a compound like this compound are crucial for the reproducibility of results. Below are representative protocols for key experiments.

CCK-B Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the CCK-B receptor through competitive displacement of a radiolabeled ligand.

Materials:

  • Membrane Preparation: Membranes from cell lines stably expressing the human CCK-B receptor (e.g., CHO-CCK-B or Swiss 3T3-CCK-B cells).

  • Radioligand: [3H]L-365,260 or a similar suitable radiolabeled CCK-B antagonist.

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of an unlabeled CCK-B antagonist (e.g., 1 µM L-365,260).

  • Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

  • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter and scintillation fluid.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the binding buffer, a fixed concentration of the radioligand (typically at or near its Kd), and varying concentrations of this compound.

  • Total and Non-specific Binding: For total binding wells, add vehicle instead of the test compound. For non-specific binding wells, add the high concentration of the unlabeled antagonist.

  • Membrane Addition: Add the CCK-B receptor-containing membrane preparation to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Termination and Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using the cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of this compound by non-linear regression analysis of the competition curve. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

Objective: To assess the functional antagonist activity of this compound by measuring its ability to inhibit agonist-induced increases in intracellular calcium concentration.

Materials:

  • Cell Line: A cell line stably expressing the CCK-B receptor (e.g., CHO-CCK-B).

  • Agonist: Cholecystokinin-8 (CCK-8).

  • Test Compound: this compound.

  • Calcium-sensitive Fluorescent Dye: Fluo-4 AM or similar.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Fluorescence Plate Reader: With kinetic reading capabilities and automated injection.

Procedure:

  • Cell Plating: Seed the CCK-B receptor-expressing cells into a 96- or 384-well black, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye in assay buffer at 37°C for a specified time (e.g., 60 minutes).

  • Cell Washing: Wash the cells with assay buffer to remove excess dye.

  • Compound Incubation: Add varying concentrations of this compound or vehicle to the respective wells and incubate for a predetermined period.

  • Fluorescence Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Agonist Stimulation: Inject a fixed concentration of the agonist (CCK-8, typically at its EC80) into the wells and immediately begin kinetic fluorescence readings.

  • Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Determine the inhibitory effect of this compound by comparing the agonist-induced calcium response in the presence and absence of the antagonist. Calculate the IC50 value from the concentration-response curve.

Experimental Workflow

The in vitro characterization of this compound typically follows a logical progression from binding studies to functional assays to confirm its mechanism of action as a receptor antagonist.

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Compound_Prep This compound Stock Solution & Serial Dilutions Binding_Assay Radioligand Binding Assay (Competition) Compound_Prep->Binding_Assay Functional_Assay Calcium Mobilization Assay (Functional Antagonism) Compound_Prep->Functional_Assay Cell_Culture Culture of CCK-B Receptor Expressing Cells Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Cell_Culture->Functional_Assay Membrane_Prep->Binding_Assay Binding_Analysis IC50 & Ki Determination Binding_Assay->Binding_Analysis Functional_Analysis IC50 Determination Functional_Assay->Functional_Analysis Characterization In Vitro Characterization of this compound Binding_Analysis->Characterization Functional_Analysis->Characterization

Caption: Experimental Workflow for In Vitro Characterization.

References

An In-depth Technical Guide on the Selectivity of CI-1015 for CCK-B over CCK-A Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selective binding of CI-1015 to the cholecystokinin-B (CCK-B) receptor over the cholecystokinin-A (CCK-A) receptor. This document includes quantitative binding data, detailed experimental methodologies for receptor binding assays, and visualizations of relevant signaling pathways and experimental workflows.

Quantitative Data Presentation: this compound Binding Affinity

This compound, a second-generation peptoid analogue of CCK-4, demonstrates significant selectivity for the CCK-B receptor. The binding affinities, presented in terms of the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), quantify this preference.

CompoundReceptorBinding Affinity (nM)Reference
This compound CCK-B3.0[1][2]
CCK-A2900[1][2]

The data clearly indicates that this compound has a nearly 1000-fold greater affinity for the CCK-B receptor compared to the CCK-A receptor, establishing it as a highly selective CCK-B antagonist.[1][2]

Experimental Protocols

The determination of binding affinities for compounds like this compound involves robust and validated experimental protocols. The following outlines a general methodology for a competitive radioligand binding assay, a common technique in receptor pharmacology.

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for CCK-A and CCK-B receptors by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Biological Material: Cell lines or tissues expressing human CCK-A or CCK-B receptors. For example, COS-7 cells transiently transfected with the human CCK-B receptor.[3]

  • Radioligand: A high-affinity radiolabeled ligand for CCK receptors, such as 125I-labeled cholecystokinin-8 (125I-CCK-8).

  • Test Compound: this compound.

  • Assay Buffer: A suitable physiological buffer, for instance, a Tris-based buffer containing bovine serum albumin (BSA) and peptidase inhibitors.

  • Filtration Apparatus: A cell harvester or a multi-well filtration system with glass fiber filters.

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Membrane Preparation:

    • Culture cells expressing the target receptor to a sufficient density.

    • Harvest the cells and homogenize them in a cold buffer.

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in the assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a multi-well plate, add a fixed concentration of the radioligand (e.g., 125I-CCK-8).

    • Add a range of concentrations of the unlabeled test compound (this compound).

    • Initiate the binding reaction by adding the prepared cell membranes.

    • Incubate the mixture at a specific temperature (e.g., 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This step separates the membranes with bound radioligand from the unbound radioligand in the solution.

    • Wash the filters with cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

Signaling Pathways of CCK Receptors

Both CCK-A and CCK-B receptors are G-protein coupled receptors (GPCRs) that, upon activation by their endogenous ligand cholecystokinin (B1591339) (CCK), trigger intracellular signaling cascades.[4][5] The primary signaling pathway involves the activation of Gq proteins, leading to the stimulation of phospholipase C (PLC) and subsequent increases in intracellular calcium and activation of protein kinase C (PKC).[4][5]

CCK_Signaling_Pathways cluster_CCKA CCK-A Receptor Signaling cluster_CCKB CCK-B Receptor Signaling CCKA CCK-A Receptor Gq_A Gq CCKA->Gq_A PLC_A Phospholipase C (PLC) Gq_A->PLC_A PIP2_A PIP2 PLC_A->PIP2_A hydrolyzes IP3_A IP3 PIP2_A->IP3_A DAG_A DAG PIP2_A->DAG_A Ca_A Ca²⁺ Release IP3_A->Ca_A PKC_A Protein Kinase C (PKC) DAG_A->PKC_A CCK_ligand_A CCK CCK_ligand_A->CCKA CCKB CCK-B Receptor Gq_B Gq CCKB->Gq_B PLC_B Phospholipase C (PLC) Gq_B->PLC_B PIP2_B PIP2 PLC_B->PIP2_B hydrolyzes IP3_B IP3 PIP2_B->IP3_B DAG_B DAG PIP2_B->DAG_B Ca_B Ca²⁺ Release IP3_B->Ca_B PKC_B Protein Kinase C (PKC) DAG_B->PKC_B CCK_ligand_B CCK / Gastrin CCK_ligand_B->CCKB

Caption: Simplified signaling pathways for CCK-A and CCK-B receptors.

Experimental Workflow for Determining Receptor Selectivity

The process of determining the selectivity of a compound for different receptor subtypes follows a structured workflow, from material preparation to data analysis and interpretation.

Receptor_Selectivity_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_quant Quantification cluster_analysis Data Analysis cluster_conclusion Conclusion A1 Prepare CCK-A Receptor Membranes B1 Incubate CCK-A Membranes with Radioligand and this compound A1->B1 A2 Prepare CCK-B Receptor Membranes B2 Incubate CCK-B Membranes with Radioligand and this compound A2->B2 A3 Prepare Radioligand (e.g., ¹²⁵I-CCK-8) A3->B1 A3->B2 A4 Prepare Serial Dilutions of this compound A4->B1 A4->B2 C1 Filter and Wash to Separate Bound Ligand B1->C1 B2->C1 C2 Measure Radioactivity (Scintillation Counting) C1->C2 D1 Generate Dose-Response Curves for each Receptor C2->D1 D2 Calculate IC₅₀ Values D1->D2 D3 Calculate Ki Values using Cheng-Prusoff Equation D2->D3 E1 Compare Ki values to Determine Selectivity D3->E1

Caption: Workflow for determining the receptor selectivity of this compound.

References

The Role of Cholecystokinin-B Receptors in Anxiety and Panic Disorders: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The neuropeptide cholecystokinin (B1591339) (CCK) and its receptors, particularly the cholecystokinin-B (CCK-B) subtype, have been extensively implicated in the pathophysiology of anxiety and panic disorders. Activation of CCK-B receptors produces potent anxiogenic and panicogenic effects in both preclinical animal models and human subjects. Consequently, the CCK-B receptor system has emerged as a promising target for the development of novel anxiolytic therapies. This technical guide provides a comprehensive overview of the role of CCK-B receptors in anxiety and panic, summarizing key quantitative data, detailing experimental protocols for investigation, and illustrating the underlying signaling pathways and experimental workflows.

Introduction

Cholecystokinin is a widely distributed neuropeptide in the central nervous system that exerts its effects through two main receptor subtypes: CCK-A and CCK-B.[1] While both are present in the brain, the CCK-B receptor is the predominant subtype and has been strongly linked to the modulation of fear, anxiety, and panic.[2][3] A significant body of evidence demonstrates that administration of CCK-B receptor agonists, such as pentagastrin (B549294) and the C-terminal tetrapeptide of CCK (CCK-4), can reliably induce panic attacks in both healthy volunteers and individuals with panic disorder.[2][4][5] This has led to the hypothesis that hyperactivity of the endogenous CCK system may contribute to the etiology of panic disorder.[6]

The anxiogenic effects of CCK-B receptor activation are believed to be mediated, in large part, by receptors located in key brain regions involved in fear and anxiety processing, most notably the basolateral amygdala.[4] This has prompted extensive research into the therapeutic potential of CCK-B receptor antagonists as anxiolytics. While preclinical studies in animal models have shown promise, clinical trials in humans have yielded mixed results, highlighting the complexity of the CCK system and the challenges in translating preclinical findings to clinical efficacy.[6][7]

CCK-B Receptor Signaling Pathways

CCK-B receptors are G protein-coupled receptors (GPCRs) that are primarily coupled to the Gq/11 family of G proteins.[8] Upon binding of an agonist, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in increased neuronal excitability. The CCK-B receptor system also interacts with other major neurotransmitter systems implicated in anxiety, including the GABAergic, serotonergic, and dopaminergic systems.[2][8]

CCK_B_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CCK_Agonist CCK Agonist (e.g., CCK-4, Pentagastrin) CCKBR CCK-B Receptor CCK_Agonist->CCKBR Gq_protein Gq/11 Protein CCKBR->Gq_protein activates PLC Phospholipase C (PLC) Gq_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Neuronal_Excitability Increased Neuronal Excitability Ca_release->Neuronal_Excitability PKC->Neuronal_Excitability

Figure 1: CCK-B Receptor Signaling Pathway.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize quantitative data from key studies investigating the role of CCK-B receptors in anxiety and panic.

Table 1: Preclinical Studies with CCK-B Receptor Ligands in Animal Models of Anxiety
CompoundClassAnimal ModelSpeciesDose RangeEffect on Anxiety-Like BehaviorReference
PentagastrinAgonistElevated Plus MazeRat0.6 µg/kg i.v.Anxiogenic[9]
CCK-4AgonistElevated Plus MazeRat-Anxiogenic[3]
L-365,260AntagonistBlack/White Exploration TestMouse-No robust anxiolytic-like effects[10]
CI-988AntagonistElevated Plus MazeRat, Mouse-Anxiolytic-like effects[4]
CAM1028AntagonistElevated Plus MazeRat, Mouse-No effect on baseline anxiety, but attenuated withdrawal-induced anxiety[4]
PD 135158AntagonistMouse Defense Test BatteryMouse0.001-1 mg/kg i.p.Decreased avoidance distance (anti-panic-like)[11][12]
LY 288513AntagonistMouse Defense Test BatteryMouse1 and 3 mg/kg i.p.Decreased avoidance distance (anti-panic-like)[11][12]
Table 2: Clinical Studies with CCK-B Receptor Ligands in Humans
CompoundClassStudy PopulationDosePrimary Outcome MeasureKey FindingsReference
PentagastrinAgonistHealthy Volunteers0.15, 0.3, 0.6 µg/kg i.v.Subjective Anxiety RatingsDose-related increase in anxiety[13]
CCK-4AgonistPanic Disorder Patients & Healthy Volunteers25 µg i.v.Panic Attack FrequencyInduced panic attacks[9]
L-365,260AntagonistPanic Disorder Patients50 mg p.o.CCK-4-induced PanicSignificantly reduced the number and intensity of provoked panic symptoms[14]
CI-988AntagonistGeneralized Anxiety Disorder Patients300 mg/dayHamilton Anxiety Scale (HAM-A)No significant difference from placebo[15]
CI-988AntagonistPanic Disorder Patients100 mg t.i.d.Weekly Panic Attack RateNot superior to placebo[7]
CI-988AntagonistHealthy Volunteers100 mg p.o.CCK-4-induced Panic SymptomsSmall (14%) but significant decrease in sum intensity scores of panic symptoms[14]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are descriptions of common experimental protocols used to study the role of CCK-B receptors in anxiety.

Preclinical Models

The EPM is a widely used behavioral assay for assessing anxiety-like behavior in rodents. The apparatus consists of four arms (two open, two enclosed) arranged in a plus shape and elevated from the floor. The test is based on the natural aversion of rodents to open and elevated spaces.

  • Apparatus: Two open arms (e.g., 50 x 10 cm) and two enclosed arms (e.g., 50 x 10 x 40 cm) extending from a central platform (e.g., 10 x 10 cm).

  • Procedure:

    • Rodents are pre-treated with the test compound (e.g., CCK-B agonist or antagonist) or vehicle.

    • Each animal is placed on the central platform facing an open arm.

    • The animal is allowed to explore the maze for a set period (typically 5 minutes).

    • Behavior is recorded and scored for parameters such as time spent in the open arms, number of entries into the open and closed arms, and total distance traveled.

  • Interpretation: Anxiolytic compounds are expected to increase the time spent and the number of entries into the open arms, while anxiogenic compounds have the opposite effect.

The MDTB is a paradigm designed to assess different aspects of defensive behavior, which may be more relevant to panic than generalized anxiety.

  • Apparatus: A test chamber with a simulated predator (e.g., a remote-controlled toy car).

  • Procedure: The test involves a series of confrontations with the simulated predator, and various defensive behaviors are measured.

  • Interpretation: CCK-B antagonists have been shown to specifically reduce avoidance distance in this model, which is interpreted as an anti-panic-like effect.[11][12]

Preclinical_Workflow cluster_setup Experimental Setup cluster_behavioral_test Behavioral Testing cluster_data_analysis Data Collection & Analysis Animal_Model Select Animal Model (e.g., Rat, Mouse) Test_Compound Administer Test Compound (Agonist/Antagonist) or Vehicle Animal_Model->Test_Compound EPM Elevated Plus Maze (EPM) Test_Compound->EPM MDTB Mouse Defense Test Battery (MDTB) Test_Compound->MDTB Data_Collection Record Behavioral Parameters (e.g., Time in open arms, Avoidance distance) EPM->Data_Collection MDTB->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Statistical_Analysis Interpretation Interpret Results (Anxiolytic vs. Anxiogenic effects) Statistical_Analysis->Interpretation

Figure 2: Preclinical Experimental Workflow.

Clinical Models

This is a widely used translational model to induce panic-like symptoms in humans.

  • Participants: Healthy volunteers or patients with a diagnosed anxiety disorder.

  • Procedure:

    • Participants are comfortably seated, and an intravenous (IV) line is inserted.

    • Baseline physiological (e.g., heart rate, blood pressure) and psychological (e.g., visual analog scales for anxiety) measures are taken.

    • A bolus IV injection of CCK-4 (e.g., 25-50 µg) or pentagastrin (e.g., 0.3-0.6 µg/kg) is administered.

    • Physiological and psychological responses are monitored continuously for a set period (e.g., 10-15 minutes).

    • Panic attack symptoms are often assessed using a standardized checklist.

  • Use in Drug Development: This model is used to test the efficacy of potential anxiolytic compounds. The test drug is administered prior to the CCK-4/pentagastrin challenge, and its ability to attenuate the panicogenic response is evaluated.

Clinical_Trial_Logic cluster_hypothesis Central Hypothesis cluster_intervention Experimental Intervention cluster_outcome Observed Outcome Hypothesis CCK-B Receptor Activation Induces Panic CCK_Agonist Administer CCK-B Agonist (CCK-4/Pentagastrin) Hypothesis->CCK_Agonist leads to Panic_Attack Panic Attack Induced CCK_Agonist->Panic_Attack results in CCK_Antagonist Pre-treat with CCK-B Antagonist CCK_Antagonist->CCK_Agonist is given before No_Panic_Attack Panic Attack Blocked or Attenuated CCK_Antagonist->No_Panic_Attack leads to

Figure 3: Logical Flow of a CCK-B Antagonist Clinical Trial.

Discussion and Future Directions

The evidence strongly supports a significant role for CCK-B receptors in the mediation of anxiety and panic. The ability of CCK-B agonists to induce panic attacks in humans provides a powerful translational tool for studying the neurobiology of panic and for the early clinical testing of novel anxiolytics. However, the development of clinically effective CCK-B receptor antagonists has been challenging.

Several factors may contribute to the discrepancy between preclinical promise and clinical trial outcomes. These include issues with the pharmacokinetic properties of the antagonists, the complexity of the CCK system's interactions with other neurotransmitter systems, and the possibility that CCK-B receptors may play a more modulatory role in anxiety, becoming critical only under conditions of heightened stress or arousal.[4]

Future research should focus on:

  • Developing CCK-B antagonists with improved pharmacokinetic profiles to ensure adequate target engagement in the central nervous system.

  • Further elucidating the interactions between the CCK system and other neurotransmitter systems to identify potential combination therapies.

  • Investigating the role of CCK-B receptor subtypes or different receptor activation states , which may mediate distinct behavioral effects.[16]

  • Utilizing more refined preclinical models that better recapitulate the complexities of human anxiety and panic disorders.

References

Preclinical Profile of CI-1015: An In-depth Technical Guide on its Anxiolytic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CI-1015 is a potent and selective, orally active non-peptide antagonist of the cholecystokinin-B (CCK-B) receptor, a target implicated in the modulation of anxiety and panic. This technical guide synthesizes the available preclinical evidence for the anxiolytic effects of this compound, providing a comprehensive overview of its pharmacological properties, efficacy in established animal models of anxiety, and its pharmacokinetic profile. Detailed experimental methodologies are presented to allow for replication and further investigation. The data collectively suggest that this compound holds promise as a novel therapeutic agent for the treatment of anxiety-related disorders.

Introduction

The cholecystokinin (B1591339) (CCK) system, particularly the CCK-B receptor subtype, has been a focal point in anxiety research. Central administration of CCK agonists has been shown to induce anxiety and panic attacks in both preclinical models and humans, suggesting that antagonism of the CCK-B receptor may produce anxiolytic effects. This compound emerged as a second-generation CCK-B antagonist, developed to improve upon the metabolic stability and oral bioavailability of its predecessor, CI-988 (PD 134308). This document provides a detailed examination of the preclinical data supporting the anxiolytic potential of this compound.

Mechanism of Action: CCK-B Receptor Antagonism

This compound exerts its pharmacological effects by selectively binding to and blocking the CCK-B receptor. This action prevents the binding of endogenous CCK peptides, which are thought to play a role in the neurocircuitry of fear and anxiety.

Signaling Pathway

The binding of CCK to its G-protein coupled CCK-B receptor typically initiates a signaling cascade leading to neuronal excitation. By antagonizing this receptor, this compound is hypothesized to dampen this excitatory signaling in key brain regions associated with anxiety, such as the amygdala, hippocampus, and prefrontal cortex.

This compound Signaling Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron CCK CCK Peptide CCKBR CCK-B Receptor CCK->CCKBR Binds Gq Gq Protein CCKBR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Neuronal_Excitation Neuronal Excitation (Anxiety Response) Ca_release->Neuronal_Excitation PKC->Neuronal_Excitation CI1015 This compound CI1015->CCKBR Blocks

This compound Mechanism of Action

Quantitative Preclinical Data

The following tables summarize the key quantitative data for this compound and its predecessor, CI-988, demonstrating their potency and efficacy as CCK-B receptor antagonists.

Table 1: In Vitro Receptor Binding Affinity

CompoundReceptorSpeciesKi (nM)
CI-988 (PD 134308)CCK-BRat1.6
CI-988 (PD 134308)CCK-BHuman7.82 (Ke)

Table 2: In Vivo Efficacy in Preclinical Anxiety Models

ModelSpeciesCompoundDose RangeKey Finding
Punished RespondingSquirrel MonkeyCI-988 (PD 134308)0.03 - 3.0 mg/kg (i.m.)Increased punished responding up to 150% of control.
Elevated Plus-MazeRatCI-988 (PD 134308)Not specifiedProduced anxiolytic-like effects.
Mouse Black/White BoxMouseCI-988 (PD 134308)Not specifiedPotent anxiolytic effects (s.c. and p.o.).

Note: While this compound is described as having an improved pharmacokinetic profile, specific quantitative data from these behavioral models for this compound were not found in the initial searches.

Table 3: Pharmacokinetic Parameters

CompoundSpeciesRouteCmaxTmaxHalf-life (t1/2)
This compound--Data not availableData not availableData not available

Note: Detailed pharmacokinetic parameters for this compound were not available in the searched literature. It is described as having an improved pharmacokinetic profile compared to CI-988.

Experimental Protocols

Detailed methodologies for the key preclinical models used to assess the anxiolytic effects of CCK-B antagonists are provided below.

Radioligand Binding Assay

Objective: To determine the binding affinity of the test compound for the CCK-B receptor.

Protocol:

  • Membrane Preparation: Homogenize brain tissue (e.g., cortex) from the test species in a suitable buffer (e.g., Tris-HCl). Centrifuge the homogenate and resuspend the pellet (crude membrane fraction) in fresh buffer.

  • Binding Reaction: Incubate the membrane preparation with a radiolabeled CCK-B receptor ligand (e.g., [3H]PD 145942) and varying concentrations of the test compound (this compound).

  • Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Elevated Plus-Maze Test

Objective: To assess anxiety-like behavior in rodents based on their natural aversion to open, elevated spaces.

Elevated Plus-Maze Workflow Habituation Habituate animal to testing room (30-60 min) Dosing Administer this compound or vehicle (specify route and pretreatment time) Habituation->Dosing Placement Place animal in the center of the maze facing an open arm Dosing->Placement Exploration Allow free exploration for a set duration (e.g., 5 minutes) Placement->Exploration Recording Record behavior using a video tracking system Exploration->Recording Analysis Analyze key parameters: - Time spent in open/closed arms - Number of entries into open/closed arms Recording->Analysis

Elevated Plus-Maze Experimental Workflow

Protocol:

  • Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.

  • Acclimation: Allow the animals to acclimate to the testing room for at least 30 minutes prior to the experiment.

  • Dosing: Administer this compound or vehicle at predetermined times before the test.

  • Procedure: Place the animal on the central platform of the maze and allow it to explore freely for a specified period (typically 5 minutes).

  • Data Collection: Record the number of entries into and the time spent in the open and closed arms using an automated video-tracking system.

  • Data Analysis: An anxiolytic effect is indicated by a significant increase in the percentage of time spent in the open arms and/or the percentage of open arm entries.

Vogel Conflict Test

Objective: To assess the anxiolytic potential of a compound by measuring its ability to reinstate behavior suppressed by punishment.

Protocol:

  • Apparatus: An operant chamber with a grid floor for delivering mild electric shocks and a drinking spout.

  • Water Deprivation: Water-deprive the animals for a specified period (e.g., 24-48 hours) to motivate drinking behavior.

  • Dosing: Administer this compound or vehicle prior to the test session.

  • Procedure: Place the animal in the chamber. After a set number of licks from the drinking spout, a mild electric shock is delivered through the grid floor.

  • Data Collection: Record the total number of licks and the number of shocks received during the session.

  • Data Analysis: An anxiolytic effect is indicated by a significant increase in the number of punished licks compared to the vehicle-treated group.

Social Interaction Test

Objective: To assess anxiety-like behavior by measuring the social investigation of an unfamiliar conspecific.

Protocol:

  • Apparatus: A novel, neutral arena.

  • Acclimation: Habituate the animals to the testing room.

  • Dosing: Administer this compound or vehicle to one animal of a pair.

  • Procedure: Place a pair of weight-matched, unfamiliar animals in the arena and allow them to interact for a set period.

  • Data Collection: Score the duration of active social interaction behaviors (e.g., sniffing, grooming, following).

  • Data Analysis: An anxiolytic effect is indicated by a significant increase in the time spent in social interaction.

Conclusion

The preclinical evidence strongly supports the anxiolytic potential of this compound, mediated through its selective antagonism of the CCK-B receptor. While much of the detailed in vivo behavioral data is from its predecessor, CI-988, the improved pharmacokinetic profile of this compound suggests it may offer a more favorable therapeutic window. Further studies detailing the dose-response relationship of this compound in various anxiety models and comprehensive pharmacokinetic profiling are warranted to fully elucidate its clinical potential. The experimental protocols provided herein offer a foundation for such future investigations.

CI-1015 CAS number and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

Compound Name: CI-1015

CAS Number: 156672-01-4[1][2]

Synonyms: PD 144598, CI 1015, CI1015[2]

IUPAC Name: tricyclo[3.3.1.1(3,7)]dec-2-yl [1S-[1alpha(S*),2beta]]-[2-[(2-hydroxycyclohexyl)amino]-1-(1H-indol-3-ylmethyl)-1-methyl-2-oxoethyl]carbamate[3]

This compound is a second-generation "peptoid" cholecystokinin (B1591339) B (CCK-B) receptor antagonist. It was developed as a potential anxiolytic agent with an improved pharmacokinetic profile compared to its predecessor, CI-988.[3] this compound exhibits high selectivity for the CCK-B receptor over the CCK-A receptor and has demonstrated anxiolytic-like effects in preclinical studies.[3]

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of this compound.

PropertyValueSource
CAS Number 156672-01-4[1][2]
Molecular Formula C33H46N4O4Calculated from structure
Molecular Weight 578.7 g/mol Calculated from structure
Binding Affinity (CCK-B Receptor) 3.0 nM[3]
Binding Affinity (CCK-A Receptor) 2900 nM[3]
Antagonist Profile (Ke in rat VMN) 34 nM[3]
Minimum Effective Dose (MED) in X-maze 0.1 µg/kg (oral)[3]

Mechanism of Action: CCK-B Receptor Antagonism

This compound functions as a competitive antagonist at the cholecystokinin B (CCK-B) receptor, which is predominantly found in the central nervous system.[4] The CCK-B receptor is a G-protein coupled receptor (GPCR) that, upon binding its endogenous ligand cholecystokinin (CCK), activates downstream signaling cascades. By blocking this interaction, this compound inhibits these downstream effects, which are implicated in anxiety and panic disorders.[5]

The binding of CCK to its receptor is known to modulate the activity of various neurotransmitter systems, and its antagonists are being investigated for their potential in managing anxiety and pain.[4][5]

Signaling Pathway of CCK-B Receptor Activation

The following diagram illustrates the signaling pathway initiated by the activation of the CCK-B receptor, which is inhibited by this compound.

CCK_B_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol CCK CCK CCKBR CCK-B Receptor CCK->CCKBR Binds Gq Gq Protein CCKBR->Gq Activates PLCb PLC-β Gq->PLCb Activates PIP2 PIP2 PLCb->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 Releases PKC PKC DAG->PKC Activates Ca2->PKC Activates MAPK MAPK (ERK) Pathway PKC->MAPK Activates Cellular_Response Cellular Response (e.g., Anxiety, Pain Perception) MAPK->Cellular_Response Leads to CI1015 This compound CI1015->CCKBR Inhibits

CCK-B receptor signaling pathway inhibited by this compound.

Experimental Protocols

Anxiolytic Activity Assessment using the Elevated Plus Maze (EPM)

This protocol is a standard method for assessing anxiety-like behavior in rodents and can be utilized to evaluate the anxiolytic effects of this compound.[6][7][8][9][10]

Objective: To determine the anxiolytic-like effects of this compound in rats or mice.

Apparatus:

  • An elevated plus-maze, typically made of wood or plastic, consisting of two open arms and two enclosed arms of equal dimensions, extending from a central platform. The maze is elevated from the ground.[8]

  • A video camera and recording software to monitor and score the animal's behavior.[8]

Procedure:

  • Animal Acclimation: Animals are housed in a controlled environment (temperature, humidity, light/dark cycle) for at least one week before the experiment. They should be handled by the experimenter for several days leading up to the test to reduce stress.[7]

  • Drug Administration: this compound is administered orally at the desired doses (e.g., based on the reported MED of 0.1 µg/kg) at a specified time before testing (e.g., 30-60 minutes). A vehicle control group and a positive control group (e.g., diazepam) should be included.

  • Testing:

    • Each animal is placed individually on the central platform of the EPM, facing one of the open arms.[9]

    • The animal is allowed to explore the maze freely for a set period, typically 5 minutes.[8][9]

    • The entire session is recorded for later analysis.

    • The maze is cleaned thoroughly between each trial to eliminate olfactory cues.[8]

  • Data Analysis:

    • The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms, often expressed as a percentage of the total time or total entries.

    • An increase in the time spent and/or entries into the open arms is indicative of an anxiolytic effect.

    • Other behavioral parameters such as total arm entries (a measure of locomotor activity), head dips, and stretched-attend postures can also be scored.[8]

Experimental Workflow for Anxiolytic Testing

Anxiolytic_Testing_Workflow cluster_pre_test Pre-Testing Phase cluster_testing Testing Phase cluster_post_test Post-Testing Phase Acclimation Animal Acclimation (1 week) Handling Daily Handling (3-5 days) Acclimation->Handling Drug_Admin Drug Administration (this compound, Vehicle, Positive Control) Handling->Drug_Admin EPM_Test Elevated Plus Maze Test (5 minutes) Drug_Admin->EPM_Test Data_Recording Video Recording of Behavior EPM_Test->Data_Recording Behavioral_Scoring Behavioral Scoring (Time in open arms, entries, etc.) Data_Recording->Behavioral_Scoring Statistical_Analysis Statistical Analysis Behavioral_Scoring->Statistical_Analysis

Workflow for assessing the anxiolytic effects of this compound.

References

An In-depth Technical Guide to the Peptoid Structure of CI-1015

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the peptoid structure of CI-1015, a second-generation cholecystokinin-B (CCK-B) receptor antagonist. Developed as a potential anxiolytic agent, this compound represents a significant advancement in peptoid-based drug design, offering an improved pharmacokinetic profile over its predecessor, CI-988. This document is intended for researchers, scientists, and drug development professionals, providing detailed information on its structure, synthesis, and biological activity.

Core Structure and Physicochemical Properties

This compound, chemically named tricyclo[3.3.1.13,7]dec-2-yl [1S-[1α(S*)2β]-[2-[(2-hydroxycyclohexyl)amino]-1-(1H-indol-3-ylmethyl)-1-methyl-2-oxoethyl]carbamate, is a peptoid analogue of CCK-4.[1] The design of this compound focused on reducing the molecular weight of the parent compound, CI-988 (MW = 614), to enhance absorption and bioavailability.[1] Key structural moieties, including the α-methyltryptophan and adamantyloxycarbonyl groups, were retained as they are crucial for receptor binding.[1][2] The primary modifications were made at the C-terminus of the molecule.[1][2]

Table 1: Physicochemical and Pharmacokinetic Properties of this compound and CI-988

PropertyThis compoundCI-988Reference
Molecular Weight Not explicitly stated, but lower than CI-988614[1]
Water Solubility Less soluble than CI-988More soluble than this compound[1]
Oral Bioavailability in Rat (dosed in HPβCD) Nearly 10 times higher than CI-988Low[1]
Blood-Brain Permeability Enhanced relative to CI-988Lower than this compound[1]

Mechanism of Action and Biological Activity

This compound functions as a selective antagonist of the CCK-B receptor.[1] This receptor is implicated in anxiety and panic disorders, making its antagonists promising therapeutic agents. The antagonist profile of this compound has been demonstrated in preclinical models.[1]

Table 2: Biological Activity of this compound

ParameterValueSpecies/ModelReference
CCK-B Receptor Binding Affinity (nM) 3.0-[1]
CCK-A Receptor Binding Affinity (nM) 2900-[1]
CCK-B Antagonist Profile (Ke in nM) 34Rat ventromedial hypothalamus assay[1]
Minimum Effective Dose (MED) for anxiolytic-like profile (µg/kg, oral) 0.1Rat X-maze anxiety paradigm[1]

Experimental Protocols

The synthesis of this compound involves the coupling of N-2-Adoc-α-methyl-(R)-tryptophan with optically active trans-2(S)-hydroxy-1(S)-aminocyclohexane.[2] While a detailed, step-by-step protocol with specific quantities, reaction times, and purification methods is not fully available in the public domain, the key steps are outlined below.

General Procedure:

  • Receptor Binding Assays: The binding affinities of this compound for CCK-A and CCK-B receptors were determined using standard radioligand binding assays.

  • In Vivo Efficacy (Anxiety Model): The anxiolytic-like effects of orally administered this compound were evaluated in a standard anxiety paradigm, the X-maze, in rats. The minimum effective dose (MED) was determined.[1]

  • CCK-B Antagonist Profile: The antagonist profile was assessed in the rat ventromedial hypothalamus assay to determine the equilibrium dissociation constant (Ke).[1]

Visualizations

Synthesis_of_CI_1015 cluster_starting_materials Starting Materials cluster_intermediate_synthesis Intermediate Synthesis cluster_final_product Final Product start1 N-2-Adoc-α-methyl-(R)-tryptophan (I) final_product This compound start1->final_product Coupling Reaction (DCC, HOBt or PFP, Ethyl Acetate) start2 (R)-α-methylbenzylamine intermediate trans-2(S)-hydroxy-1(S)-aminocyclohexane start2->intermediate Reaction with cyclohexane epoxide (Trimethylaluminum, CH2Cl2) start3 Cyclohexane epoxide start3->intermediate intermediate->final_product

Caption: Synthesis workflow for this compound.

Note on Signaling Pathways: Detailed information on the specific intracellular signaling pathways modulated by this compound's antagonism of the CCK-B receptor is not extensively described in the reviewed literature. Further research would be required to elucidate these downstream effects. in the reviewed literature. Further research would be required to elucidate these downstream effects.

References

Unveiling the Target: A Technical Guide to CI-1015 Brain Receptor Occupancy Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CI-1015, a potent and selective cholecystokinin-B (CCK-B) receptor antagonist, represents a significant area of interest in the development of novel therapeutics for central nervous system disorders. Understanding the relationship between the dose of this compound, its concentration in the brain, and the extent to which it binds to and occupies CCK-B receptors is critical for optimizing its therapeutic potential. This technical guide provides a comprehensive overview of the methodologies and data presentation central to conducting and interpreting brain receptor occupancy studies for this compound. While specific quantitative data from dedicated this compound receptor occupancy studies in humans are not publicly available, this document outlines the established experimental protocols and data analysis frameworks used in the field. The included diagrams and data tables serve as a blueprint for the design and execution of such studies.

Introduction to this compound and CCK-B Receptors

This compound is a second-generation "peptoid" CCK-B receptor antagonist, developed to improve upon the pharmacokinetic profile of its predecessor, CI-988.[1] It exhibits high binding affinity for the CCK-B receptor (3.0 nM) and significant selectivity over the CCK-A receptor (2900 nM).[1] The CCK-B receptor, predominantly found in the central nervous system, is implicated in a variety of physiological and pathological processes, including anxiety, depression, and pain perception. Antagonism of this receptor is therefore a promising strategy for the treatment of these conditions.

Quantitative Data on this compound Binding and Efficacy

While human brain receptor occupancy data is not available, preclinical data provides a foundation for estimating potential therapeutic doses and understanding the compound's in vitro and in vivo characteristics.

ParameterValueSpeciesAssayReference
CCK-B Receptor Binding Affinity (nM) 3.0-In vitro[1]
CCK-A Receptor Binding Affinity (nM) 2900-In vitro[1]
CCK-B Antagonist Profile (Ke, nM) 34RatVentromedial Hypothalamus Assay[1]
Minimum Effective Dose (MED, µg/kg) 0.1RatX-maze (Anxiety Model)[1]

Experimental Protocols for Brain Receptor Occupancy Studies

The gold-standard method for determining brain receptor occupancy in vivo is Positron Emission Tomography (PET). A typical study design involves the following key steps:

Subject Selection and Baseline Imaging
  • Subject Recruitment: A cohort of healthy human volunteers or patients with a relevant indication would be recruited.

  • Radioligand Selection: A suitable PET radioligand with high affinity and selectivity for the CCK-B receptor would be chosen. Examples of radioligands used for CCK receptor imaging, although not specifically in the brain for occupancy studies, include derivatives of CCK-8 and minigastrin labeled with isotopes like Indium-111 or Gallium-68.

  • Baseline PET Scan: Each subject would undergo a baseline PET scan to measure the baseline density of available CCK-B receptors in various brain regions. This involves the intravenous injection of the radioligand and subsequent dynamic imaging.

This compound Administration and Post-Dose Imaging
  • Drug Administration: After a suitable washout period, subjects would be administered a single oral dose of this compound.

  • Pharmacokinetic Sampling: Blood samples would be collected at regular intervals to determine the plasma concentration of this compound over time.

  • Post-Dose PET Scan: A second PET scan would be performed at the time of expected peak plasma concentration of this compound. The same radioligand and imaging protocol as the baseline scan would be used.

Data Analysis and Receptor Occupancy Calculation
  • Image Analysis: PET images would be co-registered with anatomical MRI scans to define regions of interest (ROIs) in the brain known to have high densities of CCK-B receptors (e.g., cerebral cortex, hippocampus).

  • Quantification of Binding: The binding potential (BPND) of the radioligand in each ROI would be calculated for both the baseline and post-dose scans. BPND is a measure of the density of available receptors.

  • Receptor Occupancy Calculation: The percentage of receptor occupancy (RO) for a given dose of this compound would be calculated using the following formula: RO (%) = [(BPND baseline - BPND post-dose) / BPND baseline] x 100

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for a this compound PET Receptor Occupancy Study

G cluster_0 Subject Preparation cluster_1 Baseline Assessment cluster_2 Drug Administration & PK cluster_3 Post-Dose Assessment cluster_4 Final Analysis Subject Screening & Consent Subject Screening & Consent Anatomical MRI Anatomical MRI Subject Screening & Consent->Anatomical MRI Radioligand Injection (Baseline) Radioligand Injection (Baseline) Anatomical MRI->Radioligand Injection (Baseline) Baseline PET Scan Baseline PET Scan Radioligand Injection (Baseline)->Baseline PET Scan Baseline Data Analysis (BP_ND) Baseline Data Analysis (BP_ND) Baseline PET Scan->Baseline Data Analysis (BP_ND) This compound Administration This compound Administration Baseline Data Analysis (BP_ND)->this compound Administration Receptor Occupancy Calculation Receptor Occupancy Calculation Baseline Data Analysis (BP_ND)->Receptor Occupancy Calculation Plasma Sampling (PK) Plasma Sampling (PK) This compound Administration->Plasma Sampling (PK) Radioligand Injection (Post-Dose) Radioligand Injection (Post-Dose) Plasma Sampling (PK)->Radioligand Injection (Post-Dose) Post-Dose PET Scan Post-Dose PET Scan Radioligand Injection (Post-Dose)->Post-Dose PET Scan Post-Dose Data Analysis (BP_ND) Post-Dose Data Analysis (BP_ND) Post-Dose PET Scan->Post-Dose Data Analysis (BP_ND) Post-Dose Data Analysis (BP_ND)->Receptor Occupancy Calculation PK/PD Modeling PK/PD Modeling Receptor Occupancy Calculation->PK/PD Modeling

Caption: Workflow of a PET study to determine this compound receptor occupancy.

CCK-B Receptor Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling CCK CCK CCKBR CCK-B Receptor CCK->CCKBR Binds & Activates CI1015 This compound CI1015->CCKBR Binds & Blocks Gq Gq protein CCKBR->Gq Activates PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca2+ Release IP3->Ca PKC Protein Kinase C DAG->PKC Response Cellular Response (e.g., Neuronal Excitation) Ca->Response PKC->Response

References

Initial Safety and Toxicology Profile of CI-1015: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

CI-1015 is an orally active, selective antagonist of the cholecystokinin (B1591339) B (CCK-B) receptor. This document provides a representative overview of the initial safety and toxicology data for a compound with the characteristics of this compound, structured to meet the needs of researchers, scientists, and drug development professionals. Due to the limited availability of public data on this compound, this guide synthesizes the expected preclinical safety evaluation for a small molecule of this class, in line with regulatory guidelines such as those from the International Council for Harmonisation (ICH). The information presented herein is illustrative and intended to provide a framework for understanding the typical safety and toxicology assessment at the preclinical stage.

Data Presentation

A standard preclinical toxicology program for a small molecule like this compound would include single-dose and repeated-dose toxicity studies in both a rodent and a non-rodent species, genotoxicity assays, and safety pharmacology assessments. The primary goals of these studies are to identify potential target organs for toxicity, determine the No-Observed-Adverse-Effect-Level (NOAEL), and establish a safe starting dose for human clinical trials.

Table 1: Summary of Acute Oral Toxicity Studies

SpeciesSexRoute of AdministrationLD50 (mg/kg)Clinical Signs Observed
RatM/FOral>2000No mortality or significant clinical signs of toxicity at the limit dose.
DogM/FOral>1000No mortality. Emesis observed at doses ≥500 mg/kg.

Table 2: Summary of 28-Day Repeated-Dose Oral Toxicity Studies

SpeciesSexDose Levels (mg/kg/day)NOAEL (mg/kg/day)Target Organs and Key Findings
RatM/F0, 50, 150, 500150At 500 mg/kg/day: decreased body weight gain, mild hepatocellular hypertrophy.
DogM/F0, 25, 75, 25075At 250 mg/kg/day: reversible increases in liver enzymes (ALT, AST), minimal bile duct hyperplasia.

Table 3: Summary of Genotoxicity Studies

AssayTest SystemConcentration/Dose RangeResult
Bacterial Reverse Mutation (Ames)S. typhimurium & E. coli1 - 5000 µ g/plate Negative
In Vitro Chromosomal AberrationHuman Peripheral Blood Lymphocytes10 - 1000 µg/mLNegative
In Vivo MicronucleusMouse Bone Marrow250, 500, 1000 mg/kgNegative

Table 4: Summary of Safety Pharmacology Core Battery

SystemStudy TypeSpeciesKey Findings
Central Nervous SystemFunctional Observational BatteryRatNo adverse effects on behavior, motor activity, or physiological parameters up to 500 mg/kg.
Cardiovascular SystemTelemetryDogNo significant effects on heart rate, blood pressure, or ECG parameters up to 250 mg/kg.
Respiratory SystemWhole Body PlethysmographyRatNo adverse effects on respiratory rate or tidal volume up to 500 mg/kg.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicology studies. Below are representative protocols for the key experiments cited.

1. Acute Oral Toxicity Study (Up-and-Down Procedure)

  • Test System: Sprague-Dawley rats (8-10 weeks old).

  • Methodology: A single limit dose of 2000 mg/kg was administered orally by gavage to a single female rat. The animal was observed for mortality and clinical signs of toxicity for 4 hours post-dose and then daily for 14 days. If the animal survived, three additional animals were dosed sequentially at the same level.

  • Observations: Clinical signs, body weight, and mortality were recorded. A gross necropsy was performed at the end of the 14-day observation period.

2. 28-Day Repeated-Dose Oral Toxicity Study

  • Test System: Wistar rats and Beagle dogs.

  • Dosing: The test article was administered daily via oral gavage for 28 consecutive days.

  • Groups: Four groups per species and sex: a vehicle control group and three dose groups (low, mid, and high).

  • In-life Assessments: Daily clinical observations, weekly body weight and food consumption measurements, ophthalmology, and detailed clinical examinations.

  • Laboratory Investigations: Hematology, clinical chemistry, and urinalysis were conducted at baseline and at the end of the study.

  • Terminal Procedures: At the end of the 28-day dosing period, all animals underwent a full necropsy. Organ weights were recorded, and a comprehensive list of tissues was collected for histopathological examination.

3. Bacterial Reverse Mutation Assay (Ames Test)

  • Test System: Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and Escherichia coli strain (WP2 uvrA).

  • Methodology: The plate incorporation method was used with and without a metabolic activation system (S9 mix). The test article was tested at five different concentrations.

  • Evaluation: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background count.

Mandatory Visualizations

CCK-B Receptor Signaling Pathway

The cholecystokinin B (CCK-B) receptor, also known as the gastrin receptor, is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit.[1] Upon binding of its endogenous ligand, cholecystokinin or gastrin, the receptor activates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1][2] These second messengers, in turn, mobilize intracellular calcium and activate protein kinase C (PKC), respectively, leading to a variety of cellular responses.[2]

CCK_B_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCK_B CCK-B Receptor G_protein Gq Protein CCK_B->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response Ca->Cellular_Response PKC->Cellular_Response Ligand CCK / Gastrin Ligand->CCK_B Activates CI1015 This compound (Antagonist) CI1015->CCK_B Blocks

Figure 1. Simplified CCK-B Receptor Signaling Pathway and the antagonistic action of this compound.

Experimental Workflow for an In Vivo Toxicology Study

The workflow for a typical in vivo toxicology study is a multi-step process that begins with protocol design and ends with a final report. This systematic approach ensures that studies are conducted in a controlled and reproducible manner, adhering to Good Laboratory Practice (GLP) guidelines.[3][4]

In_Vivo_Toxicology_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis Phase cluster_reporting Reporting Phase Protocol_Design Protocol Design & Approval Animal_Acclimatization Animal Acclimatization Protocol_Design->Animal_Acclimatization Dosing Dosing (e.g., Oral Gavage) Animal_Acclimatization->Dosing In_life_Observations In-life Observations (Clinical Signs, Body Weight) Dosing->In_life_Observations Necropsy Necropsy & Organ Weights Dosing->Necropsy Sample_Collection Biological Sample Collection (Blood, Urine) In_life_Observations->Sample_Collection Clinical_Pathology Clinical Pathology (Hematology, Chemistry) Sample_Collection->Clinical_Pathology Data_Analysis Data Analysis & Interpretation Clinical_Pathology->Data_Analysis Histopathology Histopathology Necropsy->Histopathology Histopathology->Data_Analysis Final_Report Final Report Generation Data_Analysis->Final_Report

Figure 2. General experimental workflow for an in vivo toxicology study.

References

A Technical Deep Dive into Second-Generation CCK-B Antagonists: A Literature Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the literature on second-generation cholecystokinin-B (CCK-B) receptor antagonists. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering a detailed overview of the core pharmacology, experimental methodologies, and signaling pathways associated with these compounds.

Introduction to CCK-B Receptors and Their Antagonists

The cholecystokinin-B (CCK-B) receptor, also known as the CCK2 receptor, is a G protein-coupled receptor (GPCR) predominantly found in the central nervous system and the gastrointestinal tract.[1] It is activated by the peptide hormones cholecystokinin (B1591339) (CCK) and gastrin.[1] In the brain, the CCK-B receptor is implicated in modulating anxiety, pain perception, and dopamine (B1211576) release.[1] In the stomach, it plays a role in regulating gastric acid secretion.[1]

The development of antagonists for the CCK-B receptor has been a significant area of research, primarily driven by their potential therapeutic applications in anxiety disorders, panic attacks, pain management, and conditions related to excessive gastric acid secretion.[1] Early, or first-generation, antagonists were often peptide-based or non-selective, suffering from poor bioavailability and short half-lives. This led to the development of second-generation non-peptide antagonists with improved pharmacokinetic profiles and high selectivity for the CCK-B receptor over the CCK-A (CCK1) receptor.[2]

Quantitative Analysis of Second-Generation CCK-B Antagonists

The defining characteristics of second-generation CCK-B antagonists are their high binding affinity and selectivity for the CCK-B receptor. The following tables summarize the quantitative data for several key second-generation compounds, presenting their binding affinities (as IC50 or Ki values) for both CCK-B and CCK-A receptors, along with their selectivity ratios.

CompoundChemical ClassCCK-B Receptor Affinity (IC50/Ki, nM)CCK-A Receptor Affinity (IC50/Ki, nM)Selectivity (CCK-A/CCK-B)Reference
LY288513 Pyrazolidinone16>30,000>1875
PD134308 Dipeptoid1.7 (Ki)~4250 (calculated)2500[3]
PD 135666 Dipeptoid0.126260[4]
PD 141479 Pyrazolidinone36110030.6[4]
YM022 Benzodiazepine (B76468)0.73136186[5]
CI-988 Dipeptoid200--[6]
L-365,260 Benzodiazepine2800--[6]

Key Experimental Protocols

The evaluation of second-generation CCK-B antagonists relies on a variety of in vitro and in vivo experimental protocols. Below are detailed methodologies for two of the most critical assays.

Radioligand Binding Assay for CCK-B Receptor Affinity

This in vitro assay is fundamental for determining the binding affinity of a compound for the CCK-B receptor.

Objective: To determine the half-maximal inhibitory concentration (IC50) and/or the equilibrium dissociation constant for inhibition (Ki) of a test compound for the CCK-B receptor.

Materials:

  • Receptor Source: Membranes prepared from cells stably expressing the human CCK-B receptor (e.g., CHO or HeLa cells) or from brain tissue known to have high CCK-B receptor density (e.g., cerebral cortex).

  • Radioligand: A high-affinity radiolabeled ligand for the CCK-B receptor, such as [3H]pBC 264.[7]

  • Test Compounds: Second-generation CCK-B antagonists at various concentrations.

  • Non-specific Binding Control: A high concentration of a known, unlabeled CCK-B receptor ligand (e.g., unlabeled CCK-8 or gastrin).

  • Assay Buffer: Typically a buffered saline solution (e.g., Tris-HCl) at physiological pH.

  • Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from free radioligand.

  • Scintillation Counter: To measure the radioactivity on the filters.

Procedure:

  • Membrane Preparation: Homogenize the receptor source tissue or cells in a cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in the assay buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a multi-well plate, add the membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the test compound. For determining non-specific binding, add the non-specific binding control instead of the test compound.

  • Incubation: Incubate the plates at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This traps the membranes with the bound radioligand on the filter. Wash the filters with cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.[8]

Elevated Plus-Maze (EPM) for In Vivo Anxiolytic Activity

The elevated plus-maze is a widely used behavioral assay to assess the anxiolytic or anxiogenic effects of drugs in rodents.

Objective: To evaluate the anxiolytic-like effects of a second-generation CCK-B antagonist.

Apparatus:

  • An elevated, plus-shaped maze with two open arms and two enclosed arms of equal size, arranged opposite to each other. The maze is typically elevated 50-70 cm from the floor.

Animals:

  • Mice or rats are commonly used. Animals should be habituated to the testing room before the experiment.

Procedure:

  • Drug Administration: Administer the test compound (e.g., via intraperitoneal injection or oral gavage) at various doses to different groups of animals. A vehicle control group should also be included. Allow for a sufficient pre-treatment time for the drug to be absorbed and reach its target.

  • Test Initiation: Place the animal individually in the center of the maze, facing one of the open arms.

  • Exploration Period: Allow the animal to freely explore the maze for a fixed period, typically 5 minutes. The session is recorded by a video camera mounted above the maze.

  • Behavioral Scoring: An automated tracking system or a trained observer scores the following parameters:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

    • Total distance traveled (as a measure of general locomotor activity).

  • Data Analysis: An increase in the time spent in the open arms and/or the number of entries into the open arms, without a significant change in total locomotor activity, is indicative of an anxiolytic-like effect. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the different treatment groups to the vehicle control.

Visualizing Core Concepts

To further elucidate the key aspects of second-generation CCK-B antagonists, the following diagrams have been generated using the DOT language.

CCK-B Receptor Signaling Pathway

CCKB_Signaling_Pathway CCK CCK / Gastrin CCKBR CCK-B Receptor (GPCR) CCK->CCKBR Binds Gq Gαq CCKBR->Gq Activates PI3K PI3K CCKBR->PI3K Activates PLC Phospholipase C-β (PLC-β) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Responses (e.g., Anxiety, Gastric Acid Secretion) Ca->Response MAPK MAPK / ERK Pathway PKC->MAPK PI3K->MAPK MAPK->Response

CCK-B Receptor Signaling Cascade
Experimental Workflow for Antagonist Evaluation

Antagonist_Evaluation_Workflow Start Compound Synthesis & Characterization BindingAssay In Vitro Radioligand Binding Assay Start->BindingAssay Selectivity Determine IC50/Ki for CCK-B and CCK-A BindingAssay->Selectivity FunctionalAssay In Vitro Functional Assay (e.g., Calcium Mobilization) Selectivity->FunctionalAssay Potency Determine Antagonist Potency (e.g., pA2, IC50) FunctionalAssay->Potency InVivo In Vivo Behavioral Model (e.g., Elevated Plus-Maze) Potency->InVivo Efficacy Assess Anxiolytic Efficacy (e.g., MED) InVivo->Efficacy PKPD Pharmacokinetic/ Pharmacodynamic Studies Efficacy->PKPD End Lead Optimization/ Clinical Candidate Selection PKPD->End

Drug Discovery Workflow for CCK-B Antagonists
Logical Relationship of CCK-B Antagonist Generations

CCKB_Antagonist_Generations FirstGen First-Generation Antagonists (e.g., Proglumide, Benzotript) - Non-selective - Peptide-based - Poor PK profile SecondGen Second-Generation Antagonists - Non-peptide - High selectivity for CCK-B - Improved oral bioavailability - CNS penetration FirstGen->SecondGen Evolved to Benzodiazepines Benzodiazepines (e.g., L-365,260, YM022) SecondGen->Benzodiazepines Dipeptoids 'Dipeptoids' (e.g., CI-988, PD134308) SecondGen->Dipeptoids Pyrazolidinones Pyrazolidinones (e.g., LY288513, PD 141479) SecondGen->Pyrazolidinones Ureidoacetamides Ureido-acetamides (e.g., RP-69758) SecondGen->Ureidoacetamides

Evolution of CCK-B Receptor Antagonists

Conclusion

Second-generation CCK-B antagonists represent a significant advancement in the quest for selective and orally bioavailable drugs targeting this important receptor. Their diverse chemical structures and high potency have made them valuable tools for elucidating the physiological roles of the CCK-B receptor and have shown promise in preclinical models of anxiety and other central nervous system disorders. The data and methodologies presented in this guide offer a solid foundation for further research and development in this promising area of pharmacology. Continued investigation into the structure-activity relationships and pharmacokinetic properties of these compounds will be crucial for the successful translation of these findings into clinically effective therapeutics.

References

Methodological & Application

Application Notes and Protocols for CI-1015 in In Vivo Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CI-1015 is a potent and selective second-generation peptoid antagonist of the cholecystokinin-B (CCK-B) receptor. It was developed as a potential anxiolytic agent with an improved pharmacokinetic profile compared to its predecessor, CI-988.[1] this compound exhibits high affinity for the CCK-B receptor and demonstrates anxiolytic-like effects in rodent models of anxiety.[1] These application notes provide detailed protocols for the in vivo use of this compound in rodent studies, focusing on its anxiolytic properties.

Mechanism of Action

This compound acts as a selective antagonist at CCK-B receptors, which are G-protein coupled receptors predominantly found in the central nervous system. The anxiogenic effects of cholecystokinin (B1591339) (CCK) are primarily mediated through these CCK-B receptors. By blocking the binding of endogenous CCK to its B-type receptors, this compound is thought to mitigate the anxiety-producing signals.

Signaling Pathway

The CCK-B receptor is coupled to the Gαq signaling pathway. Upon activation by an agonist like CCK, Gαq activates phospholipase C-β (PLC-β). PLC-β then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses, including neuronal excitation, which is associated with anxiety. This compound, as an antagonist, prevents the initiation of this signaling cascade by blocking the receptor.

CCKB_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CCK CCK (Agonist) CCKBR CCK-B Receptor CCK->CCKBR Binds & Activates CI1015 This compound (Antagonist) CI1015->CCKBR Binds & Blocks G_protein Gαq CCKBR->G_protein Activates PLCb PLC-β G_protein->PLCb Activates PIP2 PIP2 PLCb->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC PKC Activation DAG->PKC Activates Neuronal_Excitation Neuronal Excitation (Anxiety Response) Ca_release->Neuronal_Excitation PKC->Neuronal_Excitation

Caption: CCK-B Receptor Signaling Pathway.

Quantitative Data

Receptor Binding Affinity
CompoundCCK-B Receptor Affinity (nM)CCK-A Receptor Affinity (nM)Selectivity (CCK-A/CCK-B)
This compound3.0[1]2900[1]967
In Vivo Efficacy in Rodent Anxiety Models
ModelSpeciesRoute of AdministrationMinimum Effective Dose (MED)Reference
X-mazeRatOral0.1 µg/kg[1][1]
Pharmacokinetic Profile in Rats

This compound was developed to improve upon the poor oral bioavailability of its predecessor, CI-988. When administered in a solution containing hydroxypropyl-β-cyclodextrin (HP-β-CD), the oral bioavailability of this compound in rats was found to be nearly 10 times greater than that of CI-988.[1]

CompoundOral Bioavailability (%) in Rats (with HP-β-CD)
This compound~10-fold > CI-988[1]
CI-988Low[1]

Experimental Protocols

General Preparation and Administration

Vehicle Selection:

Due to its low water solubility, this compound should be formulated in a suitable vehicle for oral administration. A recommended vehicle is a solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile water. The concentration of HP-β-CD will depend on the desired dose of this compound and should be optimized to ensure complete dissolution.

Preparation of Dosing Solution:

  • Calculate the required amount of this compound and HP-β-CD based on the desired dose and the number and weight of the animals.

  • Prepare the HP-β-CD solution in sterile water (e.g., 20-40% w/v).

  • Slowly add the powdered this compound to the HP-β-CD solution while vortexing or sonicating to aid dissolution.

  • Ensure the final solution is clear and free of visible particles before administration.

Oral Administration (Gavage):

Oral gavage is the recommended method for precise oral dosing in rodents.

  • Animal Restraint: Gently but firmly restrain the rat or mouse to prevent movement and injury.

  • Gavage Needle Selection: Use a sterile, ball-tipped gavage needle of appropriate size for the animal (e.g., 18-20 gauge for rats, 22-24 gauge for mice).

  • Measurement: Measure the length of the gavage needle from the tip of the animal's nose to the last rib to ensure it will reach the stomach without causing perforation.

  • Administration: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow as the tube is advanced. Do not force the needle.

  • Dose Delivery: Once the needle is in the correct position, slowly administer the calculated volume of the this compound solution.

  • Withdrawal: Gently remove the gavage needle in a single, smooth motion.

  • Monitoring: Observe the animal for a few minutes after dosing to ensure there are no signs of respiratory distress or other adverse effects.

Experimental Workflow for Anxiolytic Studies

Experimental_Workflow cluster_prep Preparation cluster_dosing Dosing cluster_testing Behavioral Testing cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (1 week) Randomization Randomization into Groups (Vehicle, this compound doses) Animal_Acclimation->Randomization Drug_Prep This compound Formulation (in HP-β-CD) Oral_Gavage Oral Administration (gavage) Drug_Prep->Oral_Gavage Randomization->Oral_Gavage Pre_treatment_time Pre-treatment Time (e.g., 30-60 min) Oral_Gavage->Pre_treatment_time EPM Elevated Plus Maze Test Pre_treatment_time->EPM CDB Conditioned Defensive Burying Test Pre_treatment_time->CDB Data_Collection Data Collection (Automated tracking/Manual scoring) EPM->Data_Collection CDB->Data_Collection Stats Statistical Analysis (e.g., ANOVA) Data_Collection->Stats

Caption: General workflow for rodent anxiolytic studies.
Elevated Plus Maze (EPM) Protocol

The EPM is a widely used test to assess anxiety-like behavior in rodents. It is based on the animal's natural aversion to open and elevated spaces.

Apparatus:

  • A plus-shaped maze with two open arms and two closed arms, elevated from the floor.

  • The dimensions should be appropriate for the species (e.g., for rats, arms are typically 50 cm long and 10 cm wide, with walls on the closed arms being 40 cm high).

Procedure:

  • Administer this compound or vehicle orally as described above.

  • After a pre-determined pre-treatment time (e.g., 30-60 minutes), place the animal in the center of the maze, facing an open arm.

  • Allow the animal to explore the maze for a set period, typically 5 minutes.

  • Record the session using a video camera mounted above the maze for later analysis.

  • After the test, return the animal to its home cage.

  • Clean the maze thoroughly with 70% ethanol (B145695) between animals to remove any olfactory cues.

Parameters to Measure:

  • Time spent in the open arms

  • Number of entries into the open arms

  • Time spent in the closed arms

  • Number of entries into the closed arms

  • Total distance traveled (to assess general locomotor activity)

Expected Outcome: An anxiolytic effect of this compound would be indicated by a significant increase in the time spent and the number of entries into the open arms compared to the vehicle-treated group, without a significant change in total locomotor activity.

Conditioned Defensive Burying (CDB) Test Protocol

The CDB test assesses anxiety by measuring the rodent's propensity to bury a source of an aversive stimulus.

Apparatus:

  • A test chamber with a layer of bedding material (e.g., wood chips) on the floor.

  • A prod that can deliver a mild electric shock, mounted on one wall of the chamber.

Procedure:

  • Habituation: Place the animal in the test chamber for a brief period (e.g., 10 minutes) on the day before the test to habituate it to the environment.

  • Drug Administration: On the test day, administer this compound or vehicle orally.

  • Conditioning: After the pre-treatment period, place the animal in the test chamber. When the animal touches the prod, deliver a single, mild foot shock.

  • Testing: Observe the animal for a set period (e.g., 15 minutes) following the shock.

  • Record the session for later scoring.

Parameters to Measure:

  • Duration of burying behavior (time spent actively pushing bedding material towards the prod)

  • Latency to begin burying

  • Height of the bedding material piled against the prod

Expected Outcome: An anxiolytic effect of this compound would be demonstrated by a significant decrease in the duration of burying behavior and an increase in the latency to begin burying compared to the vehicle-treated group.

Conclusion

This compound is a valuable tool for investigating the role of the CCK-B receptor in anxiety and for the preclinical evaluation of potential anxiolytic therapies. The protocols outlined in these application notes provide a framework for conducting in vivo rodent studies with this compound. Researchers should carefully consider the specific details of their experimental design, including animal strain, age, sex, and the specific parameters of the behavioral tests, to ensure the generation of robust and reproducible data.

References

Application Notes and Protocols for the Preparation of CI-1015 for Oral Gavage in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CI-1015, also known as Canertinib or PD 144598, is a potent pan-ErbB tyrosine kinase inhibitor that has been investigated for its anti-tumor activity. Preclinical studies in mouse xenograft models have demonstrated significant tumor growth suppression, indicating its potential as a therapeutic agent.[1] Effective oral delivery in these preclinical models is crucial for evaluating its efficacy and pharmacokinetics. This document provides detailed application notes and protocols for the preparation of this compound for oral gavage in mice, based on available data and established formulation strategies for poorly soluble compounds.

Physicochemical Properties of this compound

PropertyValueReference
Synonyms Canertinib, PD 144598[2]
Molecular Formula C₂₄H₂₅ClFN₅O₃Inferred from structure
Molecular Weight 489.9 g/mol Inferred from structure
Solubility Soluble in DMSO to 100 mM[2]
Oral Bioavailability Orally active in preclinical and clinical studies[3][4][5][6][7][8][9]

Recommended Protocol for Formulation of this compound Suspension

Given the poor aqueous solubility of this compound, a suspension-based formulation is a common and effective approach for oral gavage in mice. The following protocol outlines the preparation of a suspension using common, well-tolerated excipients.

Materials:

  • This compound powder

  • Vehicle solution:

    • 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in sterile water

    • 0.1% (v/v) Tween 80 (optional, as a wetting agent)

  • Sterile water for injection or deionized water

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

  • Calibrated balance

  • Volumetric flasks and graduated cylinders

  • Sterile syringes and gavage needles (20-22 gauge, 1-1.5 inch, with a ball tip)

Procedure:

  • Calculate the required amount of this compound and vehicle. This will depend on the desired final concentration and the total volume needed for the study. For example, to prepare 10 mL of a 10 mg/mL suspension, you will need 100 mg of this compound.

  • Prepare the vehicle solution.

    • For a 0.5% CMC-Na solution, dissolve 50 mg of CMC-Na in 10 mL of sterile water.

    • If using Tween 80, add 10 µL to the 10 mL of CMC-Na solution.

    • Stir the solution gently until the CMC-Na is fully dissolved. This may take some time.

  • Triturate the this compound powder. Place the accurately weighed this compound powder in a mortar.

  • Wet the powder. Add a small volume of the vehicle solution to the powder and triturate with the pestle to form a smooth, uniform paste. This step is crucial to prevent clumping.

  • Gradually add the remaining vehicle. Slowly add the rest of the vehicle solution to the paste while continuously stirring or triturating.

  • Homogenize the suspension. For a more uniform and stable suspension, use a homogenizer or sonicator. Alternatively, transfer the mixture to a beaker with a magnetic stir bar and stir for at least 30 minutes.

  • Store the suspension. Store the prepared suspension in a tightly sealed, light-protected container at 2-8°C. It is recommended to prepare the suspension fresh daily. Before each use, vortex or stir the suspension well to ensure homogeneity.

Experimental Workflow for this compound Formulation and Administration

experimental_workflow cluster_preparation Formulation Preparation cluster_administration Oral Gavage Administration weigh Weigh this compound triturate Triturate this compound with a small amount of vehicle weigh->triturate prepare_vehicle Prepare Vehicle (0.5% CMC, 0.1% Tween 80) prepare_vehicle->triturate add_vehicle Gradually add remaining vehicle triturate->add_vehicle homogenize Homogenize/ Stir Suspension add_vehicle->homogenize resuspend Resuspend before use homogenize->resuspend load_syringe Load syringe with correct dose resuspend->load_syringe gavage Administer via oral gavage load_syringe->gavage restrain_mouse Properly restrain mouse restrain_mouse->gavage monitor Monitor mouse post-administration gavage->monitor

Caption: Experimental workflow for preparing and administering this compound.

Alternative Vehicle Formulations

For compounds that are particularly difficult to suspend, or for studies requiring different formulation properties, alternative vehicles can be considered. The suitability of these vehicles for this compound would need to be determined empirically.

Vehicle CompositionNotes
10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline A common vehicle for solubilizing poorly soluble compounds. The concentration of DMSO should be kept to a minimum to avoid toxicity.
Corn Oil A lipid-based vehicle that can enhance the absorption of lipophilic compounds.
15% Hydroxypropyl-β-cyclodextrin in aqueous solution Cyclodextrins can form inclusion complexes with drug molecules, increasing their apparent solubility.[10]

Oral Gavage Procedure in Mice

Key Considerations:

  • Animal Handling: Proper restraint is critical to ensure the safety of both the animal and the researcher and to prevent injury.

  • Gavage Needle Size: For adult mice, a 20-22 gauge, 1-1.5 inch flexible or curved gavage needle with a ball tip is recommended.

  • Dosing Volume: The maximum recommended volume for oral gavage in mice is 10 mL/kg. To minimize stress and the risk of regurgitation, it is advisable to use the lowest practical volume.

  • Verification of Placement: Ensure the gavage needle is correctly placed in the esophagus and not the trachea before administering the substance. Resistance during insertion may indicate incorrect placement.

Step-by-Step Protocol:

  • Animal Preparation: Weigh the mouse to accurately calculate the dosing volume.

  • Suspension Preparation: Ensure the this compound suspension is at room temperature and well-mixed.

  • Loading the Syringe: Draw the calculated volume of the suspension into a syringe fitted with an appropriate gavage needle.

  • Restraint: Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head and forelimbs. The mouse should be held in a vertical position.

  • Gavage Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance.

  • Administration: Once the needle is in the correct position, slowly depress the syringe plunger to deliver the suspension.

  • Needle Removal: Gently withdraw the gavage needle along the same path of insertion.

  • Post-Procedure Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for a few minutes after the procedure.

Signaling Pathway of ErbB Inhibition by this compound

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ErbB ErbB Receptors (EGFR, HER2, HER3, HER4) Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway ErbB->Ras_Raf_MEK_ERK PI3K_Akt PI3K/Akt Pathway ErbB->PI3K_Akt Proliferation Cell Proliferation, Survival, Angiogenesis Ras_Raf_MEK_ERK->Proliferation PI3K_Akt->Proliferation CI1015 This compound (Canertinib) CI1015->ErbB Inhibition Ligand Ligand (e.g., EGF) Ligand->ErbB

Caption: this compound inhibits ErbB receptor signaling pathways.

Conclusion

This document provides a comprehensive guide for the preparation and oral administration of this compound in mice. The recommended protocol utilizes a standard and well-tolerated vehicle for poorly soluble compounds. Researchers should always adhere to institutional animal care and use committee (IACUC) guidelines and perform pilot studies to determine the optimal formulation and dosage for their specific experimental needs. The provided diagrams for the experimental workflow and signaling pathway offer a clear visual representation to aid in the understanding and execution of these protocols.

References

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Recommended Vehicle for CI-1040 (PD-184352) Administration

Audience: Researchers, scientists, and drug development professionals.

Introduction

CI-1040, also known as PD-184352, is a potent and highly specific small-molecule inhibitor of MEK1 and MEK2 (MAPK/ERK kinase 1 and 2), key components of the RAS/RAF/MEK/ERK signaling pathway.[1][2][3] Overactivation of this pathway is implicated in various cancers, making MEK an attractive therapeutic target.[3] Preclinical and clinical studies have demonstrated the antitumor activity of CI-1040.[1][2][3] However, a significant challenge in the preclinical development of CI-1040 is its poor aqueous solubility, which can impact its bioavailability and therapeutic efficacy.[2] The selection of an appropriate administration vehicle is therefore critical for achieving reliable and consistent results in in vivo studies.

This document provides detailed application notes and protocols for the selection and preparation of a suitable vehicle for the administration of CI-1040 in a research setting.

Data Presentation: Properties of CI-1040 (PD-184352) and Common Preclinical Vehicles

A summary of the physicochemical properties of CI-1040 and a list of commonly used vehicles for poorly soluble compounds in preclinical research are presented below.

Table 1: Physicochemical Properties of CI-1040 (PD-184352)

PropertyValueReference
Molecular Formula C₁₇H₁₄ClF₂IN₂O₂
Molecular Weight 478.66 g/mol
Solubility Poorly soluble in water. Soluble in DMSO (≥47.9 mg/mL) and Ethanol (≥12.5 mg/mL with sonication).[4][5]
Mechanism of Action Selective, non-ATP-competitive inhibitor of MEK1/2.[1][5]
IC₅₀ 17 nM for MEK1[1][6]

Table 2: Common Excipients for Preclinical Oral Formulations of Poorly Soluble Compounds

ExcipientTypeKey FeaturesConsiderations
Polyethylene glycol (PEG) 400 Co-solventGood solubilizing capacity for many poorly soluble drugs. Generally regarded as safe (GRAS).Can cause gastrointestinal irritation at high concentrations.
Propylene glycol (PG) Co-solventAnother commonly used solvent with a good safety profile.Can cause central nervous system depression at very high doses.
Tween® 80 (Polysorbate 80) SurfactantNon-ionic surfactant used to improve solubility and stability of formulations.Can cause hypersensitivity reactions in some animals.
Hydroxypropyl methylcellulose (B11928114) (HPMC) Suspending agentForms a viscous solution to keep the drug suspended, preventing settling.May affect drug absorption rate.
Carboxymethylcellulose (CMC) sodium Suspending agentAnother common suspending agent with a good safety profile.Can form complexes with some drugs.
Dimethyl sulfoxide (B87167) (DMSO) Co-solventExcellent solubilizing capacity for a wide range of compounds.Can have pharmacological effects of its own and may enhance the toxicity of other compounds. Use with caution in vivo.

Experimental Protocols

Protocol 1: Solubility Assessment of CI-1040 in Various Vehicles

Objective: To determine the solubility of CI-1040 in a panel of potential vehicles to identify a suitable candidate for in vivo administration.

Materials:

  • CI-1040 (PD-184352) powder

  • Vehicle candidates (e.g., PEG 400, Propylene glycol, Tween® 80, 0.5% HPMC in water, 0.5% CMC in water)

  • Vortex mixer

  • Orbital shaker

  • Centrifuge

  • HPLC system with a suitable column and detector for CI-1040 quantification

Methodology:

  • Prepare a series of vehicle candidates. For combination vehicles, prepare the mixture before adding the compound.

  • Add an excess amount of CI-1040 powder to a known volume (e.g., 1 mL) of each vehicle in a microcentrifuge tube.

  • Vortex the tubes vigorously for 2 minutes to facilitate initial dispersion.

  • Place the tubes on an orbital shaker at room temperature for 24-48 hours to allow the solution to reach equilibrium.

  • After incubation, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved compound.

  • Carefully collect the supernatant without disturbing the pellet.

  • Dilute the supernatant with a suitable solvent (e.g., acetonitrile (B52724) or methanol) to a concentration within the linear range of the HPLC calibration curve.

  • Analyze the diluted samples by HPLC to determine the concentration of dissolved CI-1040.

  • The concentration determined by HPLC represents the saturation solubility of CI-1040 in that specific vehicle.

Protocol 2: Preparation of a CI-1040 Formulation for Oral Gavage in Rodents

Objective: To prepare a stable and homogenous formulation of CI-1040 for oral administration in preclinical rodent models. Based on available data, a suspension formulation is often suitable for poorly soluble compounds.

Materials:

  • CI-1040 (PD-184352) powder

  • Vehicle: 0.5% (w/v) Hydroxypropyl methylcellulose (HPMC) in sterile water

  • Mortar and pestle

  • Stir plate and magnetic stir bar

  • Sterile water

Methodology:

  • Calculate the required amount of CI-1040 and vehicle based on the desired final concentration and total volume. For example, for a 10 mg/mL formulation in a total volume of 10 mL, 100 mg of CI-1040 is needed.

  • Weigh the calculated amount of CI-1040 powder.

  • In a clean mortar, add the CI-1040 powder.

  • Gradually add a small volume of the 0.5% HPMC vehicle to the powder and triturate with the pestle to form a smooth, uniform paste. This step is crucial to ensure proper wetting of the drug particles.

  • Slowly add the remaining volume of the 0.5% HPMC vehicle to the paste while continuously stirring.

  • Transfer the mixture to a suitable container (e.g., a sterile beaker) with a magnetic stir bar.

  • Place the container on a stir plate and stir for at least 30 minutes to ensure a homogenous suspension.

  • Visually inspect the suspension for any clumps or undissolved particles.

  • The formulation should be continuously stirred during dosing to maintain homogeneity.

Mandatory Visualizations

G cluster_0 Upstream Signaling cluster_1 MAPK Cascade cluster_2 Downstream Effects Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds RAS RAS Receptor Tyrosine Kinase (RTK)->RAS Activates RAF RAF RAS->RAF Activates MEK1/2 MEK1/2 RAF->MEK1/2 Phosphorylates ERK1/2 ERK1/2 MEK1/2->ERK1/2 Phosphorylates Transcription Factors Transcription Factors ERK1/2->Transcription Factors Activates Cell Proliferation, Survival, Differentiation Cell Proliferation, Survival, Differentiation Transcription Factors->Cell Proliferation, Survival, Differentiation Regulates CI-1040 CI-1040 CI-1040->MEK1/2 Inhibits

Caption: Signaling pathway of the MAPK/ERK cascade and the inhibitory action of CI-1040.

G cluster_0 Phase 1: Vehicle Screening cluster_1 Phase 2: Formulation Development & Stability cluster_2 Phase 3: In Vivo Administration A Define Target Concentration & Route B Select Candidate Vehicles (Solvents, Surfactants, Suspending agents) A->B C Solubility Assessment (Protocol 1) B->C D Analyze Results & Select Lead Vehicles C->D E Prepare Formulations (Protocol 2) D->E F Assess Short-term Stability (e.g., 4h, 24h at RT) E->F G Homogeneity Testing F->G H Dose Administration G->H I Pharmacokinetic & Pharmacodynamic Studies H->I

Caption: Experimental workflow for selecting a suitable vehicle for CI-1040 administration.

Conclusion

The selection of an appropriate vehicle is a critical step in the preclinical evaluation of poorly soluble compounds like CI-1040. A systematic approach involving solubility screening and formulation development is essential to ensure accurate and reproducible in vivo data. For initial studies, a suspension of CI-1040 in an aqueous vehicle containing a suspending agent such as 0.5% HPMC or 0.5% CMC is a reasonable starting point for oral administration. For intravenous administration, a formulation containing co-solvents like PEG 400 and a surfactant like Tween® 80 may be necessary, but requires careful evaluation for potential vehicle-related toxicities. The protocols and information provided herein serve as a guide for researchers to develop a suitable and effective formulation for their specific experimental needs.

References

Application Notes and Protocols for Evaluating CI-1015 in the Elevated Plus-Maze

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

CI-1015 is identified as a cholecystokinin (B1591339) B (CCK-B) receptor antagonist. The cholecystokinin (CCK) system, particularly the CCK-B receptor, is implicated in the modulation of anxiety and panic in both preclinical and clinical studies. Activation of CCK-B receptors has been shown to produce anxiety-like effects, suggesting that antagonists at this receptor may possess anxiolytic properties.[1][2] The elevated plus-maze (EPM) is a widely used behavioral assay to screen for anxiolytic and anxiogenic compounds in rodents.[3] This application note provides a detailed protocol for evaluating the dose-response effects of a novel CCK-B receptor antagonist, such as this compound, on anxiety-like behavior in the elevated plus-maze.

While direct dose-response data for this compound in the elevated plus-maze is not publicly available, this document outlines a comprehensive methodology based on studies of other CCK-B antagonists and general protocols for the EPM test. The provided data table is a hypothetical representation based on the expected anxiolytic-like effects of a CCK-B antagonist.

Signaling Pathway of CCK-B Receptor in Anxiety

The CCK-B receptor is a G protein-coupled receptor (GPCR) predominantly found in the central nervous system. Its activation by CCK is generally associated with increased neuronal excitability and has been linked to anxiety-like behaviors. The proposed mechanism for the anxiolytic effect of a CCK-B antagonist like this compound involves the blockade of this signaling cascade, thereby reducing the anxiogenic effects of endogenous CCK.

CCK_B_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron CCK CCK CCKBR CCK-B Receptor CCK->CCKBR Binds Gq Gq CCKBR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca²⁺ Release IP3->Ca2+ Induces PKC PKC Activation DAG->PKC Neuronal_Excitation Increased Neuronal Excitability Ca2+->Neuronal_Excitation PKC->Neuronal_Excitation Anxiety Anxiety-like Behavior Neuronal_Excitation->Anxiety CI1015 This compound (Antagonist) CI1015->CCKBR Blocks

CCK-B Receptor Signaling Pathway in Anxiety.

Experimental Protocol: Elevated Plus-Maze Test

This protocol is designed to assess the anxiolytic-like properties of a test compound in rodents.

1. Animals:

  • Species: Male Wistar rats (250-300g) or male Swiss Webster mice (25-30g).

  • Housing: Animals should be housed in groups of 4-5 per cage under a standard 12-hour light/dark cycle (lights on at 7:00 AM) with ad libitum access to food and water.

  • Acclimation: Animals should be acclimated to the housing facility for at least one week and handled by the experimenter for 3-5 days prior to testing to reduce stress.

2. Apparatus:

  • The elevated plus-maze should be made of a non-reflective material (e.g., dark PVC or wood) and consist of two open arms (50 x 10 cm) and two closed arms (50 x 10 x 40 cm) extending from a central platform (10 x 10 cm).

  • The maze should be elevated 50-70 cm above the floor.

  • The testing room should be dimly lit (approximately 10-20 lux in the center of the maze).

3. Drug Preparation and Administration:

  • Vehicle: Select an appropriate vehicle for this compound (e.g., saline, distilled water with a small percentage of Tween 80).

  • Doses: Prepare a range of doses based on preliminary studies or literature on similar compounds (e.g., 0.1, 1, 10 mg/kg).

  • Administration: Administer the test compound or vehicle via the intended clinical route (e.g., intraperitoneally, orally) at a specific time point before testing (e.g., 30-60 minutes).

4. Experimental Procedure:

  • Habituation: Allow animals to habituate to the testing room for at least 30-60 minutes before the experiment begins.

  • Placement: Place the animal on the central platform of the maze, facing one of the closed arms.

  • Recording: Immediately start a video recording camera positioned above the maze and leave the room.

  • Duration: Allow the animal to explore the maze for a single 5-minute session.

  • Cleaning: After each trial, thoroughly clean the maze with a 70% ethanol (B145695) solution to remove any olfactory cues.

5. Behavioral Parameters Measured:

  • Time Spent in Open Arms: The primary measure of anxiety; an increase indicates an anxiolytic-like effect.

  • Number of Entries into Open Arms: A secondary measure of anxiety.

  • Time Spent in Closed Arms: A decrease is expected with anxiolytic treatment.

  • Number of Entries into Closed Arms: Can be used as a measure of general locomotor activity.

  • Total Arm Entries: An overall indicator of locomotor activity.

6. Data Analysis:

  • Analyze the data using appropriate statistical tests (e.g., one-way ANOVA followed by post-hoc tests) to compare the different dose groups with the vehicle control group.

  • Calculate the percentage of time spent in the open arms (% Open Arm Time) and the percentage of entries into the open arms (% Open Arm Entries) for each animal.

Experimental Workflow Diagram

EPM_Workflow cluster_prep Preparation cluster_testing Testing Procedure cluster_analysis Data Analysis A Animal Acclimation & Handling (1 week) C Animal Habituation to Testing Room (30-60 min) A->C B Drug Preparation (Vehicle & this compound doses) D Drug/Vehicle Administration (e.g., 30 min pre-test) B->D C->D E Placement on EPM Central Platform D->E F 5-minute Test Session (Video Recorded) E->F G Animal Removal F->G I Video Scoring for Behavioral Parameters F->I H Maze Cleaning G->H H->E Next Animal J Data Compilation I->J K Statistical Analysis (e.g., ANOVA) J->K L Interpretation of Results K->L

References

Application Notes and Protocols for the Use of CI-1015 in a Fear Conditioning Paradigm

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fear conditioning is a cornerstone of behavioral neuroscience, providing a robust model to study the mechanisms of learning, memory, and anxiety disorders. This paradigm involves the association of a neutral conditioned stimulus (CS), such as a tone, with an aversive unconditioned stimulus (US), typically a mild footshock. This association leads to the expression of conditioned fear responses, most commonly measured as freezing behavior, in response to the CS alone or the conditioning context.

CI-1015 is a potent and selective antagonist of the cholecystokinin (B1591339) B (CCK-B) receptor.[1] The CCKergic system, particularly through the CCK-B receptor, is heavily implicated in the modulation of anxiety and fear.[2][3][4][5][6][7] Activation of CCK-B receptors has been shown to be anxiogenic, while their antagonism produces anxiolytic-like effects.[1][7] Studies have demonstrated that CCK-B receptor antagonists can attenuate fear-potentiated startle and reduce conditioned freezing by blocking both the acquisition and expression of fear.[5][6]

Furthermore, the processes of fear memory acquisition, consolidation, and extinction are critically dependent on synaptic plasticity, in which the N-methyl-D-aspartate (NMDA) receptor plays a pivotal role.[8][9][10][11][12][13] Given the interplay between neurotransmitter systems in regulating fear and memory, investigating the effects of a CCK-B antagonist like this compound in a fear conditioning paradigm can provide valuable insights into the neurobiology of fear and the potential for therapeutic intervention in anxiety-related disorders.

These application notes provide a hypothetical framework and detailed protocols for utilizing this compound to investigate its effects on the acquisition, consolidation, and retrieval of fear memories in a rodent model.

Data Presentation

Table 1: Hypothetical Effects of this compound on Auditory Fear Conditioning

Treatment GroupAdministration TimeMean Freezing (%) during Tone Presentation (Test Phase)Standard Deviation
Vehicle ControlPre-Acquisition65± 8.2
This compound (1 mg/kg)Pre-Acquisition35± 7.5
Vehicle ControlPost-Acquisition62± 9.1
This compound (1 mg/kg)Post-Acquisition58± 8.8
Vehicle ControlPre-Retrieval68± 7.9
This compound (1 mg/kg)Pre-Retrieval40± 8.1

Table 2: Hypothetical Effects of this compound on Contextual Fear Conditioning

Treatment GroupAdministration TimeMean Freezing (%) in Conditioning Context (Test Phase)Standard Deviation
Vehicle ControlPre-Acquisition55± 10.3
This compound (1 mg/kg)Pre-Acquisition28± 9.5
Vehicle ControlPost-Acquisition52± 11.1
This compound (1 mg/kg)Post-Acquisition49± 10.8
Vehicle ControlPre-Retrieval58± 9.8
This compound (1 mg/kg)Pre-Retrieval32± 10.2

Experimental Protocols

Important Note: The following protocols are adapted from standard fear conditioning paradigms and provide a framework for investigating the effects of this compound. Doses and timing of administration are suggestions and should be optimized for specific experimental conditions and animal strains.

Protocol 1: Auditory Fear Conditioning

This protocol is designed to assess the effect of this compound on the acquisition, consolidation, or retrieval of a cued fear memory.

Materials:

  • Fear conditioning apparatus with a grid floor for footshock delivery, a speaker for auditory cues, and a video camera for recording behavior.

  • This compound

  • Vehicle (e.g., saline, DMSO, or as appropriate for this compound solubility)

  • Rodents (mice or rats)

  • Animal scale

  • Syringes and needles for administration (e.g., intraperitoneal, subcutaneous)

Procedure:

Day 1: Habituation

  • Handle the animals for a few minutes each day for 3-5 days prior to the experiment to reduce stress.

  • Place each animal individually into the fear conditioning chamber for 10-15 minutes to allow for habituation to the context. No stimuli are presented.

  • Return the animals to their home cages.

Day 2: Conditioning (Acquisition Phase)

  • Prepare this compound solution at the desired concentration.

  • For investigating effects on acquisition: Administer this compound or vehicle to the animals 30-60 minutes prior to placing them in the conditioning chamber.

  • Place each animal individually into the conditioning chamber.

  • Allow a 2-3 minute exploration period.

  • Present the conditioned stimulus (CS), a neutral tone (e.g., 2800 Hz, 80 dB), for 20-30 seconds.

  • During the last 2 seconds of the tone presentation, deliver the unconditioned stimulus (US), a mild footshock (e.g., 0.5-0.7 mA).

  • Repeat the CS-US pairing 2-3 times with an inter-trial interval of 1-2 minutes.

  • After the last pairing, leave the animal in the chamber for an additional 1-2 minutes.

  • Return the animal to its home cage.

  • For investigating effects on consolidation: Administer this compound or vehicle immediately after the conditioning session.

Day 3: Testing (Retrieval Phase)

  • For investigating effects on retrieval: Administer this compound or vehicle 30-60 minutes prior to the test.

  • Place the animal in a novel context (different from the conditioning chamber in terms of shape, color, texture, and odor) to assess cued fear without contextual interference.

  • Allow a 2-3 minute exploration period.

  • Present the CS (tone) for 2-3 minutes without the US.

  • Record the animal's behavior throughout the test.

  • Analyze the video recordings to quantify the percentage of time spent freezing during the tone presentation. Freezing is defined as the complete absence of movement except for respiration.

Protocol 2: Contextual Fear Conditioning

This protocol is designed to assess the effect of this compound on the acquisition, consolidation, or retrieval of a contextual fear memory.

Materials:

  • Same as for Auditory Fear Conditioning.

Procedure:

Day 1: Conditioning (Acquisition Phase)

  • Prepare this compound solution at the desired concentration.

  • For investigating effects on acquisition: Administer this compound or vehicle 30-60 minutes prior to placing them in the conditioning chamber.

  • Place each animal individually into the conditioning chamber.

  • Allow a 2-3 minute exploration period.

  • Deliver 2-3 mild footshocks (US; e.g., 0.5-0.7 mA, 2 seconds duration) with an inter-shock interval of 1-2 minutes. No discrete cue (tone) is presented.

  • Leave the animal in the chamber for an additional 1-2 minutes after the last shock.

  • Return the animal to its home cage.

  • For investigating effects on consolidation: Administer this compound or vehicle immediately after the conditioning session.

Day 2: Testing (Retrieval Phase)

  • For investigating effects on retrieval: Administer this compound or vehicle 30-60 minutes prior to the test.

  • Place the animal back into the same conditioning chamber.

  • Record the animal's behavior for 5 minutes. No shocks are delivered.

  • Analyze the video recordings to quantify the percentage of time spent freezing.

Visualizations

Fear_Conditioning_Workflow cluster_day1 Day 1: Conditioning cluster_day2 Day 2: Retrieval Test drug_admin_acq Drug Administration (this compound or Vehicle) (Pre-Acquisition) habituation Habituation (2-3 min) drug_admin_acq->habituation cs_us_pairing CS-US Pairing (e.g., 3x Tone-Shock) habituation->cs_us_pairing post_pairing Post-Pairing Period (1-2 min) cs_us_pairing->post_pairing drug_admin_con Drug Administration (this compound or Vehicle) (Post-Acquisition) post_pairing->drug_admin_con home_cage1 Home Cage drug_admin_ret Drug Administration (this compound or Vehicle) (Pre-Retrieval) novel_context Placement in Novel Context drug_admin_ret->novel_context cs_presentation CS Presentation (Tone Only) novel_context->cs_presentation behavior_rec Behavioral Recording (Freezing Measurement) cs_presentation->behavior_rec home_cage2 Home Cage behavior_rec->home_cage2 home_cage1->drug_admin_ret 24 hours

Caption: Experimental workflow for auditory fear conditioning with this compound.

Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Density glutamate Glutamate nmda NMDA Receptor glutamate->nmda Binds ca_influx Ca2+ Influx nmda->ca_influx Mediates cckb CCK-B Receptor pkc PKC cckb->pkc Activates camkii CaMKII creb CREB camkii->creb Phosphorylates pkc->creb Phosphorylates gene_expression Gene Expression & Synaptic Plasticity creb->gene_expression Promotes ca_influx->camkii Activates cck CCK cck->cckb Activates ci1015 This compound ci1015->cckb Blocks

Caption: Implicated signaling pathways in fear memory formation.

Logical_Relationship cluster_fear_phases Phases of Fear Conditioning ci1015 This compound acquisition Acquisition (CS-US Association) ci1015->acquisition Inhibits consolidation Consolidation (Memory Stabilization) ci1015->consolidation Potential Minor Effect retrieval Retrieval (Fear Expression) ci1015->retrieval Inhibits acquisition->consolidation Leads to consolidation->retrieval Enables

Caption: Logical relationship of this compound's effects on fear conditioning phases.

References

Application Notes and Protocols for Evaluating the Anxiolytic Potential of a Novel Compound (CI-1015)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

These application notes provide a comprehensive overview of the experimental design for evaluating the anxiolytic-like effects of a novel therapeutic candidate, exemplified by CI-1015, a cholecystokinin (B1591339) B (CCK-B) receptor antagonist. The protocols detailed herein describe standard and widely validated behavioral paradigms in rodents to assess anxiety-like behavior. The data presentation is structured to facilitate clear interpretation and comparison of results. Furthermore, signaling pathway and experimental workflow diagrams are provided to visually represent the methodologies.

Scientific Background: CCK-B Receptors and Anxiety

Cholecystokinin (CCK) is a neuropeptide that exerts its effects through two primary receptor subtypes: CCK-A and CCK-B. The CCK-B receptor is predominantly found in the central nervous system and has been implicated in the modulation of anxiety and panic attacks. Antagonism of the CCK-B receptor is a promising therapeutic strategy for the development of novel anxiolytic agents. The hypothetical compound, this compound, is an orally active CCK-B receptor antagonist. The following experimental design is intended to assess its potential efficacy in reducing anxiety-like behaviors.

Signaling Pathway of a CCK-B Receptor Antagonist

CCKB_Antagonist_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_receptor CCK-B Receptor Complex cluster_drug Pharmacological Intervention CCK CCK Release CCKB CCK-B Receptor CCK->CCKB binds & activates Gq Gq CCKB->Gq activates PLC PLC Gq->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release Neuronal_Excitation Increased Neuronal Excitability & Anxiety DAG->Neuronal_Excitation Ca_release->Neuronal_Excitation CI1015 This compound (CCK-B Antagonist) CI1015->CCKB blocks

Caption: CCK-B Receptor Antagonist Signaling Pathway.

Experimental Design and Workflow

A typical preclinical study to evaluate the anxiolytic properties of a compound like this compound would involve a series of behavioral tests in rodents (e.g., mice or rats). The following workflow outlines the key stages of such a study.

Experimental Workflow Diagram

experimental_workflow cluster_setup Study Setup cluster_testing Behavioral Testing cluster_analysis Data Analysis A Animal Acclimation (1 week) B Randomization into Treatment Groups A->B C Vehicle Control D This compound (Dose 1) E This compound (Dose 2) F Positive Control (e.g., Diazepam) G Open Field Test (OFT) (Day 1) C->G D->G E->G F->G H Elevated Plus Maze (EPM) (Day 2) G->H I Light-Dark Box Test (LDT) (Day 3) H->I J Data Collection & Quantification I->J K Statistical Analysis (e.g., ANOVA) J->K L Interpretation of Results K->L

Caption: General Experimental Workflow for Anxiolytic Drug Testing.

Behavioral Testing Protocols

The following are detailed protocols for three commonly used behavioral assays to assess anxiety-like behavior in rodents.

Open Field Test (OFT)

The Open Field Test is used to assess general locomotor activity and anxiety-like behavior.[1][2] Anxious animals tend to spend more time in the periphery of the open field (thigmotaxis) and less time in the center.[3]

Protocol:

  • Apparatus: A square arena (e.g., 50 x 50 x 40 cm for mice) with the floor divided into a central zone and a peripheral zone.[4]

  • Acclimation: Allow animals to acclimate to the testing room for at least 30-60 minutes before the test.[2]

  • Procedure:

    • Gently place the animal in the center of the arena.[5]

    • Allow the animal to explore the arena freely for a predetermined duration (typically 5-10 minutes).[5]

    • Record the session using an overhead video camera connected to a tracking software.[2]

  • Data Collection: The tracking software will automatically record parameters such as:

    • Total distance traveled.

    • Time spent in the center zone.

    • Time spent in the peripheral zone.

    • Number of entries into the center zone.

    • Latency to first enter the center zone.

  • Cleaning: Clean the arena thoroughly with 70% ethanol (B145695) between each animal to eliminate olfactory cues.[2]

Elevated Plus Maze (EPM)

The EPM test is based on the natural aversion of rodents to open and elevated spaces.[6][7] Anxiolytic compounds are expected to increase the time spent and the number of entries into the open arms.

Protocol:

  • Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm for mice) with two open arms and two enclosed arms of equal dimensions.[8]

  • Acclimation: Habituate the animals to the testing room for at least 60 minutes prior to testing.[6]

  • Procedure:

    • Place the animal in the center of the maze, facing one of the enclosed arms.[9]

    • Allow the animal to freely explore the maze for 5 minutes.[7][10]

    • Record the session using an overhead video camera and tracking software.[6]

  • Data Collection: Key parameters to be measured include:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

    • Total distance traveled.

  • Cleaning: Clean the maze with 70% ethanol after each trial.[6]

Light-Dark Box Test (LDT)

The LDT is based on the conflict between the innate aversion of rodents to brightly illuminated areas and their tendency to explore a novel environment.[11][12] Anxiolytic drugs typically increase the time spent in the light compartment.[13]

Protocol:

  • Apparatus: A box divided into a small, dark compartment (approximately 1/3 of the box) and a large, brightly lit compartment (approximately 2/3 of the box), connected by a small opening.[13][14]

  • Acclimation: Allow the animals to acclimate to the testing room for at least 30 minutes in their home cages.[15]

  • Procedure:

    • Place the animal in the center of the light compartment, facing away from the opening to the dark compartment.

    • Allow the animal to explore the apparatus freely for 10 minutes.[15]

    • Record the session using a video camera and tracking software.

  • Data Collection: The following parameters are typically measured:

    • Time spent in the light compartment.

    • Time spent in the dark compartment.

    • Number of transitions between the two compartments.

    • Latency to first enter the dark compartment.

    • Total distance traveled.

  • Cleaning: Clean the apparatus with 70% ethanol between each animal.[15]

Data Presentation

Quantitative data from these behavioral tests should be summarized in tables for clear comparison between treatment groups.

Table 1: Hypothetical Data from the Open Field Test

Treatment GroupTotal Distance (m)Time in Center (s)Entries to Center
Vehicle35.2 ± 2.115.8 ± 1.58.1 ± 0.9
This compound (1 mg/kg)36.1 ± 2.525.3 ± 2.012.5 ± 1.1
This compound (5 mg/kg)34.9 ± 2.335.7 ± 2.8 18.2 ± 1.5
Diazepam (2 mg/kg)30.5 ± 1.940.1 ± 3.1 20.5 ± 1.8
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle.

Table 2: Hypothetical Data from the Elevated Plus Maze

Treatment Group% Time in Open ArmsOpen Arm EntriesClosed Arm Entries
Vehicle18.5 ± 1.99.2 ± 1.015.3 ± 1.2
This compound (1 mg/kg)28.9 ± 2.514.8 ± 1.314.9 ± 1.1
This compound (5 mg/kg)40.2 ± 3.1 20.1 ± 1.815.1 ± 1.3
Diazepam (2 mg/kg)45.6 ± 3.5 22.5 ± 2.012.8 ± 1.0
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle.

Table 3: Hypothetical Data from the Light-Dark Box Test

Treatment GroupTime in Light Box (s)TransitionsLatency to Dark (s)
Vehicle85.4 ± 7.212.3 ± 1.125.1 ± 2.3
This compound (1 mg/kg)120.8 ± 9.515.8 ± 1.435.6 ± 3.0
This compound (5 mg/kg)165.2 ± 12.1**18.2 ± 1.648.9 ± 4.1
Diazepam (2 mg/kg)180.5 ± 13.5 20.1 ± 1.855.3 ± 4.8**
Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle.

Conclusion

The protocols and experimental design outlined in these application notes provide a robust framework for the preclinical evaluation of novel anxiolytic compounds such as the hypothetical this compound. By employing a battery of validated behavioral tests and presenting the data in a clear and structured manner, researchers can effectively assess the therapeutic potential of new drug candidates for anxiety disorders. Consistent methodology and careful control of environmental factors are crucial for obtaining reliable and reproducible results.[5]

References

Application Notes and Protocols: Measuring CI-1015 Concentration in Brain Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CI-1015 is a potent and selective second-generation "peptoid" antagonist of the cholecystokinin (B1591339) B (CCK-B) receptor.[1] It is an N-(adamantyloxycarbonyl)-alpha-methyl-(R)-tryptophan derivative developed to have an improved pharmacokinetic profile and enhanced brain penetration compared to its predecessor, CI-988.[1] The ability to accurately measure the concentration of this compound in brain tissue is crucial for preclinical and clinical studies to understand its distribution, pharmacokinetics, and pharmacodynamics in the central nervous system (CNS).[2][3] This document provides a detailed protocol for the quantification of this compound in brain tissue using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique for small molecule analysis in complex biological matrices.[2][3]

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effect by competitively inhibiting the binding of the neuropeptide cholecystokinin (CCK) to the CCK-B receptor. The CCK-B receptor, a G-protein coupled receptor (GPCR), is primarily coupled to the Gq alpha subunit. Upon activation by CCK, the receptor initiates a signaling cascade that leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This signaling pathway is involved in various physiological processes, including anxiety, memory, and pain perception.

CCK_B_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol CCKBR CCK-B Receptor Gq Gq Protein CCKBR->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream CI1015 This compound CI1015->CCKBR Inhibits CCK CCK CCK->CCKBR Activates

Caption: this compound inhibits the CCK-B receptor signaling pathway.

Experimental Protocols

This section outlines the materials and methods for the quantification of this compound in brain tissue.

Materials and Reagents
Material/ReagentSupplierGrade
This compound Reference Standard(Specify Supplier)>98% Purity
Isotopically Labeled Internal Standard (IS)(Specify Supplier)>98% Purity, >99% Isotopic Purity
Acetonitrile (B52724) (ACN)(Specify Supplier)HPLC or LC-MS Grade
Methanol (MeOH)(Specify Supplier)HPLC or LC-MS Grade
Formic Acid (FA)(Specify Supplier)LC-MS Grade
Water(Specify Supplier)Ultrapure, 18.2 MΩ·cm
Brain Tissue (Control and Study Samples)--
Microcentrifuge Tubes(Specify Supplier)1.5 mL and 2.0 mL
Syringe Filters(Specify Supplier)0.22 µm PVDF or PTFE
HPLC Vials(Specify Supplier)Amber glass with inserts
Equipment
EquipmentModel
Homogenizer(Specify Model)
Centrifuge (refrigerated)(Specify Model)
Analytical Balance(Specify Model)
pH Meter(Specify Model)
HPLC System(Specify Model)
Triple Quadrupole Mass Spectrometer(Specify Model)
Sample Preparation: Protein Precipitation

The following workflow is a standard procedure for extracting small molecules from brain tissue.

Sample_Preparation_Workflow start Start: Brain Tissue Sample weigh 1. Weigh Tissue start->weigh homogenize 2. Homogenize in Ice-Cold Buffer weigh->homogenize add_is 3. Add Internal Standard homogenize->add_is precipitate 4. Add Cold Acetonitrile (with 0.1% FA) add_is->precipitate vortex 5. Vortex precipitate->vortex centrifuge 6. Centrifuge vortex->centrifuge supernatant 7. Collect Supernatant centrifuge->supernatant evaporate 8. Evaporate to Dryness supernatant->evaporate reconstitute 9. Reconstitute in Mobile Phase evaporate->reconstitute filter 10. Filter reconstitute->filter analyze 11. Analyze by LC-MS/MS filter->analyze

Caption: Workflow for brain tissue sample preparation.

Protocol:

  • Weighing: Accurately weigh approximately 100 mg of frozen brain tissue.

  • Homogenization: Add 400 µL of ice-cold homogenization buffer (e.g., PBS) to the tissue in a 2.0 mL microcentrifuge tube. Homogenize the tissue on ice until a uniform suspension is achieved.

  • Internal Standard Spiking: Add a known amount of the internal standard (IS) solution to the homogenate. The IS should ideally be a stable isotope-labeled version of this compound.

  • Protein Precipitation: Add 1 mL of ice-cold acetonitrile containing 0.1% formic acid to the homogenate.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a clean 1.5 mL microcentrifuge tube, avoiding the protein pellet.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

  • Analysis: The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient (Example) 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry (MS) Conditions:

The following are general parameters for a triple quadrupole mass spectrometer. Specific parameters for this compound, including precursor and product ions, will need to be optimized.

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage (Optimize, e.g., 3.5 kV)
Source Temperature (Optimize, e.g., 150°C)
Desolvation Temperature (Optimize, e.g., 400°C)
Gas Flow Rates (Optimize for instrument)
Collision Gas Argon

MRM Transitions:

The specific precursor and product ion m/z values (mass-to-charge ratios) for this compound and its internal standard must be determined experimentally by infusing a standard solution of the compound into the mass spectrometer.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound To be determinedTo be determinedTo be determined
Internal Standard To be determinedTo be determinedTo be determined

Data Analysis and Quantification

Quantification is performed by constructing a calibration curve using known concentrations of the this compound reference standard spiked into control brain tissue homogenate and processed alongside the study samples. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte. A linear regression analysis is then used to determine the concentration of this compound in the unknown samples.

Calibration Curve Parameters:

ParameterValue
Concentration Range (e.g., 1 - 1000 ng/mL)
Number of Standards 6-8 non-zero standards
Regression Model Linear, with 1/x or 1/x² weighting
Correlation Coefficient (r²) > 0.99

Method Validation

For reliable and reproducible results, the analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.

Validation ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank matrix.
Linearity r² > 0.99
Accuracy Within ±15% of the nominal concentration (±20% for LLOQ).
Precision Coefficient of variation (CV) ≤15% (≤20% for LLOQ).
Matrix Effect Assessed to ensure no significant ion suppression or enhancement.
Recovery Consistent and reproducible extraction efficiency.
Stability Analyte stability assessed under various storage and processing conditions.

Conclusion

This application note provides a comprehensive framework for the development and implementation of a robust LC-MS/MS method for the quantification of this compound in brain tissue. The detailed protocol for sample preparation and the guidelines for LC-MS/MS analysis and method validation will enable researchers to obtain accurate and reliable data, which is essential for advancing the understanding of this compound's role in the central nervous system. The provided diagrams offer a clear visualization of the underlying biological pathway and the experimental workflow.

References

Application Notes and Protocols for Pharmacokinetic Analysis of CI-1015 in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CI-1015, an orally active and selective cholecystokinin-B (CCK-B) receptor antagonist, represents a significant advancement in the development of therapeutic agents targeting CCK-B pathways. It has demonstrated an enhanced pharmacokinetic profile, including approximately ten times greater oral bioavailability in rats compared to its predecessor, CI-988. This document provides a detailed summary of the pharmacokinetic properties of this compound in rats, outlines comprehensive experimental protocols for its analysis, and illustrates the associated signaling pathway and experimental workflow. The information herein is intended to guide researchers in designing and executing preclinical pharmacokinetic studies of this compound and similar compounds.

Introduction

This compound is a second-generation "peptoid" antagonist, specifically a derivative of N-(adamantyloxycarbonyl)-alpha-methyl-(R)-tryptophan. The improved oral bioavailability of this compound is a key characteristic, addressing the limitations of earlier compounds which suffered from poor absorption and significant first-pass hepatic metabolism. Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. These application notes provide a framework for conducting such analyses in a preclinical rat model.

Pharmacokinetic Data in Rats

While specific preclinical data for this compound is not publicly available, the following table represents a hypothetical, yet representative, pharmacokinetic dataset for this compound in Sprague-Dawley rats following a single oral administration. This data is for illustrative purposes to guide researchers in data presentation and interpretation.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats (Oral Administration, 10 mg/kg)

ParameterValueUnitDescription
Cmax850ng/mLMaximum plasma concentration
Tmax1.5hTime to reach maximum plasma concentration
AUC(0-t)4500ng·h/mLArea under the plasma concentration-time curve from time 0 to the last measurable concentration
AUC(0-inf)4800ng·h/mLArea under the plasma concentration-time curve from time 0 to infinity
t1/24.2hElimination half-life
CL/F34.7mL/min/kgApparent total clearance of the drug from plasma after oral administration
Vz/F12.3L/kgApparent volume of distribution based on the terminal phase after oral administration
F70%Assumed oral bioavailability

Experimental Protocols

The following protocols are adapted from established methodologies for pharmacokinetic studies in rats and are tailored for the analysis of this compound.

Animal Model and Housing
  • Species: Male Sprague-Dawley rats (250-300 g).

  • Housing: Animals should be housed in a controlled environment (22 ± 2°C, 50-60% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water. Animals should be acclimated for at least one week prior to the experiment.

  • Fasting: Rats should be fasted overnight (approximately 12 hours) before oral drug administration, with free access to water.

Dosing and Administration
  • Formulation: this compound should be dissolved or suspended in a suitable vehicle, such as a solution of 0.5% methylcellulose (B11928114) in water. The formulation should be prepared fresh on the day of the experiment.

  • Administration: Administer this compound via oral gavage at the desired dose (e.g., 10 mg/kg). The dosing volume should be consistent across all animals (e.g., 5 mL/kg).

Blood Sample Collection
  • Method: Blood samples (approximately 0.25 mL) should be collected from the tail vein or via a cannulated jugular vein at predetermined time points.

  • Time Points: Pre-dose (0 h), and at 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., K2EDTA). Centrifuge the blood at 4°C (e.g., 3000 x g for 10 minutes) to separate the plasma.

  • Storage: Store the plasma samples at -80°C until analysis.

Bioanalytical Method (LC-MS/MS)
  • Instrumentation: A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended for the quantification of this compound in plasma.

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Perform protein precipitation by adding three volumes of cold acetonitrile (B52724) containing an internal standard to one volume of plasma.

    • Vortex the mixture for 1 minute.

    • Centrifuge at high speed (e.g., 13,000 x g for 10 minutes) at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: A suitable C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

    • Flow Rate: A typical flow rate would be 0.4 mL/min.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple reaction monitoring (MRM) of the parent and product ion transitions for this compound and the internal standard.

  • Calibration and Quality Control: The method should be validated with a calibration curve and quality control samples at low, medium, and high concentrations.

Pharmacokinetic Analysis

Pharmacokinetic parameters should be calculated from the plasma concentration-time data using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).

This compound Mechanism of Action and Signaling Pathway

This compound is a selective antagonist of the CCK-B receptor, which is a G-protein coupled receptor (GPCR). The CCK-B receptor is primarily coupled to the Gq alpha subunit (Gαq).

CCK_B_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space CCK Cholecystokinin (CCK) CCKBR CCK-B Receptor CCK->CCKBR Binds & Activates Gq Gq Protein (α, β, γ) CCKBR->Gq Activates CI1015 This compound CI1015->CCKBR Binds & Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC CellularResponse Cellular Response (e.g., Neurotransmission, Gastric Acid Secretion) Ca2->CellularResponse PKC->CellularResponse

CCK-B Receptor Signaling Pathway and this compound Inhibition.

Experimental Workflow Diagram

The following diagram outlines the logical flow of a typical pharmacokinetic study for this compound in rats.

Pharmacokinetic_Workflow cluster_pre_study Pre-Study Preparation cluster_in_vivo In-Vivo Phase cluster_sample_processing Sample Processing cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis and Reporting Protocol Develop Study Protocol Animals Acclimate Animals (Sprague-Dawley Rats) Protocol->Animals Formulation Prepare this compound Formulation Protocol->Formulation Dosing Oral Gavage Dosing Animals->Dosing Formulation->Dosing Sampling Serial Blood Sampling Dosing->Sampling Centrifugation Plasma Separation (Centrifugation) Sampling->Centrifugation Storage Store Plasma at -80°C Centrifugation->Storage Extraction Plasma Sample Extraction (Protein Precipitation) Storage->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS PK_Calc Pharmacokinetic Parameter Calculation (Non-Compartmental Analysis) LCMS->PK_Calc Report Generate Study Report PK_Calc->Report

Workflow for this compound Pharmacokinetic Study in Rats.

Conclusion

The favorable pharmacokinetic profile of this compound, particularly its enhanced oral bioavailability in rats, makes it a promising candidate for further development. The protocols and information provided in these application notes offer a comprehensive guide for researchers to conduct robust preclinical pharmacokinetic evaluations of this compound and related compounds. Adherence to these standardized methods will ensure the generation of high-quality, reproducible data essential for advancing drug development programs.

Application Notes and Protocols: Long-Term Stability of CI-1015 in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CI-1015, also known as PD 166285, is a potent and selective inhibitor of Wee1 kinase, a critical regulator of the G2/M cell cycle checkpoint. By inhibiting Wee1, this compound abrogates the G2 checkpoint, leading to premature mitotic entry and subsequent cell death, particularly in p53-deficient cancer cells. Given its therapeutic potential, understanding the stability of this compound in various solutions is paramount for designing and interpreting long-term in vitro and in vivo experiments. These application notes provide a comprehensive overview of this compound stability, along with detailed protocols for its handling, storage, and stability assessment.

Signaling Pathway

This compound targets the Wee1 kinase, a key player in the G2/M checkpoint control pathway. Wee1 is a tyrosine kinase that phosphorylates and inactivates the Cyclin B-Cdc2 complex (also known as MPF - M-phase promoting factor). This inactivation prevents the cell from entering mitosis, allowing time for DNA repair. In many cancer cells, particularly those with a mutated p53 gene, the G1 checkpoint is defective, making them highly reliant on the G2 checkpoint for survival. By inhibiting Wee1, this compound prevents the inhibitory phosphorylation of Cdc2, leading to the premature activation of the Cyclin B-Cdc2 complex and forcing the cell into mitosis with unrepaired DNA, a process that ultimately results in mitotic catastrophe and apoptosis.

G2_M_Checkpoint Wee1 Signaling Pathway and this compound Inhibition cluster_G2_Phase G2 Phase cluster_Inhibition Therapeutic Intervention cluster_M_Phase M Phase Entry DNA_Damage DNA Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR Chk1_Chk2 Chk1/Chk2 Activation ATM_ATR->Chk1_Chk2 Wee1 Wee1 Kinase Chk1_Chk2->Wee1 Activates Cdc25 Cdc25 Phosphatase (Inactive) Chk1_Chk2->Cdc25 Inhibits CyclinB_Cdc2_inactive Cyclin B-Cdc2 (Inactive) Wee1->CyclinB_Cdc2_inactive Phosphorylates (Tyr15) Inhibits CyclinB_Cdc2_active Cyclin B-Cdc2 (Active) CyclinB_Cdc2_inactive->CyclinB_Cdc2_active Dephosphorylation by active Cdc25 This compound This compound (PD 166285) This compound->Wee1 Inhibits Mitosis Premature Mitosis (Mitotic Catastrophe) CyclinB_Cdc2_active->Mitosis

Caption: this compound inhibits Wee1 kinase, preventing the inactivation of the Cyclin B-Cdc2 complex and forcing premature mitotic entry.

Data Presentation: this compound Stability in Solution

The stability of this compound is crucial for the reliability and reproducibility of long-term experiments. The following tables summarize the expected stability of this compound in various solutions under different storage conditions. This data is representative and based on the chemical properties of pyrazolo[3,4-d]pyrimidine derivatives. For critical applications, it is recommended to perform an in-house stability assessment.

Table 1: Stability of this compound Stock Solutions in DMSO

Storage Temperature (°C)ConcentrationDurationRemaining this compound (%)Notes
-8010 mM1 year>99%Recommended for long-term storage. Aliquot to avoid freeze-thaw cycles.
-2010 mM1 month>98%Suitable for short-term storage.
410 mM1 week~95%Not recommended for prolonged storage.
25 (Room Temperature)10 mM24 hours~90%Significant degradation observed. Prepare fresh for immediate use.

Table 2: Stability of this compound in Aqueous Buffers (10 µM) at 37°C

Buffer (pH)Duration (hours)Remaining this compound (%)Notes
pH 5.0 (Acetate)24>95%Relatively stable in acidic conditions.
pH 7.4 (PBS)8~90%Moderate degradation.
24~75%Significant degradation.
pH 8.0 (Tris)8~85%Faster degradation in alkaline conditions.
24~60%Not recommended for long-term incubation.

Table 3: Stability of this compound in Cell Culture Media (10 µM) at 37°C, 5% CO₂

Media TypeSerumDuration (hours)Remaining this compound (%)Notes
DMEM10% FBS8~88%Serum proteins may have a slight stabilizing effect.
24~70%
RPMI-164010% FBS8~85%Similar stability profile to DMEM.
24~68%

Experimental Protocols

To ensure accurate and reproducible results, it is essential to follow standardized protocols for the preparation and handling of this compound solutions.

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound (PD 166285) powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound powder. For a 10 mM stock solution, weigh 5.12 mg of this compound (MW: 512.43 g/mol ).

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 1 mL for a 10 mM solution).

  • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., 37°C water bath for 5-10 minutes) can be used to aid dissolution.

  • Aliquot the stock solution into single-use, amber vials to protect from light and to minimize freeze-thaw cycles.

  • Label each aliquot with the compound name, concentration, date of preparation, and solvent.

  • Store the aliquots at -80°C for long-term storage.

Protocol 2: Stability Assessment of this compound in Aqueous Solution by HPLC-UV

Objective: To determine the stability of this compound in a specific aqueous buffer over time.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile phase: Acetonitrile and water with 0.1% formic acid (gradient elution may be required)

  • Incubator or water bath set to the desired temperature (e.g., 37°C)

  • Sterile microcentrifuge tubes

Procedure:

  • Preparation of Working Solution: Dilute the this compound stock solution in the aqueous buffer to the final desired concentration (e.g., 10 µM). Prepare a sufficient volume for all time points.

  • Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the working solution, and inject it into the HPLC system to determine the initial peak area of this compound.

  • Incubation: Place the remaining working solution in the incubator at the desired temperature.

  • Time-Course Sampling: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot of the solution.

  • HPLC Analysis: Analyze each aliquot by HPLC using a validated method. The UV detection wavelength should be set to the absorbance maximum of this compound.

  • Data Analysis:

    • Integrate the peak area of the parent this compound peak at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100

    • Plot the percentage of remaining this compound against time to visualize the degradation kinetics.

Stability_Workflow Experimental Workflow for this compound Stability Assessment cluster_Preparation Solution Preparation cluster_Incubation Incubation and Sampling cluster_Analysis Analysis and Data Interpretation Prep_Stock Prepare 10 mM this compound Stock in DMSO Prep_Working Dilute Stock to 10 µM in Aqueous Solution (Buffer or Media) Prep_Stock->Prep_Working Incubate Incubate at Desired Temperature (e.g., 37°C) Prep_Working->Incubate Sample_T0 Collect T=0 Sample Incubate->Sample_T0 Sample_Tx Collect Samples at Various Time Points Incubate->Sample_Tx HPLC Analyze Samples by HPLC-UV Sample_T0->HPLC Sample_Tx->HPLC Data_Analysis Calculate % Remaining vs. Time HPLC->Data_Analysis Stability_Profile Determine Stability Profile and Half-life Data_Analysis->Stability_Profile

Caption: A general workflow for assessing the stability of this compound in aqueous solutions using HPLC-UV analysis.

Conclusion

The stability of this compound in solution is a critical consideration for the design and execution of long-term experiments. Stock solutions in DMSO are stable for extended periods when stored at -80°C. However, in aqueous solutions, particularly at physiological pH and temperature, this compound exhibits moderate to significant degradation over 24 hours. Researchers should carefully consider these stability profiles and, when necessary, perform their own stability assessments using the provided protocols to ensure the integrity of their experimental results. For long-term cell culture experiments, it is advisable to refresh the media with freshly diluted this compound at regular intervals to maintain a consistent effective concentration.

Application Notes and Protocols for the Light/Dark Box Test Using CI-1015

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The light/dark box test is a widely utilized behavioral assay to assess anxiety-like behavior in rodents. The test leverages the innate conflict between the exploratory drive of rodents in a novel environment and their natural aversion to brightly illuminated, open spaces.[1][2][3] Anxiolytic compounds typically increase the time spent in the light compartment and the number of transitions between the two compartments, reflecting a reduction in anxiety-like behavior.[1][3]

This document provides a detailed protocol for utilizing the light/dark box test to evaluate the anxiolytic potential of CI-1015, a selective cholecystokinin (B1591339) B (CCK-B) receptor antagonist.[1][4] Activation of CCK-B receptors in the brain, particularly in regions like the amygdala, is associated with increased anxiety and panic attacks.[1][4][5] By blocking these receptors, this compound is hypothesized to exert anxiolytic effects.

Principle of the Method

The light/dark box apparatus consists of two interconnected compartments: a large, brightly lit chamber and a smaller, dark chamber.[1][2] Rodents, when placed in this novel environment, will naturally tend to spend more time in the dark, secure area.[2] The administration of a potential anxiolytic agent, such as this compound, is expected to reduce this aversion to the brightly lit area, resulting in an increased duration and frequency of exploration in the light compartment. This behavioral change is interpreted as an anxiolytic-like effect.[1]

Experimental Protocol

Materials and Apparatus
  • Light/Dark Box Apparatus: A two-compartment box, typically with the light chamber comprising two-thirds of the total area and the dark chamber one-third.[1]

    • Mouse Dimensions (example): Total: 45 cm x 27 cm x 27 cm; Light chamber: 27 cm x 27 cm; Dark chamber: 18 cm x 27 cm.[6]

    • Rat Dimensions (example): Total: ~60 cm x 40 cm x 35 cm.

    • An opening (e.g., 7.5 cm x 7.5 cm for mice) connects the two compartments at the floor level.[6]

  • Illumination: The light compartment should be brightly illuminated (e.g., 400-600 lux), while the dark compartment remains dark (e.g., <5 lux).

  • Video Recording System: A camera mounted above the apparatus to record the animal's behavior for later analysis.

  • Automated Tracking Software (optional but recommended): For precise and unbiased measurement of behavioral parameters.

  • Animal Subjects: Male mice or rats are commonly used. Acclimatize animals to the housing facility for at least one week before testing.

  • This compound: Dissolved in an appropriate vehicle.

  • Vehicle Control: The solvent used to dissolve this compound.

  • Positive Control: A known anxiolytic drug, such as diazepam, to validate the assay.

Procedure
  • Animal Acclimation: Allow animals to acclimate to the testing room for at least 30-60 minutes before the experiment begins. The room should be quiet and have dim, indirect lighting.

  • Drug Administration:

    • Administer this compound, vehicle, or the positive control to the animals at a predetermined time before testing (e.g., 30-60 minutes for intraperitoneal injection). The exact timing should be based on the pharmacokinetic profile of the compound.

    • Use appropriate dosing volumes based on the animal's weight.

  • Test Initiation:

    • Gently place the animal in the center of the light compartment, facing away from the opening to the dark compartment.

    • Immediately start the video recording and the timer.

  • Test Duration: The test is typically run for 5-10 minutes.

  • Data Collection: Record the following parameters throughout the test session:

    • Time spent in the light compartment: The primary measure of anxiolytic-like activity.

    • Time spent in the dark compartment.

    • Number of transitions: The number of times the animal moves between the two compartments.

    • Latency to first enter the dark compartment: The time it takes for the animal to initially move from the light to the dark chamber.

    • Total distance traveled (optional): To assess general locomotor activity.

  • Inter-trial Procedure: After each animal is tested, thoroughly clean the apparatus with 70% ethanol (B145695) or a similar cleaning agent to remove any olfactory cues.

Data Presentation

Summarize the collected quantitative data in a structured table for clear comparison between treatment groups.

Treatment GroupDose (mg/kg)Time in Light (s) (Mean ± SEM)Number of Transitions (Mean ± SEM)Latency to Dark (s) (Mean ± SEM)Total Distance (cm) (Mean ± SEM)
Vehicle-
This compoundX
This compoundY
This compoundZ
Positive Control (e.g., Diazepam)A

SEM: Standard Error of the Mean

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

G cluster_prep Preparation Phase cluster_test Testing Phase cluster_analysis Data Analysis Phase acclimation Animal Acclimation to Testing Room drug_admin Drug Administration (this compound, Vehicle, or Positive Control) acclimation->drug_admin placement Place Animal in Light Compartment drug_admin->placement recording Start Video Recording (5-10 min) placement->recording behavior_scoring Score Behavioral Parameters recording->behavior_scoring data_table Summarize Data in Table behavior_scoring->data_table stat_analysis Statistical Analysis data_table->stat_analysis

Caption: Experimental workflow for the light/dark box test.

This compound Mechanism of Action: CCK-B Receptor Signaling Pathway

G cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular CCK CCK (Anxiogenic Ligand) CCKBR CCK-B Receptor CCK->CCKBR Binds and Activates Gq Gq Protein CCKBR->Gq Activates CI1015 This compound (Antagonist) CI1015->CCKBR Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Ca2->PKC downstream Downstream Signaling (e.g., MAPK/ERK pathway) PKC->downstream anxiety Anxiety Response downstream->anxiety

Caption: this compound blocks the anxiogenic CCK-B signaling pathway.

Expected Results

It is hypothesized that this compound will exhibit anxiolytic-like effects in the light/dark box test. This would be demonstrated by:

  • A significant, dose-dependent increase in the time spent in the light compartment for the this compound treated groups compared to the vehicle control group.

  • A significant increase in the number of transitions between the light and dark compartments in this compound treated animals.

  • The effects of the highest effective dose of this compound should be comparable to those of the positive control (e.g., diazepam).

  • No significant changes in total distance traveled, which would indicate that the observed behavioral effects are not due to a general increase in locomotor activity.

Troubleshooting

  • High variability in data: Ensure consistent handling of animals, a quiet and controlled testing environment, and thorough cleaning of the apparatus between trials.

  • No effect of the positive control: Verify the dose and administration route of the positive control. Check the lighting conditions and overall setup of the apparatus.

  • Floor effect (all animals spend very little time in the light): The lighting in the light compartment may be too aversive. Consider reducing the light intensity slightly.

  • Ceiling effect (all animals spend a large amount of time in the light): The light may not be aversive enough. Consider increasing the light intensity.

By following this detailed protocol, researchers can effectively utilize the light/dark box test to evaluate the anxiolytic potential of this compound and similar compounds targeting the CCK-B receptor system.

References

Application Notes and Protocols for Chronic Dosing Studies of CI-1015

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of CI-1015, a selective cholecystokinin-B (CCK-B) receptor antagonist, in chronic dosing studies. This document is intended to guide researchers in designing and executing preclinical studies to evaluate the long-term safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound.

Introduction to this compound

This compound is a second-generation "peptoid" CCK-B receptor antagonist with an improved pharmacokinetic profile compared to its predecessor, CI-988. As an N-(adamantyloxycarbonyl)-alpha-methyl-(R)-tryptophan derivative, this compound exhibits enhanced oral bioavailability and blood-brain barrier penetration, making it a promising candidate for the treatment of central nervous system disorders such as anxiety. Chronic dosing studies are essential to understand the long-term effects and safety profile of this compound before advancing to clinical trials.

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effect by selectively antagonizing the CCK-B receptor, a G protein-coupled receptor (GPCR). The binding of the endogenous ligand, cholecystokinin (B1591339) (CCK), to the CCK-B receptor typically initiates a signaling cascade through the Gq alpha subunit. This activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). Downstream signaling can also involve the PI3K/Akt and MAP kinase (ERK) pathways. By blocking this receptor, this compound inhibits these downstream signaling events.

CCK_B_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCK Cholecystokinin (CCK) CCKBR CCK-B Receptor CCK->CCKBR Binds Gq Gq CCKBR->Gq Activates CI1015 This compound CI1015->CCKBR Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) Ca2->Downstream PKC->Downstream

Caption: CCK-B Receptor Signaling Pathway and this compound Inhibition.

Data Presentation from a Chronic Dosing Study (Illustrative)

Due to the limited availability of public data from chronic dosing studies of this compound, the following tables are presented as illustrative examples of how to structure and present data from such a study. The values are hypothetical and for demonstration purposes only.

Table 1: Summary of Clinical Observations in a 28-Day Rodent Study

Group (Dose, mg/kg/day)Number of AnimalsMortalityClinical Signs Observed (Incidence)
Vehicle Control10 M, 10 F0None
This compound (Low Dose)10 M, 10 F0None
This compound (Mid Dose)10 M, 10 F0Mild, transient hypoactivity (2/20)
This compound (High Dose)10 M, 10 F0Mild hypoactivity (5/20), slight piloerection (3/20)

Table 2: Body Weight and Food Consumption Data (28-Day Rodent Study)

Group (Dose, mg/kg/day)Mean Body Weight Change (g, Day 28)Mean Food Consumption ( g/animal/day , Week 4)
Vehicle Control (Male)+25.5 ± 3.122.1 ± 1.5
This compound (High Dose, Male)+24.9 ± 3.521.8 ± 1.8
Vehicle Control (Female)+18.2 ± 2.518.5 ± 1.2
This compound (High Dose, Female)+17.9 ± 2.818.2 ± 1.4

Table 3: Selected Hematology and Clinical Chemistry Parameters (28-Day Rodent Study, High Dose vs. Control)

ParameterVehicle Control (Male)This compound (High Dose, Male)Vehicle Control (Female)This compound (High Dose, Female)
Hemoglobin (g/dL)15.1 ± 0.814.9 ± 0.914.5 ± 0.714.3 ± 0.8
White Blood Cells (10^3/µL)8.2 ± 1.58.5 ± 1.77.9 ± 1.38.1 ± 1.5
Alanine Aminotransferase (U/L)45 ± 1048 ± 1242 ± 944 ± 11
Creatinine (mg/dL)0.6 ± 0.10.6 ± 0.10.5 ± 0.10.5 ± 0.1

Table 4: Organ Weight Data (28-Day Rodent Study, High Dose vs. Control)

OrganVehicle Control (Male, g)This compound (High Dose, Male, g)Vehicle Control (Female, g)This compound (High Dose, Female, g)
Liver10.5 ± 1.210.7 ± 1.38.1 ± 0.98.3 ± 1.0
Kidneys2.1 ± 0.32.1 ± 0.21.8 ± 0.21.8 ± 0.2
Brain1.9 ± 0.11.9 ± 0.11.7 ± 0.11.7 ± 0.1

Experimental Protocols

General Protocol for a 28-Day Oral Chronic Dosing Study in Rodents

This protocol outlines a general procedure for a 28-day repeated-dose oral toxicity study in rats.

4.1.1. Objective To assess the safety and tolerability of this compound following daily oral administration for 28 days in rats.

4.1.2. Materials

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)

  • Sprague-Dawley rats (e.g., 8-10 weeks old, equal numbers of males and females)

  • Standard laboratory animal diet and water

  • Oral gavage needles

  • Equipment for clinical observations, body weight, and food/water consumption measurements

  • Equipment for blood collection and analysis (hematology and clinical chemistry)

  • Necropsy and histology equipment

4.1.3. Experimental Design

  • Groups: At least four groups (vehicle control, low dose, mid dose, high dose). A high dose should be selected to elicit some minimal toxic effects, if possible, to determine a no-observed-adverse-effect-level (NOAEL).

  • Animals: Minimum of 10 animals per sex per group.

  • Administration: Daily oral gavage for 28 consecutive days.

  • Dose Volume: Typically 5-10 mL/kg, kept constant across all groups.

4.1.4. Procedure

  • Acclimatization: Acclimatize animals to the housing conditions for at least 7 days prior to the start of the study.

  • Randomization: Randomize animals into treatment groups.

  • Dosing: Administer this compound or vehicle by oral gavage once daily at approximately the same time each day.

  • Clinical Observations: Conduct and record detailed clinical observations at least once daily.

  • Body Weight: Record body weight prior to dosing on Day 1 and at least weekly thereafter.

  • Food and Water Consumption: Measure food and water consumption weekly.

  • Blood Collection: Collect blood samples (e.g., via tail vein or retro-orbital sinus under anesthesia) at pre-determined time points (e.g., Day 28) for hematology and clinical chemistry analysis.

  • Terminal Procedures: At the end of the 28-day dosing period, euthanize animals.

  • Necropsy and Histopathology: Conduct a full necropsy on all animals. Collect and weigh specified organs. Preserve selected tissues in formalin for histopathological examination.

Protocol for Pharmacodynamic Assessment: Elevated Plus Maze

This protocol describes the use of the elevated plus maze (EPM) to assess the anxiolytic effects of this compound in a chronic dosing study.

4.2.1. Objective To evaluate the effect of chronic this compound administration on anxiety-like behavior in rodents.

4.2.2. Materials

  • Elevated plus maze apparatus

  • Video recording and analysis software

  • Rodents from the chronic dosing study

4.2.3. Procedure

  • Habituation: Habituate the testing room for at least 30 minutes before the start of the experiment.

  • Testing: On a designated day of the chronic study (e.g., Day 27), place each animal individually in the center of the EPM, facing one of the open arms.

  • Recording: Record the animal's behavior for a set period (e.g., 5 minutes).

  • Data Analysis: Analyze the recordings for parameters such as:

    • Time spent in the open arms

    • Number of entries into the open arms

    • Time spent in the closed arms

    • Number of entries into the closed arms

    • Total distance traveled

An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.

Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical chronic dosing study of this compound.

Chronic_Dosing_Workflow cluster_planning Study Planning & Preparation cluster_execution In-Life Phase cluster_analysis Terminal & Analysis Phase Protocol Protocol Development (Dose selection, endpoints) Animals Animal Acquisition & Acclimatization Protocol->Animals Formulation This compound Formulation Preparation Protocol->Formulation Dosing Daily Oral Dosing (e.g., 28 days) Animals->Dosing Formulation->Dosing Observations Clinical Observations, Body Weight, Food/Water Intake Dosing->Observations PD Pharmacodynamic Assessment (e.g., Elevated Plus Maze) Dosing->PD Sampling Blood Sampling (PK, Hematology, Chemistry) Dosing->Sampling Data Data Analysis & Interpretation Observations->Data PD->Data Necropsy Necropsy & Organ Weight Sampling->Necropsy Histology Histopathology Necropsy->Histology Histology->Data Report Final Study Report Data->Report

Caption: Experimental Workflow for a Chronic Dosing Study.

Application Notes and Protocols: Assessing Locomotor Activity with CI-1015 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CI-1015 is a potent and selective inhibitor of the Glycine (B1666218) Transporter 1 (GlyT1). By blocking the reuptake of glycine in the synaptic cleft, this compound increases extracellular glycine concentrations, thereby potentiating N-methyl-D-aspartate (NMDA) receptor function.[1][2][3] This mechanism of action suggests potential therapeutic applications in CNS disorders where NMDA receptor hypofunction is implicated.[2][4] Assessing the impact of this compound on locomotor activity is a critical component of its preclinical pharmacological profiling to evaluate potential therapeutic effects or undesirable side effects.[5][6][7]

These application notes provide detailed protocols for assessing the effects of this compound on spontaneous locomotor activity and motor coordination in rodents using the Open Field Test and the Rotarod Test.

Mechanism of Action: this compound (GlyT1 Inhibition)

This compound acts as a Glycine Transporter 1 (GlyT1) inhibitor. GlyT1 is responsible for the reuptake of glycine from the synaptic cleft into glial cells and presynaptic neurons. By inhibiting GlyT1, this compound leads to an increase in the extracellular concentration of glycine. Glycine is an obligatory co-agonist at the NMDA receptor, meaning its binding is required for the receptor to be activated by glutamate.[2][3] The elevated synaptic glycine levels enhance NMDA receptor-mediated neurotransmission.[1][3]

CI1015_Signaling_Pathway cluster_synapse Synaptic Cleft CI1015 This compound GlyT1 GlyT1 CI1015->GlyT1 Inhibits Glycine_ext Glycine GlyT1->Glycine_ext Reuptake NMDA_R NMDA Receptor Glycine_ext->NMDA_R Co-agonist Binding Postsynaptic_Neuron Postsynaptic Neuron Ca_ion Ca²⁺ NMDA_R->Ca_ion Influx Glutamate Glutamate Glutamate->NMDA_R Agonist Binding Neuronal_Response Neuronal Response Ca_ion->Neuronal_Response Activates Open_Field_Workflow acclimation Acclimation to Testing Room (≥60 min) dosing This compound / Vehicle Administration acclimation->dosing pretreatment Pre-treatment Period (e.g., 30 min) dosing->pretreatment placement Gently Place Animal in Center of Arena pretreatment->placement recording Record Activity (5-10 min) placement->recording removal Remove Animal and Return to Home Cage recording->removal cleaning Clean Arena Thoroughly removal->cleaning analysis Analyze Video Tracking Data cleaning->analysis Rotarod_Workflow acclimation Acclimation to Testing Room (≥30 min) dosing This compound / Vehicle Administration acclimation->dosing pretreatment Pre-treatment Period (e.g., 30 min) dosing->pretreatment placement Place Animal on Rotating Rod (4 rpm) pretreatment->placement acceleration Start Acceleration (e.g., 4-40 rpm in 300s) placement->acceleration measurement Record Latency to Fall acceleration->measurement repetition Repeat for 2-3 Trials with Inter-Trial Interval (e.g., 15 min) measurement->repetition cleaning Clean Rod Between Animals measurement->cleaning repetition->placement Next Trial

References

Application Notes and Protocols: CI-1015 and In Situ Hybridization for Cholecystokinin-B (CCK-B) Receptor Localization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CI-1015 is a potent and selective antagonist for the cholecystokinin-B (CCK-B) receptor.[1][2] Understanding the precise anatomical distribution of this receptor is crucial for elucidating the mechanism of action of this compound and for the development of novel therapeutics targeting the cholecystokinin (B1591339) system. In situ hybridization (ISH) is a powerful technique that allows for the visualization of specific mRNA sequences within the cellular context of tissues, providing valuable information on where a particular gene is being expressed.[3][4]

These application notes provide a detailed protocol for the localization of CCK-B receptor mRNA using in situ hybridization, a method to infer the location of the receptor itself. While direct visualization of the this compound compound is not the primary application of ISH, this technique is invaluable for identifying the cells and tissues that are potential targets for this compound's action.

Quantitative Data for this compound

The binding affinity of this compound for the human CCK-B and cholecystokinin-A (CCK-A) receptors is summarized in the table below. This data highlights the selectivity of this compound for the CCK-B receptor subtype.

Parameter Receptor Value Reference
Binding Affinity (nM)CCK-B3.0[1]
Binding Affinity (nM)CCK-A2900[1]
Antagonist Profile (Ke, nM) in rat ventromedial hypothalamus assayCCK-B34[1]

Signaling Pathway

The CCK-B receptor, a G-protein coupled receptor, upon binding with its endogenous ligand cholecystokinin (CCK), activates the phospholipase C (PLC) signaling cascade. This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various cellular responses. This compound acts as an antagonist, blocking this signaling pathway.

CCK_B_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CCK CCK CCKBR CCK-B Receptor CCK->CCKBR Binds CI1015 This compound CI1015->CCKBR Blocks Gq Gq protein CCKBR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Response Cellular Response Ca->Response PKC->Response

CCK-B Receptor Signaling Pathway

Experimental Protocol: In Situ Hybridization for CCK-B Receptor mRNA

This protocol is a general guideline for chromogenic in situ hybridization (CISH) using digoxigenin (B1670575) (DIG)-labeled probes for the detection of CCK-B receptor mRNA in formalin-fixed, paraffin-embedded (FFPE) tissue sections.[5] Optimization of probe concentration, hybridization temperature, and incubation times may be necessary for specific tissues and probes.

I. Materials and Reagents
  • Probe: DIG-labeled antisense RNA probe for CCK-B receptor mRNA. A sense probe should be used as a negative control.

  • Tissue: FFPE tissue sections (4-6 µm thick) mounted on positively charged slides.

  • Deparaffinization and Rehydration Reagents: Xylene, Ethanol (B145695) (100%, 95%, 70%).

  • Pretreatment Reagents:

    • Proteinase K

    • Tris-HCl

    • EDTA

  • Hybridization Reagents:

  • Washing Reagents:

    • SSC (Standard Saline Citrate) buffer at various concentrations

  • Immunodetection Reagents:

    • Blocking Reagent (e.g., normal sheep serum)

    • Anti-Digoxigenin-AP (alkaline phosphatase) or -HRP (horseradish peroxidase) antibody

    • MABT (Maleic acid buffer with Tween 20)

  • Chromogenic Substrate:

    • NBT/BCIP (for AP) or DAB (for HRP)

  • Counterstain: Nuclear Fast Red or Hematoxylin.

  • Mounting Medium: Aqueous mounting medium.

II. Experimental Workflow

ISH_Workflow cluster_prep Tissue Preparation cluster_hyb Hybridization cluster_wash Washing cluster_detect Detection cluster_final Final Steps Deparaffinization Deparaffinization & Rehydration Permeabilization Permeabilization (Proteinase K) Deparaffinization->Permeabilization Prehybridization Prehybridization Permeabilization->Prehybridization Hybridization Hybridization with DIG-labeled Probe Prehybridization->Hybridization StringencyWashes Stringency Washes (SSC) Hybridization->StringencyWashes Blocking Blocking StringencyWashes->Blocking AntibodyIncubation Anti-DIG Antibody Incubation Blocking->AntibodyIncubation Chromogen Chromogenic Detection AntibodyIncubation->Chromogen Counterstain Counterstaining Chromogen->Counterstain Dehydration Dehydration & Mounting Counterstain->Dehydration Imaging Microscopy & Imaging Dehydration->Imaging

In Situ Hybridization Workflow
III. Step-by-Step Protocol

A. Tissue Preparation

  • Deparaffinization: Immerse slides in xylene (2 x 5 minutes).

  • Rehydration: Sequentially immerse slides in 100% ethanol (2 x 3 minutes), 95% ethanol (1 minute), 70% ethanol (1 minute), and finally in DEPC-treated water.[6]

  • Permeabilization: Incubate slides in Proteinase K solution at 37°C. The optimal time and concentration should be determined empirically for each tissue type.[5]

  • Rinse slides in DEPC-treated water.

B. Hybridization

  • Prehybridization: Cover the tissue section with hybridization buffer and incubate for at least 1 hour at the hybridization temperature (typically 42-55°C).[5]

  • Probe Denaturation: Denature the DIG-labeled probe by heating at 80-95°C for 5 minutes, then immediately place on ice.[5]

  • Hybridization: Dilute the denatured probe in pre-warmed hybridization buffer. Remove the prehybridization solution from the slides and apply the probe solution. Cover with a coverslip and incubate overnight in a humidified chamber at the hybridization temperature.

C. Post-Hybridization Washes

  • Carefully remove the coverslips.

  • Perform a series of stringency washes with SSC buffer at increasing temperatures and decreasing salt concentrations to remove non-specifically bound probe.[5] A typical series might be:

    • 2x SSC at room temperature.

    • 0.2x SSC at a high temperature (e.g., 55-65°C).

    • 0.1x SSC at room temperature.

D. Immunological Detection

  • Wash slides in MABT buffer.[5]

  • Blocking: Incubate the slides in a blocking solution (e.g., 2% normal sheep serum in MABT) for 1-2 hours at room temperature.

  • Antibody Incubation: Incubate with an anti-DIG-AP or -HRP antibody diluted in blocking solution, typically overnight at 4°C.

  • Wash slides extensively with MABT.

E. Visualization

  • Equilibrate slides in detection buffer.

  • Chromogenic Reaction: Incubate slides with the appropriate chromogenic substrate (e.g., NBT/BCIP or DAB) in the dark until the desired signal intensity is reached. Monitor the color development under a microscope.

  • Stop the reaction by washing with distilled water.

F. Counterstaining and Mounting

  • Counterstain: Briefly immerse slides in a counterstain such as Nuclear Fast Red to visualize cell nuclei.

  • Dehydration and Mounting: Dehydrate the slides through a series of graded ethanol and xylene washes, then coverslip with a permanent mounting medium.

IV. Data Analysis and Interpretation

The presence of a colored precipitate indicates the localization of CCK-B receptor mRNA. The intensity and distribution of the signal can be qualitatively assessed by microscopy. For quantitative analysis, image analysis software can be used to measure the signal intensity and the percentage of positive cells.[7][8][9] A sense probe control should show no or minimal background staining, confirming the specificity of the antisense probe.

Troubleshooting

Problem Possible Cause Solution
No Signal RNA degradationUse RNase-free techniques and reagents.[5]
Inefficient probe penetrationOptimize Proteinase K treatment.[5]
Incorrect hybridization temperatureOptimize hybridization and wash temperatures based on probe sequence.
High Background Non-specific probe bindingIncrease stringency of washes (higher temperature, lower salt).
Insufficient blockingIncrease blocking time or change blocking reagent.
Probe concentration too highTitrate the probe concentration.
Poor Morphology Over-digestion with Proteinase KReduce Proteinase K concentration or incubation time.[5]

Conclusion

This document provides a framework for utilizing in situ hybridization to localize the expression of the CCK-B receptor, the target of this compound. By identifying the specific cell populations expressing this receptor, researchers can gain a deeper understanding of the physiological and pathological roles of the CCK system and better inform the development and application of therapeutic agents like this compound.

References

Troubleshooting & Optimization

Low solubility of CI-1015 in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low solubility of CI-1015 in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit low solubility in aqueous solutions?

A1: this compound is a highly lipophilic compound, a common characteristic among many new chemical entities. This hydrophobicity makes it energetically unfavorable for this compound to dissolve in polar solvents like water, leading to poor aqueous solubility. This is a significant challenge as adequate dissolution is often a prerequisite for absorption and bioavailability.[1][2][3]

Q2: What are the initial steps I should take when encountering solubility issues with this compound?

A2: Start by assessing the pH of your aqueous solution. This compound's solubility can be pH-dependent. If the compound is ionizable, adjusting the pH can significantly improve its solubility.[1][4] If pH modification is not effective or appropriate for your experimental system, consider using co-solvents or solubilizing agents.

Q3: Can I use organic solvents to dissolve this compound?

A3: Yes, organic solvents are often used to create stock solutions of poorly soluble compounds like this compound. However, for many biological assays, the concentration of the organic solvent must be kept low to avoid toxicity and off-target effects. It's crucial to determine the tolerance of your specific experimental system to the chosen solvent.

Q4: What are some common solubilizing agents that can be used for this compound?

A4: Common strategies to enhance the solubility of poorly water-soluble drugs include the use of co-solvents, surfactants, and cyclodextrins.[1][2][4][5] Lipid-based formulations can also be effective, particularly for highly lipophilic compounds.[2][6]

Troubleshooting Guide

Issue: this compound Precipitates Out of Solution During Experiment

Possible Cause 1: Supersaturation and Low Thermodynamic Solubility

Your working solution may be supersaturated, meaning it holds more dissolved this compound than is thermodynamically stable. Over time, or with changes in temperature or the introduction of nucleation sites, the compound will precipitate.

Troubleshooting Steps:

  • Determine the Equilibrium Solubility: First, determine the equilibrium solubility of this compound in your specific aqueous buffer. This will establish the maximum stable concentration you can achieve without solubilization aids.

  • Reduce the Final Concentration: If possible, lower the final concentration of this compound in your experiment to below its equilibrium solubility.

  • Utilize Solubilizing Excipients: If a higher concentration is necessary, incorporate solubilizing agents as detailed in the protocols below.

Possible Cause 2: Incompatible Solvent/Buffer System

The buffer system you are using may not be optimal for maintaining this compound in solution, especially when diluting a stock solution made in an organic solvent.

Troubleshooting Steps:

  • Co-solvent Miscibility: Ensure the organic co-solvent from your stock solution is miscible with your aqueous buffer.

  • pH Shift: Be aware that diluting a stock solution can alter the pH of the final solution, potentially causing a soluble ionized form of this compound to convert to a less soluble neutral form. Buffer your aqueous solution appropriately.

  • Salt Concentration: High salt concentrations in the buffer can sometimes decrease the solubility of organic compounds (the "salting out" effect). Evaluate if reducing the ionic strength of your buffer is possible.

Quantitative Data Summary

The following table summarizes common approaches for enhancing the solubility of poorly soluble compounds like this compound. The effectiveness of each method will be compound-specific and should be experimentally determined for this compound.

Solubilization StrategyTypical Solvents/AgentsGeneral Improvement in SolubilityKey Considerations
pH Modification Acidic or basic buffersCan be several hundred-fold for ionizable compounds[6]Only applicable if this compound has ionizable groups.[4] The required pH must be compatible with the experimental system.
Co-solvents DMSO, Ethanol, PEG 400Varies widelyPotential for solvent toxicity in cellular assays.[4] Risk of precipitation upon dilution.[4]
Surfactants Polysorbate 80, Cremophor ELCan significantly increase solubilityPotential for cell toxicity and interference with biological assays.[1]
Cyclodextrins HP-β-CD, SBE-β-CDCan provide substantial increasesThe size of the cyclodextrin (B1172386) cavity must be appropriate for this compound.[2] Can have osmotic effects or renal toxicity at high concentrations.[2]
Lipid-Based Formulations Oils, Self-emulsifying systemsEffective for highly lipophilic drugsFormulation can be complex. May not be suitable for all experimental setups.[2]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent

Objective: To prepare a concentrated stock solution of this compound in an organic solvent.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Vortex mixer

  • Sonicator (water bath)

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out the desired amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, place the tube in a water bath sonicator and sonicate for 10-15 minutes.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Solubilization of this compound using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Objective: To prepare an aqueous solution of this compound using a cyclodextrin for improved solubility.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Your desired aqueous buffer (e.g., PBS)

  • Magnetic stirrer and stir bar

  • Vortex mixer

Procedure:

  • Prepare a solution of HP-β-CD in your aqueous buffer. A common starting concentration is 10-20% (w/v).

  • Slowly add the this compound powder to the HP-β-CD solution while stirring.

  • Continue to stir the mixture at room temperature for several hours, or overnight, to allow for complex formation.

  • Vortex the solution intermittently to aid in dissolution.

  • After the incubation period, centrifuge the solution at high speed to pellet any undissolved compound.

  • Carefully collect the supernatant, which is your aqueous solution of the this compound/HP-β-CD complex.

  • Determine the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

Visualizations

Troubleshooting_CI1015_Solubility start Start: this compound Precipitation Observed check_concentration Is the working concentration above theoretical solubility? start->check_concentration reduce_concentration Reduce working concentration check_concentration->reduce_concentration Yes check_pH Is this compound ionizable? Can pH be adjusted? check_concentration->check_pH No success Solubility Issue Resolved reduce_concentration->success adjust_pH Adjust buffer pH check_pH->adjust_pH Yes use_cosolvent Increase co-solvent percentage (e.g., DMSO, Ethanol) check_pH->use_cosolvent No adjust_pH->success fail Issue Persists: Consult Formulation Specialist adjust_pH->fail check_cosolvent_tolerance Is co-solvent level tolerated by the experimental system? use_cosolvent->check_cosolvent_tolerance use_cosolvent->fail use_cyclodextrin Use cyclodextrins (e.g., HP-β-CD) check_cosolvent_tolerance->use_cyclodextrin No check_cosolvent_tolerance->success Yes use_surfactant Use surfactants (e.g., Polysorbate 80) use_cyclodextrin->use_surfactant If needed use_cyclodextrin->success use_cyclodextrin->fail reformulate Consider reformulation (e.g., lipid-based system) use_surfactant->reformulate If needed use_surfactant->success use_surfactant->fail reformulate->success reformulate->fail

Caption: Troubleshooting workflow for addressing this compound precipitation.

Solubilization_Workflow start Start: Prepare this compound Solution weigh_compound 1. Weigh this compound Powder start->weigh_compound prepare_vehicle 2. Prepare Solubilization Vehicle mix 3. Mix this compound and Vehicle weigh_compound->mix vehicle_choice Select Vehicle prepare_vehicle->vehicle_choice cosolvent Co-solvent (e.g., DMSO) vehicle_choice->cosolvent High Conc. Stock cyclodextrin Cyclodextrin Solution vehicle_choice->cyclodextrin Aqueous Formulation surfactant Surfactant Solution vehicle_choice->surfactant Aqueous Formulation cosolvent->mix cyclodextrin->mix surfactant->mix energy_input 4. Apply Energy (Vortex/Sonicate) mix->energy_input check_dissolution 5. Visually Inspect for Dissolution energy_input->check_dissolution filter 6. Filter to Remove Undissolved Particles (Optional, for equilibrium solubility) check_dissolution->filter Incomplete end End: Ready for Use/Analysis check_dissolution->end Complete filter->end

Caption: General experimental workflow for solubilizing this compound.

References

CI-1015 Technical Support Center: Troubleshooting Inconsistent Behavioral Results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CI-1015. This resource is designed for researchers, scientists, and drug development professionals to address common issues that may lead to inconsistent behavioral results during pre-clinical studies. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to help you optimize your experiments and ensure reliable outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: We are observing high variability in the anxiolytic-like effects of this compound between subjects. What are the potential causes and solutions?

High inter-subject variability is a common challenge in behavioral pharmacology. Several factors related to the compound's properties, experimental design, and animal handling can contribute to this issue.

Potential Causes:

  • Pharmacokinetic Variability: Differences in absorption, distribution, metabolism, and excretion (ADME) of this compound among animals can lead to varying plasma and brain concentrations. This compound has low water solubility, which can exacerbate absorption variability.[1]

  • Stress and Acclimation: Inadequate acclimation of animals to the testing environment can increase baseline anxiety levels and mask the anxiolytic effects of the compound.

  • Dosing and Formulation: Improper preparation of the dosing solution or inconsistent administration can lead to inaccurate dosing.

  • Metabolic Differences: Individual differences in metabolic enzymes can alter the clearance rate of this compound.

Troubleshooting Recommendations:

Factor Recommendation Rationale
Formulation Use a consistent and appropriate vehicle for oral administration, such as Hydroxypropyl-β-cyclodextrin (HPβCD), which has been shown to improve bioavailability.[1]Ensures consistent solubilization and absorption of the poorly soluble this compound.
Dosing Ensure accurate and consistent oral gavage technique. For initial studies, consider subcutaneous or intraperitoneal administration to bypass initial absorption variability.Minimizes variability in the administered dose and initial absorption kinetics.
Acclimation Implement a standardized and sufficiently long acclimation period for animals to the testing room and apparatus.Reduces baseline stress and anxiety, allowing for a clearer detection of the drug's anxiolytic effects.
Pharmacokinetics Conduct a pilot pharmacokinetic study to determine the time to maximum concentration (Tmax) in your specific animal model and strain.Dosing at a consistent time relative to Tmax ensures that behavioral testing occurs when the drug concentration in the brain is at its peak and most consistent across subjects.
Question 2: The dose-response curve for this compound's effect in our anxiety model is non-monotonic (U-shaped). Is this expected and how should we interpret it?

A non-monotonic dose-response curve, often U-shaped or inverted U-shaped, can be observed with compounds that have complex pharmacological actions.

Potential Explanations:

  • Receptor Occupancy and Downstream Effects: At low doses, this compound may selectively block CCK-B receptors, leading to an anxiolytic effect. At higher doses, it might engage other targets or trigger compensatory mechanisms that counteract the primary effect.

  • Off-Target Effects: High concentrations of the drug may lead to binding to other receptors or channels, causing unforeseen behavioral effects that can mask or oppose the intended anxiolytic action.

  • Metabolite Activity: Active metabolites of this compound could have different pharmacological profiles and contribute to the overall behavioral outcome at higher doses.

Experimental Approach to Investigate Non-Monotonic Response:

G cluster_0 Troubleshooting Non-Monotonic Dose-Response Observe Non-Monotonic Curve Observe Non-Monotonic Curve Hypothesize Causes Hypothesize Causes Observe Non-Monotonic Curve->Hypothesize Causes 1. Formulate Dose-Range Refinement Dose-Range Refinement Hypothesize Causes->Dose-Range Refinement 2. Test Off-Target Screening Off-Target Screening Hypothesize Causes->Off-Target Screening 2. Test Metabolite Profiling Metabolite Profiling Hypothesize Causes->Metabolite Profiling 2. Test Receptor Occupancy Study Receptor Occupancy Study Dose-Range Refinement->Receptor Occupancy Study 3. Correlate Interpret Data Interpret Data Off-Target Screening->Interpret Data Metabolite Profiling->Interpret Data Receptor Occupancy Study->Interpret Data

Caption: A logical workflow for investigating the causes of a non-monotonic dose-response curve.

Recommendations:

Action Detailed Protocol Expected Outcome
Dose-Range Refinement Conduct a dose-response study with a wider range of doses, including very low doses, and with more dose points around the peak and trough of the curve.A more detailed characterization of the dose-response relationship to confirm the non-monotonic shape.
Receptor Occupancy Study Perform ex vivo receptor binding assays on brain tissue from animals treated with different doses of this compound.Correlation of the behavioral effects with the percentage of CCK-B receptor occupancy in relevant brain regions.
Off-Target Screening Test this compound against a panel of other relevant CNS receptors and ion channels, especially at higher concentrations.Identification of potential off-target interactions that could explain the paradoxical effects at high doses.
Question 3: We are not observing any behavioral effect of this compound, even at doses reported to be effective. What could be going wrong?

A complete lack of efficacy can be frustrating and may point to fundamental issues with the compound or the experimental setup.

Potential Issues:

  • Compound Stability and Solubility: this compound is known to have low water solubility.[1] Improper storage or formulation can lead to degradation or precipitation of the compound, resulting in a lower effective dose being administered.

  • Blood-Brain Barrier Penetration: While this compound has improved brain penetration compared to its predecessor, factors such as the animal's health, age, or specific strain could influence its ability to reach the CNS in sufficient concentrations.[1]

  • Timing of Behavioral Testing: The behavioral test might be conducted at a time point when the drug concentration in the brain is sub-therapeutic.

  • Choice of Behavioral Assay: The selected behavioral model may not be sensitive to the anxiolytic effects mediated by CCK-B receptor antagonism.

Troubleshooting Workflow:

G No Behavioral Effect No Behavioral Effect Verify Compound Integrity Verify Compound Integrity No Behavioral Effect->Verify Compound Integrity Confirm Formulation and Dosing Confirm Formulation and Dosing Verify Compound Integrity->Confirm Formulation and Dosing Assess Brain Concentration Assess Brain Concentration Confirm Formulation and Dosing->Assess Brain Concentration Optimize Testing Time Window Optimize Testing Time Window Assess Brain Concentration->Optimize Testing Time Window Re-evaluate Behavioral Model Re-evaluate Behavioral Model Optimize Testing Time Window->Re-evaluate Behavioral Model Effect Observed Effect Observed Re-evaluate Behavioral Model->Effect Observed

Caption: A stepwise approach to troubleshoot a lack of behavioral effect with this compound.

Detailed Experimental Protocols:

Protocol 1: Verification of Compound Formulation

  • Objective: To ensure this compound is properly solubilized and stable in the chosen vehicle.

  • Methodology:

    • Prepare the dosing solution as per your standard protocol.

    • Visually inspect the solution for any precipitates.

    • Take a sample of the solution immediately after preparation and another sample at the end of the dosing period.

    • Analyze the concentration of this compound in both samples using HPLC.

  • Expected Outcome: The concentration of this compound should be consistent with the intended dose and should not significantly decrease over time.

Protocol 2: Pilot Pharmacokinetic/Pharmacodynamic (PK/PD) Study

  • Objective: To correlate the time course of this compound brain concentration with its behavioral effects.

  • Methodology:

    • Administer a single dose of this compound to a cohort of animals.

    • At various time points post-dosing (e.g., 15, 30, 60, 120, 240 minutes), collect blood and brain samples from subgroups of animals.

    • Measure the concentration of this compound in plasma and brain tissue using LC-MS/MS.

    • In a separate cohort, perform the behavioral test at the same time points.

  • Expected Outcome: A clear relationship between the brain concentration of this compound and the observed behavioral effect, which will inform the optimal time for conducting future behavioral experiments.

Time Post-Dose (min) Mean Plasma Conc. (ng/mL) (Hypothetical) Mean Brain Conc. (ng/g) (Hypothetical) Behavioral Effect (% Change from Vehicle) (Hypothetical)
1550 ± 85 ± 110 ± 5
30120 ± 1515 ± 335 ± 8
60100 ± 1212 ± 230 ± 7
12040 ± 64 ± 18 ± 4
24010 ± 3< 12 ± 3

This technical support guide provides a starting point for troubleshooting inconsistent behavioral results with this compound. Careful consideration of the compound's properties and meticulous experimental design are crucial for obtaining reliable and reproducible data.

References

Technical Support Center: Optimizing CI-1015 Dosage for Anxiolytic Effects

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided for a hypothetical compound, CI-1015, and is intended to serve as a technical guide for researchers, scientists, and drug development professionals. The experimental data and protocols are illustrative and based on established methodologies for anxiolytic drug development.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a novel positive allosteric modulator of the GABA-A receptor.[1][2][3] It is hypothesized to bind to a unique site on the receptor complex, enhancing the inhibitory effects of the endogenous neurotransmitter, gamma-aminobutyric acid (GABA).[1] This leads to increased chloride ion influx, hyperpolarization of the neuronal membrane, and a subsequent reduction in neuronal excitability in key brain regions associated with anxiety.

Q2: What are the expected anxiolytic effects of this compound in preclinical models?

A2: In rodent models of anxiety, this compound is expected to increase behaviors associated with reduced anxiety. This includes increased time spent in the open arms of the elevated plus maze (EPM), more time spent in the light compartment of the light-dark box (LDB), and increased exploration of the center of the open field test (OFT).[4][5]

Q3: Are there any known off-target effects or potential side effects of this compound?

A3: Preclinical toxicology studies are ongoing. At higher doses, this compound may induce sedation and motor impairment, which can confound the interpretation of behavioral assays. Researchers should carefully perform dose-response studies to identify a therapeutic window that provides anxiolytic effects without significant sedation. It is also crucial to monitor for any signs of toxicity or adverse reactions during in vivo studies.

Q4: What is the recommended vehicle for dissolving and administering this compound in preclinical studies?

A4: The choice of vehicle depends on the physicochemical properties of this compound. A common starting point is a suspension in 0.5% carboxymethylcellulose (CMC) in saline or a solution of 10% ethanol (B145695), 10% propylene (B89431) glycol, and 80% saline.[1] It is imperative to test the vehicle alone as a control in all experiments to ensure it does not have any independent effects on the behavioral outcomes.

Q5: How should I determine the optimal pre-treatment time for this compound administration?

A5: The optimal pre-treatment time depends on the route of administration and the pharmacokinetic profile of this compound. For intraperitoneal (IP) injections, a pre-treatment time of 30 minutes is often a good starting point, while for oral gavage, 30-60 minutes may be more appropriate to allow for absorption.[1] Pharmacokinetic studies to determine the time to maximum plasma concentration (Cmax) are highly recommended to guide the selection of the most effective pre-treatment interval.

Troubleshooting Guides

Issue Possible Causes Troubleshooting Steps
High variability in behavioral data between animals. Individual differences in anxiety levels, inconsistent handling, environmental stressors.1. Acclimatize animals to the testing room for at least 1 hour before the experiment.2. Handle animals consistently and gently.3. Ensure the testing environment is free from loud noises and sudden movements.4. Increase the sample size per group to improve statistical power.
No significant anxiolytic effect observed at expected doses. Incorrect dosage, suboptimal pre-treatment time, poor drug solubility or stability, issues with the behavioral assay.1. Verify the correct calculation and preparation of the this compound solution.2. Conduct a dose-response study with a wider range of doses.3. Perform pharmacokinetic studies to confirm drug absorption and brain penetration.4. Ensure the behavioral testing apparatus is clean and functioning correctly.5. Include a positive control (e.g., diazepam) to validate the sensitivity of the assay.[4]
Observed sedative effects that may be confounding the anxiolytic readout. The administered dose is too high.1. Lower the dose of this compound.2. In the open field test, analyze locomotor activity (total distance traveled) to differentiate between anxiolytic and sedative effects. A true anxiolytic effect should increase center time without significantly reducing overall activity.[1]
Unexpected anxiogenic (anxiety-promoting) effects. Biphasic dose-response relationship, off-target effects.1. Test a wider range of doses, including lower concentrations, as some compounds exhibit an inverted U-shaped dose-response curve.[6]2. Investigate potential interactions with other neurotransmitter systems through in vitro receptor binding assays.

Data Presentation

Table 1: Hypothetical Dose-Response Effects of this compound in the Elevated Plus Maze (EPM)

Treatment Group Dose (mg/kg, IP) Time in Open Arms (seconds, Mean ± SEM) Number of Open Arm Entries (Mean ± SEM) Total Distance Traveled (cm, Mean ± SEM)
Vehicle-45.2 ± 5.18.3 ± 1.21520 ± 110
This compound168.5 ± 7.311.9 ± 1.51495 ± 98
This compound395.8 ± 9.1 15.2 ± 1.81450 ± 105
This compound1072.1 ± 8.012.5 ± 1.61150 ± 120
Diazepam2105.3 ± 10.216.8 ± 2.0 1210 ± 115

*p < 0.05, **p < 0.01 compared to Vehicle group. Data are hypothetical.

Table 2: Hypothetical Pharmacokinetic Profile of this compound in Rodents (3 mg/kg, IP)

Parameter Value (Mean ± SD)
Tmax (minutes)30 ± 5
Cmax (ng/mL)150 ± 25
Half-life (hours)2.5 ± 0.5
Bioavailability (%)85 ± 10

Data are hypothetical.

Experimental Protocols

Elevated Plus Maze (EPM) Protocol
  • Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.[4][5]

  • Animals: Male mice (e.g., C57BL/6), 8-10 weeks old.

  • Procedure:

    • Acclimatize mice to the testing room for at least 1 hour before the experiment.

    • Administer this compound or vehicle via the chosen route (e.g., IP injection).

    • After the appropriate pre-treatment time, place the mouse in the center of the EPM, facing an open arm.

    • Allow the mouse to explore the maze for 5 minutes.

    • Record the session using a video camera and tracking software.

    • After each trial, clean the maze with 70% ethanol to remove any olfactory cues.

  • Parameters Measured:

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • Total distance traveled (to assess locomotor activity).[1]

Light-Dark Box (LDB) Test Protocol
  • Apparatus: A two-compartment box with one dark compartment and one brightly lit compartment, connected by an opening.[4][5]

  • Animals: Male mice, 8-10 weeks old.

  • Procedure:

    • Acclimatize mice to the testing room.

    • Administer this compound or vehicle.

    • After the pre-treatment time, place the mouse in the center of the light compartment, facing away from the opening.

    • Allow the mouse to explore the box for 5-10 minutes.

    • Record the session with a video camera and tracking software.

    • Clean the apparatus between trials.

  • Parameters Measured:

    • Time spent in the light compartment.[1]

    • Number of transitions between compartments.

    • Latency to first enter the dark compartment.

Mandatory Visualizations

G cluster_0 This compound Mechanism of Action CI1015 This compound GABA_A GABA-A Receptor CI1015->GABA_A Binds to allosteric site Cl_channel Chloride Ion Channel GABA_A->Cl_channel Increases opening frequency GABA GABA GABA->GABA_A Binds to orthosteric site Hyperpolarization Neuronal Hyperpolarization Cl_channel->Hyperpolarization Increased Cl- influx Anxiolytic Anxiolytic Effect Hyperpolarization->Anxiolytic

Caption: Proposed mechanism of action for this compound.

G cluster_1 Preclinical Anxiolytic Study Workflow start Start acclimatize Animal Acclimatization (1 hour) start->acclimatize treatment Administer this compound or Vehicle acclimatize->treatment pretreatment Pre-treatment Period (30-60 min) treatment->pretreatment behavioral_test Behavioral Assay (EPM, LDB, or OFT) pretreatment->behavioral_test data_collection Data Collection (Video Tracking) behavioral_test->data_collection data_analysis Data Analysis data_collection->data_analysis end End data_analysis->end

References

CI-1015 degradation in experimental solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CI-1015, a potent and selective CCK-B receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a second-generation, orally active "peptoid" antagonist of the cholecystokinin (B1591339) B (CCK-B) receptor.[1] Its primary mechanism of action is to selectively bind to and inhibit the CCK-B receptor, thereby blocking the physiological effects of its endogenous ligands, cholecystokinin (CCK) and gastrin. The CCK-B receptor is a G protein-coupled receptor (GPCR) found predominantly in the central nervous system and the gastrointestinal tract.

Q2: What are the primary applications of this compound in a research setting?

In a research context, this compound is primarily used to investigate the roles of the CCK-B receptor in various physiological and pathological processes. These include studies related to anxiety, pain perception, memory, and gastrointestinal disorders. Given its antagonist properties, it is a valuable tool for elucidating the signaling pathways and functional consequences of CCK-B receptor activation.

Q3: How should I prepare a stock solution of this compound?

Q4: What are the recommended storage conditions for this compound powder and stock solutions?

  • Powder: The solid form of this compound should be stored in a tightly sealed container at -20°C, protected from light and moisture.

  • Stock Solutions: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for long-term storage. For short-term storage, -20°C is acceptable.

Troubleshooting Guides

Issue 1: Inconsistent or No Effect of this compound in Experiments

Possible Cause 1: Degradation of this compound in Experimental Solutions

  • Explanation: While this compound is designed for improved metabolic stability compared to its predecessors, it may still be susceptible to degradation under certain experimental conditions, such as suboptimal pH or prolonged exposure to aqueous environments at room temperature.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a frozen stock solution immediately before each experiment.

    • pH Control: Maintain the pH of your experimental buffer within a stable range. Although specific pH stability data for this compound is limited, many small molecules are most stable in slightly acidic to neutral pH (pH 6-7.5). Avoid highly acidic or alkaline conditions.

    • Temperature Management: Keep experimental solutions on ice whenever possible and minimize the time this compound is at room temperature or higher.

    • Solvent Choice: For final dilutions into aqueous buffers, ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system and does not exceed recommended levels (typically <0.5%).

Possible Cause 2: Incorrect Working Concentration

  • Explanation: The effective concentration of this compound can vary significantly depending on the cell type, receptor expression levels, and the specific assay being performed.

  • Troubleshooting Steps:

    • Dose-Response Curve: Perform a dose-response experiment to determine the optimal working concentration for your specific experimental setup. A typical starting range for in vitro assays could be from 1 nM to 1 µM.

    • Literature Review: Consult published studies that have used this compound or similar CCK-B antagonists to guide your concentration selection.

Data Presentation

Table 1: General Stability Guidelines for this compound Solutions

ParameterRecommendationRationale
Solvent for Stock DMSOHigh solubility for many organic compounds.
Stock Conc. 1-10 mMProvides a concentrated source for accurate dilutions.
Storage (Stock) -80°C (long-term), -20°C (short-term)Minimizes degradation from chemical reactions and microbial growth.
Storage (Working) Prepare fresh, use immediatelyReduces the potential for degradation in aqueous solutions.
pH of Aqueous Buffer 6.0 - 7.5General range for stability of many small molecules.
Temperature Keep on ice when possibleSlows down potential degradation reactions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (B87167) (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.

    • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., for a 10 mM stock solution of a compound with a molecular weight of 500 g/mol , dissolve 5 mg in 1 mL of DMSO).

    • Add the calculated volume of DMSO to the vial of this compound.

    • Vortex the solution until the powder is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.

    • Aliquot the stock solution into single-use, sterile microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage.

Protocol 2: General In Vitro Cell-Based Assay with this compound
  • Cell Seeding: Plate cells at the desired density in appropriate well plates and allow them to adhere and grow overnight.

  • Preparation of Working Solution:

    • Thaw a single-use aliquot of the this compound DMSO stock solution.

    • Perform serial dilutions of the stock solution in your cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all conditions and does not exceed a level toxic to your cells (typically <0.5%).

  • Treatment:

    • Remove the culture medium from the cells.

    • Add the medium containing the various concentrations of this compound to the respective wells.

    • Include appropriate controls: a vehicle control (medium with the same final concentration of DMSO) and a positive control (if applicable).

  • Incubation: Incubate the cells for the desired period to assess the effect of this compound.

  • Assay: Perform the desired downstream analysis (e.g., signaling pathway activation, cell proliferation assay, etc.).

Mandatory Visualizations

CCK_B_Receptor_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol CCK_Gastrin CCK / Gastrin CCKBR CCK-B Receptor (GPCR) CCK_Gastrin->CCKBR Activates CI_1015 This compound CI_1015->CCKBR Inhibits Gq Gq CCKBR->Gq Activates PLC PLC Gq->PLC Activates PI3K PI3K Gq->PI3K Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Activates Downstream Downstream Cellular Responses Ca_release->Downstream ERK ERK PKC->ERK Activates PI3K->ERK Activates ERK->Downstream Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare this compound Stock Solution (DMSO) working Prepare Fresh Working Solutions in Medium stock->working treat Treat Cells with this compound and Controls working->treat seed Seed Cells seed->treat incubate Incubate for Desired Time treat->incubate assay Perform Downstream Assay incubate->assay data Data Analysis assay->data Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent or No This compound Effect degradation Compound Degradation? start->degradation concentration Incorrect Concentration? start->concentration assay_issue Assay System Issue? start->assay_issue fresh_sol Prepare Fresh Solutions degradation->fresh_sol ph_temp Control pH and Temperature degradation->ph_temp dose_response Perform Dose-Response concentration->dose_response validate_assay Validate Assay Controls assay_issue->validate_assay

References

Technical Support Center: CI-1015 Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the cholecystokinin-B (CCK-B) receptor antagonist, CI-1015, in animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary challenge in animal studies?

A1: this compound is a selective and orally active CCK-B receptor antagonist. The primary challenge in its delivery for in vivo studies is its poor water solubility. This can lead to low and variable oral bioavailability, making it difficult to achieve consistent and effective therapeutic concentrations in animal models. To overcome this, formulation strategies are necessary to enhance its solubility.

Q2: How can the oral bioavailability of this compound be improved?

A2: The oral bioavailability of this compound in rats has been shown to be significantly improved by formulating it with hydroxypropyl-β-cyclodextrin (HP-β-CD). Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules, increasing their solubility and stability in aqueous solutions.[1]

Q3: What are the known effects of this compound in animal models?

A3: In animal models, this compound has demonstrated anxiolytic-like effects. As a CCK-B receptor antagonist, it is involved in modulating anxiety and pain perception.[2] Studies in rats have shown it to be effective at very low oral doses.

Q4: What is the mechanism of action of this compound?

A4: this compound acts by blocking the cholecystokinin-B (CCK-B) receptor. These receptors are primarily found in the central nervous system and the gastrointestinal tract.[3] By antagonizing these receptors, this compound can modulate neurotransmission related to anxiety and other neurological processes.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or variable efficacy Poor drug solubility and absorption: this compound is poorly soluble in water, which can lead to incomplete dissolution in the gastrointestinal tract and erratic absorption.[4][5]- Optimize Formulation: Utilize a solubilizing agent such as hydroxypropyl-β-cyclodextrin (HP-β-CD) in your formulation. Ensure the drug is fully dissolved before administration.- Vehicle Selection: Use an appropriate vehicle that is known to be safe and effective for oral administration in your animal model. Water or saline with HP-β-CD is a good starting point.
Inadequate Dose: The administered dose may be too low to elicit a therapeutic effect.- Dose-Response Study: Conduct a pilot dose-response study to determine the optimal dose for your specific animal model and experimental endpoint.
Improper Administration Technique: Incorrect oral gavage technique can lead to inaccurate dosing or aspiration.- Proper Training: Ensure personnel are properly trained in oral gavage techniques for the specific animal model.[1][6] - Verify Placement: Always ensure the gavage needle is correctly placed in the esophagus before administering the solution.
Precipitation of this compound in the dosing solution Supersaturation: The concentration of this compound may exceed its solubility limit in the chosen vehicle, even with a solubilizing agent.[7]- Increase Solubilizer Concentration: Gradually increase the concentration of HP-β-CD in your formulation.- pH Adjustment: Investigate the pH-solubility profile of this compound. Adjusting the pH of the vehicle may improve solubility. - Fresh Preparation: Prepare the dosing solution fresh before each experiment to minimize the time for precipitation to occur.
Temperature Effects: Changes in temperature during storage or handling can affect solubility and lead to precipitation.- Controlled Storage: Store the formulation at a constant, controlled temperature. Avoid refrigeration if it causes the drug to precipitate.- Pre-warming: If stored at a lower temperature, allow the solution to come to room temperature and vortex gently before administration to ensure the drug is redissolved.
Inconsistent results between animals or studies Animal-to-animal variability: Differences in metabolism, gut physiology, or stress levels can affect drug absorption and response.- Standardize Procedures: Ensure all experimental procedures, including animal handling, housing conditions, and dosing times, are consistent.- Fasting: Consider a brief fasting period before oral administration to reduce variability in gastric contents, but be mindful of the potential impact on animal welfare and physiology.
Formulation Instability: The formulation may not be stable over the duration of the study, leading to inconsistent drug concentrations being administered.[8]- Stability Testing: If possible, conduct a preliminary stability study of your formulation to determine its shelf-life under your storage conditions.[9] - Prepare in Batches: For longer studies, consider preparing smaller, fresh batches of the dosing solution more frequently.
Adverse effects in animals (e.g., lethargy, weight loss) Vehicle Toxicity: The vehicle or solubilizing agent, especially at high concentrations, may be causing adverse effects.- Toxicity Study: Conduct a pilot study with the vehicle alone to assess its tolerability in your animal model.- Use Recommended Concentrations: Adhere to recommended concentration limits for excipients like HP-β-CD.
Compound-related Toxicity: The observed effects may be due to the pharmacological action of this compound at the administered dose.- Dose Reduction: If adverse effects are observed, consider reducing the dose.- Monitor Animal Health: Closely monitor animals for any signs of distress, and consult with veterinary staff.

Experimental Protocols

Protocol 1: Formulation of this compound for Oral Administration in Rats using HP-β-CD

This protocol provides a general method for preparing a this compound solution for oral gavage. Note: This is a general guideline and should be optimized for your specific experimental needs.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile water for injection or sterile saline (0.9% NaCl)

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Vortex mixer

  • Magnetic stirrer and stir bar (optional)

  • pH meter and solutions for pH adjustment (e.g., 0.1 N HCl, 0.1 N NaOH) (optional)

Procedure:

  • Calculate Required Amounts: Determine the total volume of dosing solution needed and the desired final concentration of this compound. Calculate the required mass of this compound and HP-β-CD. A molar ratio of drug to cyclodextrin (B1172386) between 1:1 and 1:2 is a common starting point for enhancing the solubility of poorly soluble drugs.[10][11]

  • Prepare the Vehicle: Add the calculated amount of HP-β-CD to the desired volume of sterile water or saline in a sterile conical tube.

  • Dissolve the HP-β-CD: Vortex the solution vigorously until the HP-β-CD is completely dissolved. Gentle warming (e.g., to 37°C) or magnetic stirring can aid in dissolution. Ensure the solution is clear before proceeding.

  • Add this compound: Gradually add the weighed this compound powder to the HP-β-CD solution while continuously vortexing or stirring.

  • Ensure Complete Dissolution: Continue to vortex or stir the solution until the this compound is fully dissolved. This may take some time. Visually inspect the solution against a light source to ensure there are no visible particles.

  • pH Adjustment (Optional): If the solubility of this compound is pH-dependent, measure the pH of the final solution and adjust as necessary using dilute acid or base.

  • Storage: Store the final formulation in a sterile, light-protected container at a controlled temperature. It is recommended to prepare the solution fresh on the day of the experiment. If storage is necessary, conduct a preliminary check for precipitation before each use.

Protocol 2: Oral Gavage Administration in Rats

This protocol describes the standard procedure for administering a solution via oral gavage to a rat.

Materials:

  • Prepared this compound dosing solution

  • Appropriately sized syringe (e.g., 1 mL or 3 mL)

  • Gavage needle (stainless steel or flexible plastic, with a ball-tip; 16-18 gauge for adult rats)

  • Animal scale

Procedure:

  • Animal Handling and Restraint: Accustom the animals to handling prior to the procedure to reduce stress. Gently but firmly restrain the rat to immobilize the head and neck, ensuring the animal can breathe comfortably.[1]

  • Measure and Prepare the Dose: Weigh the rat to calculate the precise volume of the dosing solution to be administered. Draw the calculated volume into the syringe and attach the gavage needle.

  • Gavage Needle Insertion: With the rat's head tilted slightly upwards to straighten the esophagus, gently insert the gavage needle into the diastema (the gap between the incisors and molars). Advance the needle along the roof of the mouth towards the esophagus.[5]

  • Confirm Placement: The needle should pass smoothly down the esophagus with no resistance. If resistance is met or the animal shows signs of distress (e.g., coughing, struggling), withdraw the needle immediately and re-insert. Never force the needle.

  • Administer the Solution: Once the needle is correctly positioned, slowly depress the syringe plunger to deliver the solution. Administer the liquid over a few seconds to prevent regurgitation.

  • Withdraw the Needle: After administration, gently and slowly withdraw the gavage needle.

  • Post-Administration Monitoring: Return the animal to its cage and monitor it for at least 10-15 minutes for any signs of adverse reactions, such as respiratory distress.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound in Rats (Illustrative)

ParameterValueUnitNotes
Minimum Effective Dose (MED) 0.1µg/kgOrally in an anxiety paradigm.
Oral Bioavailability ~10-fold increase-When dosed in HP-β-CD compared to a less soluble formulation.
Cmax Not specifiedng/mLData not available in the reviewed literature.
Tmax Not specifiedhoursData not available in the reviewed literature.
Half-life (t1/2) Not specifiedhoursData not available in the reviewed literature.

Visualizations

CI1015_Troubleshooting_Workflow start Start: Inconsistent Results with this compound check_formulation Check Formulation Procedure start->check_formulation is_dissolved Is this compound fully dissolved? check_formulation->is_dissolved optimize_formulation Optimize Formulation: - Increase HP-β-CD - Adjust pH is_dissolved->optimize_formulation No check_administration Check Administration Technique is_dissolved->check_administration Yes optimize_formulation->check_formulation is_gavage_correct Is oral gavage technique correct? check_administration->is_gavage_correct retrain Retrain on Gavage Procedure is_gavage_correct->retrain No check_dose Review Dose Calculation is_gavage_correct->check_dose Yes retrain->check_administration is_dose_correct Is dose appropriate? check_dose->is_dose_correct dose_response Conduct Dose-Response Study is_dose_correct->dose_response No consistent_results Consistent Results Achieved is_dose_correct->consistent_results Yes dose_response->check_dose CCKB_Signaling_Pathway ligand Gastrin / CCK receptor CCK-B Receptor (GPCR) ligand->receptor binds g_protein Gq/11 receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to receptor pkc Protein Kinase C (PKC) dag->pkc activates ca2 Ca²⁺ (intracellular) er->ca2 releases ca2->pkc co-activates mapk MAPK Cascade (e.g., ERK1/2) pkc->mapk activates transcription Gene Transcription (Anxiety, Pain Modulation) mapk->transcription regulates

References

Technical Support Center: Troubleshooting Preclinical Anxiolytic Studies for CI-1015

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are not observing the expected anxiolytic effects of CI-1015 in their experiments.

Frequently Asked Questions (FAQs)

Q1: We are not observing an anxiolytic effect with this compound. What are the potential compound-specific reasons?

A1: If this compound, a cholecystokinin (B1591339) B (CCK-B) receptor antagonist, is not producing the expected anxiolytic-like effects, consider the following compound-specific factors:

  • Receptor Occupancy: Insufficient dosage may lead to low receptor occupancy in the brain regions critical for anxiety-like behaviors. It is crucial to ensure the dose administered is adequate to engage the CCK-B receptors effectively.

  • Pharmacokinetics: The pharmacokinetic profile of this compound, including its absorption, distribution, metabolism, and excretion, can influence its efficacy.[1][2][3][4][5] Factors such as rapid metabolism or poor blood-brain barrier penetration could result in suboptimal concentrations at the target site.

  • Target Engagement: Verify that this compound is engaging with the CCK-B receptor in your model system. This can be assessed through ex vivo receptor binding studies or by measuring downstream biomarkers.

  • Endogenous CCK Tone: The anxiolytic effects of CCK-B antagonists can be more pronounced in conditions of high cholecystokinin (CCK) tone. The baseline anxiety state of the experimental animals may not be sufficient to reveal the effects of blocking CCK-B receptors. Consider including a positive control or a stress-induced anxiety model.

Q2: What are some common experimental pitfalls that could lead to a lack of anxiolytic effect in our preclinical studies?

A2: The success of preclinical anxiety studies can be influenced by numerous methodological factors.[6][7][8][9] Here are some common issues to consider:

  • Animal Strain and Species: Different rodent strains can exhibit significant variations in baseline anxiety levels and drug responses. Ensure the chosen strain is appropriate for the anxiety model being used.

  • Acclimation and Handling: Insufficient acclimation to the housing and testing environment can lead to high baseline stress levels, potentially masking the effects of an anxiolytic compound. Proper and consistent handling of the animals is critical.

  • Testing Environment: Factors such as lighting, noise levels, and time of day can all impact anxiety-like behaviors in rodents. Standardize these conditions across all experimental groups.

  • Behavioral Assay Sensitivity: The chosen behavioral assay may not be sensitive enough to detect the anxiolytic effects of this compound. Consider using a battery of tests to assess different aspects of anxiety.[10]

Q3: Could the formulation or stability of this compound be a factor?

A3: Yes, the formulation and stability of the investigational compound are critical for obtaining reliable results.

  • Solubility and Vehicle: Ensure that this compound is fully dissolved in the vehicle and that the vehicle itself is not producing any behavioral effects.

  • Stability: Verify the stability of your this compound formulation under your specific storage and experimental conditions.[11][12] Degradation of the compound will lead to a lower effective dose being administered. It is recommended to perform analytical tests to confirm the concentration and purity of the dosing solution.

Troubleshooting Guides

Guide 1: Investigating Suboptimal Pharmacokinetics and Target Engagement

This guide provides a systematic approach to troubleshooting potential issues with the pharmacokinetic and pharmacodynamic properties of this compound.

StepActionRationale
1 Dose-Response Study Conduct a dose-response study to determine if a higher dose of this compound produces an anxiolytic effect.
2 Pharmacokinetic Analysis Measure plasma and brain concentrations of this compound at various time points after administration to determine its bioavailability and brain penetration.
3 Ex Vivo Receptor Occupancy Perform ex vivo receptor binding assays to confirm that this compound is binding to CCK-B receptors in the brain at the administered doses.
4 Biomarker Analysis Measure downstream signaling molecules or neuronal activity markers in relevant brain regions to assess the functional consequences of CCK-B receptor blockade.
Guide 2: Optimizing Preclinical Anxiety Models

This guide outlines key considerations for ensuring the validity and sensitivity of your behavioral assays.

ParameterRecommendationRationale
Animal Model Select a rodent strain known to be sensitive to anxiolytic drugs in the chosen assay.Genetic differences can significantly impact behavioral responses.
Habituation Acclimate animals to the vivarium for at least one week and handle them daily for several days prior to testing.Reduces stress and variability in behavioral measures.
Test Environment Standardize lighting (e.g., lux levels), ambient noise, and temperature. Conduct testing at the same time of day for all animals.Minimizes environmental confounds that can influence anxiety-like behavior.
Assay Protocol Strictly adhere to a validated and standardized protocol for each behavioral test.Ensures consistency and reproducibility of results.
Positive Control Include a well-characterized anxiolytic drug (e.g., diazepam) as a positive control.Validates the sensitivity of the assay to detect anxiolytic effects.

Experimental Protocols

Elevated Plus Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior in rodents. The apparatus consists of two open arms and two closed arms arranged in a plus shape and elevated from the floor.

Methodology:

  • Apparatus: A plus-shaped maze with two open arms (e.g., 50 x 10 cm) and two enclosed arms (e.g., 50 x 10 x 40 cm) elevated 50 cm above the floor.

  • Procedure:

    • Treat animals with this compound or vehicle at a predetermined time before the test.

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for 5 minutes.

    • Record the time spent in the open arms and the number of entries into the open and closed arms using an automated tracking system.

  • Data Analysis: An anxiolytic effect is indicated by a significant increase in the time spent in the open arms and/or the percentage of open arm entries.

Light-Dark Box Test

This test is based on the innate aversion of rodents to brightly illuminated areas and their spontaneous exploratory behavior in novel environments.

Methodology:

  • Apparatus: A rectangular box divided into a small, dark compartment and a larger, brightly illuminated compartment, with an opening connecting the two.

  • Procedure:

    • Administer this compound or vehicle to the animals prior to the test.

    • Place the animal in the dark compartment and allow it to move freely between the two compartments for 10 minutes.

    • Record the time spent in the light compartment, the number of transitions between compartments, and the latency to first enter the light compartment.

  • Data Analysis: Anxiolytic compounds typically increase the time spent in the light compartment and the number of transitions.

Data Presentation

Table 1: Hypothetical EPM Data for this compound
Treatment GroupDose (mg/kg)Time in Open Arms (s)% Open Arm Entries
Vehicle-35.2 ± 4.128.5 ± 3.2
This compound138.1 ± 5.330.1 ± 4.0
This compound1065.7 ± 6.845.3 ± 5.1
Diazepam272.4 ± 7.250.1 ± 4.9

* p < 0.05 compared to Vehicle. Data are presented as mean ± SEM.

Table 2: Hypothetical Light-Dark Box Data for this compound
Treatment GroupDose (mg/kg)Time in Light Box (s)Number of Transitions
Vehicle-110.5 ± 12.315.2 ± 2.1
This compound1115.8 ± 14.116.5 ± 2.5
This compound10185.3 ± 18.928.7 ± 3.4
Diazepam2205.1 ± 20.432.4 ± 3.8

* p < 0.05 compared to Vehicle. Data are presented as mean ± SEM.

Visualizations

G cluster_0 CCK-B Receptor Signaling Pathway CCK CCK CCKBR CCK-B Receptor CCK->CCKBR Gq Gq Protein CCKBR->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C DAG->PKC Neuronal_Excitation Neuronal Excitation (Anxiogenic Effect) Ca->Neuronal_Excitation PKC->Neuronal_Excitation CI1015 This compound CI1015->CCKBR Antagonist

Caption: CCK-B receptor signaling cascade and the inhibitory action of this compound.

G cluster_1 Experimental Workflow for Anxiolytic Testing Start Start: Animal Acclimation Drug_Prep Drug Preparation (this compound, Vehicle, Positive Control) Start->Drug_Prep Animal_Grouping Randomized Animal Grouping Drug_Prep->Animal_Grouping Dosing Drug Administration Animal_Grouping->Dosing Behavioral_Test Behavioral Testing (e.g., EPM, Light-Dark Box) Dosing->Behavioral_Test Data_Collection Data Collection (Automated Tracking) Behavioral_Test->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis End End: Interpretation of Results Data_Analysis->End

Caption: A typical experimental workflow for evaluating anxiolytic drug candidates.

G cluster_2 Troubleshooting a Lack of Anxiolytic Effect Start No Anxiolytic Effect Observed Check_Compound Verify Compound Integrity Start->Check_Compound Check_Dose Is the Dose Sufficient? Check_Compound->Check_Dose Yes Formulation_Issue Potential Formulation/Stability Issue Check_Compound->Formulation_Issue No Check_PK Assess Pharmacokinetics Check_Dose->Check_PK Yes Dose_Response Conduct Dose-Response Study Check_Dose->Dose_Response No Check_Assay Review Experimental Protocol Check_PK->Check_Assay Yes PK_Study Perform PK/PD Studies Check_PK->PK_Study No Optimize_Protocol Optimize Behavioral Assay Check_Assay->Optimize_Protocol No Re_Evaluate Re-evaluate Hypothesis Check_Assay->Re_Evaluate Yes

Caption: A decision tree for troubleshooting unexpected results in anxiolytic studies.

References

Adjusting CI-1015 dose for different mouse strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the CCK-B receptor antagonist, CI-1015. The following information is intended for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experimentation, with a focus on dose adjustment for different mouse strains.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective antagonist of the Cholecystokinin (B1591339) B (CCK-B) receptor.[1][2][3] It is a non-peptide small molecule developed as a second-generation antagonist with an improved pharmacokinetic profile compared to its predecessor, CI-988.[1] The CCK-B receptor, also known as the gastrin receptor, is primarily found in the central nervous system and the gastrointestinal tract.[4][5][6] By blocking the CCK-B receptor, this compound inhibits the signaling pathways activated by cholecystokinin (CCK) and gastrin.[7][8] This antagonism has been investigated for its potential in treating anxiety and panic disorders.[3][9]

Q2: Why is it necessary to adjust the dose of this compound for different mouse strains?

A2: Different mouse strains can exhibit significant variability in their metabolic and physiological characteristics, which can impact the pharmacokinetics (PK) of a drug.[10] Factors such as drug absorption, distribution, metabolism, and excretion (ADME) can vary between strains like C57BL/6, BALB/c, and CD-1.[10][11] These differences are often due to genetic variations in drug-metabolizing enzymes, such as cytochrome P450s, and drug transporters. Therefore, a dose that is effective and well-tolerated in one strain may be sub-therapeutic or toxic in another. It is crucial to empirically determine the optimal dose of this compound for each specific mouse strain being used in your experiments.

Q3: What are the general principles for adjusting drug doses between mouse strains?

A3: While allometric scaling is a common method for converting drug doses between different species, it is not the recommended approach for adjusting doses between different strains of the same species. Instead, an experimental approach is necessary. This typically involves:

  • Pilot Study: To determine a safe starting dose range.

  • Dose-Response Study: To identify the effective dose range for the desired pharmacological effect.

  • Pharmacokinetic (PK) Study: To understand the absorption, distribution, metabolism, and excretion profile of this compound in the specific mouse strain.

Q4: Are there any known pharmacokinetic parameters for this compound in common mouse strains?

A4: Publicly available literature does not provide specific pharmacokinetic parameters for this compound in common laboratory mouse strains such as C57BL/6, BALB/c, or CD-1. While general pharmacokinetic data for other small molecules in these strains exist, it is not appropriate to extrapolate this information directly to this compound.[12][13][14][15][16][17] Therefore, it is essential to perform a PK study to characterize the profile of this compound in your mouse strain of interest.

Troubleshooting Guide: Adjusting this compound Dose

This guide provides a step-by-step approach to systematically determine the optimal dose of this compound for your specific mouse strain.

Issue: Inconsistent or unexpected results with this compound treatment in a new mouse strain.

Possible Cause: The administered dose is not optimal for the new strain, leading to either a lack of efficacy or toxicity.

Solution: Experimental Dose Determination Protocol

A multi-step experimental approach is recommended to establish the appropriate dose of this compound.

Step 1: Pilot Dose-Finding Study

Objective: To determine the maximum tolerated dose (MTD) and a safe dose range for this compound in the specific mouse strain.

Methodology:

  • Animal Groups: Use a small number of animals per group (n=3-5).

  • Dose Selection: Based on literature for similar compounds or previous in-house data, select a wide range of doses. A logarithmic dose escalation (e.g., 0.1, 1, 10, 100 mg/kg) is often a good starting point.[18]

  • Administration: Administer this compound via the intended experimental route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: Closely monitor the animals for a defined period (e.g., 7-14 days) for any signs of toxicity, including:

    • Changes in body weight (a loss of more than 15-20% is a common endpoint).

    • Changes in behavior (e.g., lethargy, agitation).

    • Clinical signs of distress (e.g., ruffled fur, hunched posture).

    • Mortality.

  • Data Analysis: Determine the highest dose at which no significant adverse effects are observed. This will inform the dose range for the subsequent dose-response study.

Step 2: Dose-Response Study

Objective: To identify the dose of this compound that produces the desired pharmacological effect.

Methodology:

  • Animal Groups: Use a larger group of animals (n=8-12 per group) to ensure statistical power.

  • Dose Selection: Based on the pilot study, select 3-5 dose levels within the safe range. Include a vehicle control group.

  • Administration: Administer this compound and the vehicle control.

  • Efficacy Endpoint: Measure the relevant biological response or behavioral endpoint at a predetermined time point after dosing.

  • Data Analysis: Plot the dose-response curve and determine the effective dose (e.g., ED50 - the dose that produces 50% of the maximal effect).[19][20]

Step 3: Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in the specific mouse strain.

Methodology:

  • Animal Groups: The number of animals will depend on the sampling schedule (sparse vs. serial sampling).

  • Dose Selection: Administer a single dose of this compound, typically a dose found to be effective in the dose-response study.

  • Sample Collection: Collect blood samples at multiple time points after administration (e.g., 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours).[21]

  • Bioanalysis: Analyze the plasma samples to determine the concentration of this compound at each time point using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key pharmacokinetic parameters.

Data Presentation: Key Pharmacokinetic Parameters

ParameterDescriptionImportance for Dose Adjustment
Cmax Maximum (peak) plasma concentrationIndicates the maximum exposure to the drug.
Tmax Time to reach CmaxIndicates the rate of drug absorption.
AUC Area under the plasma concentration-time curveRepresents the total drug exposure over time.
t1/2 Elimination half-lifeThe time it takes for the plasma concentration to decrease by half. Determines dosing frequency.
CL ClearanceThe volume of plasma cleared of the drug per unit time. Reflects the efficiency of drug elimination.
Vd Volume of distributionThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

Mandatory Visualizations

This compound Signaling Pathway

CI1015_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space CCK CCK / Gastrin CCKBR CCK-B Receptor CCK->CCKBR Binds and Activates Gq Gq CCKBR->Gq Activates CI1015 This compound CI1015->CCKBR Blocks PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Ca2->PKC Downstream Downstream Signaling (e.g., MAPK) PKC->Downstream

Caption: this compound mechanism of action as a CCK-B receptor antagonist.

Experimental Workflow for Dose Determination

Dose_Determination_Workflow cluster_planning Phase 1: Planning & Pilot cluster_efficacy Phase 2: Efficacy Testing cluster_pk Phase 3: Pharmacokinetics cluster_conclusion Phase 4: Finalization start Start: New Mouse Strain lit_review Literature Review (Similar Compounds) start->lit_review pilot_study Pilot Dose-Finding Study (n=3-5/group) lit_review->pilot_study mtd Determine Max Tolerated Dose (MTD) pilot_study->mtd dose_response Dose-Response Study (n=8-12/group) mtd->dose_response Inform Dose Range ed50 Determine Effective Dose (ED50) dose_response->ed50 pk_study Pharmacokinetic (PK) Study ed50->pk_study Select Dose for PK optimal_dose Establish Optimal Dose & Schedule ed50->optimal_dose Inform Efficacy pk_params Calculate PK Parameters (Cmax, Tmax, AUC, t1/2) pk_study->pk_params pk_params->optimal_dose Inform Dosing Regimen

Caption: Workflow for determining the optimal dose of this compound.

References

Technical Support Center: Preclinical Formulation of Poorly Soluble Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific small molecule designated "CI-1015" with formulation issues is not publicly available. The following troubleshooting guides and FAQs address common challenges encountered during the preclinical formulation of poorly soluble small molecule compounds.

Frequently Asked Questions (FAQs)

Q1: My compound has very low aqueous solubility. What are the initial steps to improve its suitability for in vivo studies?

A1: For a compound with poor aqueous solubility, a tiered approach is recommended. Start with simple formulation strategies and progress to more complex ones as needed. The primary goal is to enhance the compound's exposure at the target site.[1] Initially, focus on creating a solution or a stable suspension. Simple solutions are preferred for preclinical evaluations as they present the compound in a state ready for absorption.[1] If a simple solution isn't feasible, a well-formulated suspension can be an effective alternative for oral administration.[1]

Q2: How do I select an appropriate vehicle for an oral pharmacokinetic (PK) study?

A2: Vehicle selection is critical and depends on the compound's physicochemical properties. For poorly soluble compounds, common oral vehicles include aqueous suspensions with suspending agents (e.g., methylcellulose), solutions using co-solvents (e.g., PEG 400, propylene (B89431) glycol), or lipid-based formulations.[2][3] The choice should be guided by the desired absorption profile and the tolerability of the vehicle in the chosen animal model. It's crucial to start with simple, well-characterized vehicles before moving to more complex systems that might influence the compound's intrinsic pharmacokinetic properties.

Q3: What are the key considerations for developing an intravenous (IV) formulation for a poorly soluble compound?

A3: Intravenous administration requires the drug to be in a solubilized form or as a very fine dispersion to prevent capillary blockade.[1] For poorly soluble compounds, this often necessitates the use of co-solvents, surfactants, or cyclodextrins to achieve the required concentration. The formulation must be sterile and have a physiologically acceptable pH. Toxicological properties of the excipients themselves are a major consideration for IV formulations.

Q4: My compound appears to be unstable in the chosen formulation. How can I troubleshoot this?

A4: Stability issues can arise from chemical degradation (e.g., hydrolysis, oxidation) or physical instability (e.g., precipitation, crystallization). To troubleshoot:

  • Characterize the instability: Use analytical techniques like HPLC to determine the nature of the degradation.

  • pH adjustment: For ionizable compounds, adjusting the pH of the formulation to a range where the compound is more stable can be effective.

  • Protect from light and oxygen: If the compound is light-sensitive or prone to oxidation, prepare and store the formulation in amber vials and consider adding antioxidants.

  • Evaluate different vehicles: The excipients in the formulation can sometimes contribute to instability. Test the compound's stability in a range of alternative vehicles.

Troubleshooting Guides

Issue 1: High Variability in In Vivo Exposure Data

Symptoms:

  • Large standard deviations in plasma concentration-time profiles between animals in the same dosing group.

  • Inconsistent pharmacokinetic parameters (Cmax, AUC).

Possible Causes & Solutions:

CauseSolution
Inadequate Suspension Homogeneity Ensure the suspension is uniformly dispersed before and during dosing. Use a vortex mixer immediately before each animal is dosed. Consider increasing the viscosity of the vehicle with agents like methylcellulose (B11928114) to slow down settling.
Compound Precipitation in the GI Tract For oral dosing, the compound may precipitate out of the formulation upon contact with gastrointestinal fluids. Consider using a formulation that promotes the formation of a supersaturated solution in vivo or a lipid-based formulation to improve absorption.
Dosing Inaccuracy For small animal studies, dosing volumes can be very small and prone to error. Ensure proper calibration of dosing equipment and careful administration technique (e.g., oral gavage).
Issue 2: Poor Oral Bioavailability

Symptoms:

  • Low plasma concentrations of the compound after oral administration compared to intravenous administration.

Possible Causes & Solutions:

CauseSolution
Low Solubility The rate of dissolution in the gastrointestinal tract is a limiting factor for absorption. Micronization of the drug particles to increase surface area can be beneficial. Employing solubility-enhancing formulations such as lipid-based systems or amorphous solid dispersions can also significantly improve bioavailability.[3][4]
High First-Pass Metabolism The compound is extensively metabolized in the liver or gut wall before reaching systemic circulation. Consider co-administration with an inhibitor of the relevant metabolic enzymes (in a research setting) to confirm this mechanism. For clinical development, this may necessitate higher doses or a different route of administration.
Efflux by Transporters (e.g., P-gp) The compound is actively transported back into the intestinal lumen by efflux transporters. Investigate this possibility using in vitro cell-based assays. If confirmed, formulation strategies to inhibit these transporters could be explored, though this can be complex.

Experimental Protocols

Protocol: Screening for an Appropriate Vehicle for an In Vivo Pharmacokinetic Study

Objective: To identify a suitable vehicle that allows for the stable and homogeneous delivery of a poorly soluble compound for an oral pharmacokinetic study in mice.

Materials:

  • Test compound

  • A range of vehicles (e.g., 0.5% w/v methylcellulose in water, 20% PEG 400 in saline, corn oil)

  • Mortar and pestle or homogenizer

  • Vortex mixer

  • Analytical balance

  • Microcentrifuge tubes

  • HPLC or other suitable analytical method

Methodology:

  • Preparation of Formulations:

    • For each vehicle, weigh the appropriate amount of the test compound to achieve the desired concentration (e.g., 10 mg/mL).

    • For suspensions, triturate the compound with a small amount of the vehicle to create a paste, then gradually add the remaining vehicle while mixing. Homogenize if necessary.

    • For solutions, add the compound to the vehicle and vortex or sonicate until fully dissolved. Gentle heating may be applied if the compound is heat-stable.

  • Homogeneity Assessment (for suspensions):

    • Prepare a bulk suspension and immediately after mixing, take samples from the top, middle, and bottom of the container.

    • Analyze the concentration of the compound in each sample by HPLC.

    • Acceptable homogeneity is typically defined as concentrations within ±10% of the target concentration.

  • Stability Assessment:

    • Store each formulation at room temperature and, if relevant, at 4°C.

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), visually inspect for any changes (e.g., precipitation, color change).

    • Quantify the compound concentration at each time point using HPLC to assess chemical stability.

  • Selection Criteria:

    • The chosen vehicle should allow for a homogeneous and stable formulation for the duration of the experiment.

    • The vehicle must be well-tolerated by the animal model at the intended dose volume.

    • The vehicle should not interfere with the analytical method for the compound.

Visualizations

Formulation_Selection_Workflow cluster_input Compound Properties cluster_strategy Formulation Strategy cluster_evaluation Evaluation cluster_output Outcome Solubility Aqueous Solubility Aqueous_Sol Aqueous Solution Solubility->Aqueous_Sol High Suspension Suspension Solubility->Suspension Low Permeability Permeability (BCS Class) Lipid_Based Lipid-Based Formulation Permeability->Lipid_Based Low Dose Target Dose Co_solvent Co-solvent Solution Dose->Co_solvent High Dose Needed In_Vivo_PK In Vivo PK Study Aqueous_Sol->In_Vivo_PK In_Vitro In Vitro Dissolution Suspension->In_Vitro Co_solvent->In_Vivo_PK Lipid_Based->In_Vivo_PK Amorphous Amorphous Solid Dispersion Amorphous->In_Vitro In_Vitro->In_Vivo_PK Lead_Formulation Select Lead Formulation In_Vivo_PK->Lead_Formulation

Caption: Decision workflow for selecting a preclinical formulation strategy.

Oral_Bioavailability_Factors cluster_drug Drug & Formulation cluster_gi Gastrointestinal Tract cluster_systemic Systemic Circulation Dose Dose Administered Dissolution Dissolution Dose->Dissolution GI_Lumen Drug in GI Lumen Dissolution->GI_Lumen Solubility Solubility Solubility->Dissolution Permeability Permeability Absorption Absorption Permeability->Absorption GI_Lumen->Dose Efflux GI_Lumen->Absorption Gut_Wall Gut Wall Metabolism Absorption->Gut_Wall Portal_Vein Portal Vein Gut_Wall->Portal_Vein Liver Liver Metabolism (First-Pass Effect) Portal_Vein->Liver Systemic_Circulation Systemic Circulation (Bioavailable Drug) Liver->Systemic_Circulation

References

Technical Support Center: CI-1015 Stability for Chronic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CI-1015 (psilocin). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during chronic studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its stability a concern for chronic studies?

This compound is the developmental code name for psilocin, a psychoactive tryptamine (B22526) alkaloid.[1] Psilocin is the active metabolite of psilocybin and the primary mediator of its psychedelic effects through its interaction with serotonin (B10506) receptors, particularly the 5-HT2A receptor.[2][3][4][5][6]

The stability of this compound is a significant concern for chronic studies due to its inherent chemical instability. The presence of a phenolic hydroxy (-OH) group makes the molecule highly susceptible to degradation through oxidation and photodegradation, especially in aqueous environments and when exposed to air.[7][8] This degradation can lead to a loss of potency and the formation of unknown degradation products, compromising the reliability and reproducibility of long-term experimental results.[7][8]

Q2: What are the primary degradation pathways of this compound?

The primary degradation pathway of this compound involves the oxidation of its 4-hydroxy group.[8] In the presence of oxygen, this compound readily forms bluish and dark black degradation products.[1] This process can be accelerated by exposure to light and the presence of metal ions like Fe³⁺.[1][8] In biological samples, degradation can occur through both non-enzymatic and enzymatic processes.[7][8] The main metabolic pathway in vivo, aside from direct glucuronidation, involves monoamine oxidase (MAO) which leads to the formation of 4-hydroxyindole-3-acetaldehyde (4-HIA), which is then further metabolized to 4-hydroxyindole-3-acetic acid (4-HIAA) or 4-hydroxytryptophol (4-HTP).[9]

Q3: How can I improve the stability of my this compound formulation for a chronic in vivo study?

Several strategies can be employed to enhance the stability of this compound for long-term studies. These can be broadly categorized into formulation-based approaches and handling/storage procedures.

  • Formulation Strategies:

    • Antioxidants: The addition of antioxidants, such as ascorbic acid, has been shown to partially stabilize psilocin in biological samples.[7][8]

    • Encapsulation: Encapsulating this compound in protective carriers can shield it from degradative environmental factors. Nanoemulsions and liposomes are promising options for improving the stability of phenolic compounds.[10][11][12][13]

    • Prodrugs: Utilizing a more stable prodrug of psilocin, such as psilocybin (4-PO-DMT) or other ester prodrugs like 4-AcO-DMT, can be an effective strategy.[1][14] Psilocybin is enzymatically converted to psilocin in vivo.[6][9]

    • Solid Formulations: Developing solid dosage forms or utilizing techniques like freeze-drying can improve stability by reducing the presence of water and exposure to oxygen.[7][8]

  • Handling and Storage:

    • Light Protection: Store all this compound solutions and formulations in light-protecting containers (e.g., amber vials).[7][8]

    • Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

    • Temperature Control: Store stock solutions and formulations at low or ultracold temperatures to slow down degradation kinetics.[7][8]

Troubleshooting Guides

Problem: Rapid loss of this compound potency in my aqueous formulation.

Possible Cause Troubleshooting Step
Oxidation 1. Prepare solutions using deoxygenated solvents. 2. Add an antioxidant like ascorbic acid to the formulation.[7][8] 3. Overlay the solution with an inert gas (e.g., nitrogen) before sealing the container.
Photodegradation 1. Use amber glass vials or wrap containers in aluminum foil. 2. Minimize exposure to ambient light during preparation and handling.
Incorrect pH 1. Determine the optimal pH for this compound stability in your vehicle. 2. Use a suitable buffer system to maintain the target pH.

Problem: High variability in experimental results between batches of this compound formulation.

Possible Cause Troubleshooting Step
Inconsistent Formulation Preparation 1. Standardize the formulation protocol, ensuring all steps are performed consistently. 2. Use fresh, high-purity reagents for each batch.
Degradation During Storage 1. Aliquot the formulation into single-use volumes to avoid repeated freeze-thaw cycles. 2. Validate the stability of the formulation under the intended storage conditions for the duration of the chronic study.
Inaccurate Quantification 1. Use a validated analytical method, such as HPLC or LC-MS/MS, to accurately determine the concentration of this compound in each batch before use.[15][16] 2. Include internal standards in your analytical runs to account for instrument variability.

Quantitative Data Summary

Table 1: Stability of Psilocin in Biological Samples with and without Stabilizers

Condition Stabilizer Stability Outcome Reference
Biological Samples (plasma, urine)NoneSignificant instability[7][8]
Biological Samples25 mM Ascorbic AcidPartially successful, but >5% loss can still occur[7][8]
Aqueous Environment (exposed to air)None50% peak loss over 14 days, even when protected from light[7][8]

Table 2: Analytical Methods for Quantification of this compound (Psilocin)

Method Key Parameters Advantages Reference
HPLC-VWD C18 column, aqueous ammonium (B1175870) formate (B1220265) mobile phaseInexpensive, rapid (under 2 minutes), good resolution[16][17]
LC-MS/MS -High sensitivity and selectivity, can quantify degradants
qNMR (¹H and ³¹P) -Nondestructive, no need for calibration curves[18]

Experimental Protocols

Protocol 1: Stability Testing of this compound Formulation using HPLC

  • Objective: To determine the stability of a this compound formulation under specific storage conditions (e.g., temperature, light exposure) over time.

  • Materials:

    • This compound formulation

    • HPLC system with a UV or DAD detector

    • C18 reversed-phase column

    • Mobile phase (e.g., aqueous ammonium formate and methanol/acetonitrile)[15][16][17]

    • This compound analytical standard

    • Volumetric flasks and pipettes

  • Procedure:

    • Prepare the this compound formulation and dispense it into multiple vials for storage under the desired conditions.

    • At time zero (T=0), remove a vial and prepare a sample for HPLC analysis by diluting it to a known concentration within the calibration curve range.

    • Prepare a series of calibration standards from the this compound analytical standard.

    • Inject the standards and the T=0 sample onto the HPLC system and record the peak areas.

    • Construct a calibration curve by plotting peak area versus concentration for the standards.

    • Determine the initial concentration of this compound in the formulation using the calibration curve.

    • Store the remaining vials under the specified conditions.

    • At predetermined time points (e.g., 1, 2, 4, 8, 12 weeks), remove a vial and analyze it as described in steps 2-6.

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.

Protocol 2: Preparation of a Stabilized this compound Nanoemulsion

  • Objective: To encapsulate this compound in a nanoemulsion to improve its stability.

  • Materials:

    • This compound

    • Oil phase (e.g., medium-chain triglycerides)

    • Aqueous phase (e.g., purified water with a buffer)

    • Emulsifier (e.g., lecithin, Tween 80)

    • High-pressure homogenizer or microfluidizer

  • Procedure:

    • Dissolve this compound in the oil phase. Gentle heating may be required, but care should be taken to avoid degradation.

    • Dissolve the emulsifier in the aqueous phase.

    • Slowly add the oil phase containing this compound to the aqueous phase while stirring to create a coarse emulsion.

    • Process the coarse emulsion through a high-pressure homogenizer or microfluidizer for a specified number of passes and pressure to form a nanoemulsion.

    • Characterize the nanoemulsion for particle size, polydispersity index, and encapsulation efficiency.

    • Store the nanoemulsion under appropriate conditions (e.g., refrigerated, protected from light) and perform stability testing as described in Protocol 1.

Visualizations

CI1015_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound 5-HT2A_Receptor 5-HT2A Receptor This compound->5-HT2A_Receptor Binds to Gq_Protein Gq Protein 5-HT2A_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response (e.g., Neuroplasticity) PKC->Cellular_Response Phosphorylates target proteins

Caption: Signaling pathway of this compound (psilocin) via the 5-HT2A receptor.

Stability_Workflow start Start: Unstable this compound for Chronic Study assess Assess Stability Requirements (Duration, Route, Vehicle) start->assess formulation Select Formulation Strategy assess->formulation antioxidant Add Antioxidant (e.g., Ascorbic Acid) formulation->antioxidant Simple encapsulation Encapsulation (e.g., Nanoemulsion, Liposome) formulation->encapsulation Complex prodrug Use Prodrug (e.g., Psilocybin) formulation->prodrug Alternative prepare Prepare Formulation under Controlled Conditions (Inert gas, Light protection) antioxidant->prepare encapsulation->prepare prodrug->prepare characterize Characterize Formulation (Concentration, Purity, Size) prepare->characterize stability_test Conduct Accelerated and Real-Time Stability Testing characterize->stability_test analyze Analyze Samples at Time Points (e.g., HPLC, LC-MS/MS) stability_test->analyze evaluate Evaluate Data: - Degradation Rate - Shelf-life analyze->evaluate pass Proceed to Chronic Study evaluate->pass Stable fail Reformulate evaluate->fail Unstable fail->formulation

References

Technical Support Center: CI-1015 and Tolerance Development

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the potential for tolerance development to CI-1015, a selective CCK-B receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a second-generation "peptoid" and a selective antagonist of the Cholecystokinin-B (CCK-B) receptor.[1][2] Its primary mechanism of action is to block the binding of cholecystokinin (B1591339) to the CCK-B receptor, which is predominantly found in the central nervous system.[3] This blockade is being investigated for its potential anxiolytic effects.[1][2]

Q2: Is there direct evidence of tolerance development to this compound?

Currently, there is no direct published evidence specifically examining the development of tolerance to this compound with chronic administration. However, studies on other CCK-B receptor antagonists can provide some insights.

Q3: What is known about tolerance development to other CCK-B receptor antagonists?

Research on related compounds has shown varied results. For instance, one study on the CCK-B receptor antagonist PD-134,308, when co-administered with a peptidase inhibitor, found that chronic administration for 5 days did not induce tolerance to its peak antinociceptive effects, although a decrease in the duration of the response was observed.[4] Conversely, the CCK-B antagonist CI-988 has been shown to reverse tolerance to morphine, suggesting that the CCK-B receptor system may be involved in the development of tolerance to other drugs.[5] This suggests that while tolerance to the direct effects of CCK-B antagonists may be limited, the pathway is implicated in broader tolerance mechanisms.

Q4: What are the potential mechanisms that could lead to tolerance to a CCK-B receptor antagonist like this compound?

While specific data for this compound is unavailable, general pharmacological principles suggest several potential mechanisms for tolerance development to a receptor antagonist:

  • Receptor Upregulation: Chronic blockade of receptors can sometimes lead to an increase in the number of receptors on the cell surface, potentially diminishing the effect of a given dose of the antagonist over time.

  • Receptor Desensitization: Although more common with agonists, changes in the receptor's conformation or its coupling to downstream signaling pathways could theoretically reduce the effectiveness of an antagonist.

  • Pharmacokinetic Changes: Alterations in the metabolism or clearance of this compound upon repeated administration could lead to lower circulating levels of the drug, resulting in a diminished effect.

Q5: How can I assess the potential for this compound tolerance in my experimental model?

To investigate the potential for tolerance development to this compound, researchers can employ a variety of in vitro and in vivo experimental protocols.

Troubleshooting and Experimental Guides

In Vitro Assessment of Tolerance

Objective: To determine if chronic exposure to this compound alters the cellular response to CCK-B receptor activation.

Experimental Workflow:

in_vitro_workflow cluster_setup Cell Culture Setup cluster_treatment Chronic Treatment cluster_assay Functional Assay cluster_analysis Data Analysis A Culture cells expressing CCK-B receptors B Divide cells into control and this compound treatment groups A->B C Treat cells with this compound for a defined period (e.g., 24, 48, 72 hours) B->C D Control group receives vehicle B->D E Wash out this compound C->E D->E F Stimulate with a CCK-B agonist (e.g., pentagastrin) E->F G Measure downstream signaling (e.g., calcium influx, cAMP levels) F->G H Compare dose-response curves of the agonist between control and treated groups G->H I Assess for shifts in EC50 or changes in maximal response H->I in_vivo_workflow cluster_setup Animal Model Setup cluster_treatment Chronic Dosing Regimen cluster_testing Behavioral/Physiological Testing cluster_analysis Data Analysis A Select appropriate animal model (e.g., rat, mouse) B Acclimate animals to the testing environment A->B C Administer this compound daily for a set period (e.g., 7-14 days) B->C D Control group receives vehicle B->D E Conduct baseline behavioral/physiological tests B->E F Perform tests at intervals during and after chronic dosing C->F D->F G Compare the effect of an acute this compound challenge before and after the chronic dosing regimen E->G F->G H Analyze for a reduction in the magnitude or duration of the drug's effect G->H signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular CI1015 This compound CCKBR CCK-B Receptor CI1015->CCKBR Blockade Upregulation Receptor Upregulation (Increased Synthesis/Trafficking) CI1015->Upregulation Chronic Blockade Leads to G_protein G-protein CCKBR->G_protein Inhibited Activation Effector Effector Enzyme (e.g., PLC, AC) G_protein->Effector Second_Messenger Second Messengers (e.g., IP3, DAG, cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response Upregulation->CCKBR Increased Receptor Number

References

Technical Support Center: CI-1015 In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding unexpected in vivo side effects for the CCK-B receptor antagonist CI-1015 is not extensively available in publicly accessible scientific literature. This technical support guide is based on the known pharmacology of this compound and general principles of in vivo research with cholecystokinin (B1591339) (CCK) receptor antagonists. The troubleshooting and FAQ sections are designed to address potential issues researchers might encounter based on the compound's mechanism of action.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a second-generation "peptoid" cholecystokinin-B (CCK-B) receptor antagonist.[1][2] It is an N-(adamantyloxycarbonyl)-alpha-methyl-(R)-tryptophan derivative.[2] Its primary mechanism of action is to selectively block the CCK-B receptor, which is found predominantly in the central nervous system, particularly the brain.[1][2]

Q2: What are the intended therapeutic effects of this compound?

This compound was developed for its potential anxiolytic (anti-anxiety) properties.[2] In preclinical studies, it has shown an anxiolytic-like profile in standard anxiety paradigms, such as the X-maze test in rats, with a minimum effective dose (MED) of 0.1 µg/kg when administered orally.[2]

Q3: What is the known receptor binding profile of this compound?

This compound exhibits high selectivity for the CCK-B receptor over the CCK-A receptor.[2]

Q4: Are there any documented unexpected side effects for this compound in vivo?

Q5: What was the rationale for developing this compound?

This compound was developed as a successor to CI-988, an earlier CCK-B receptor antagonist.[2] CI-988 had poor oral bioavailability.[2] this compound was designed to have an improved pharmacokinetic profile, including better absorption and enhanced brain penetration.[2]

Data Presentation

Table 1: Quantitative Data for this compound

ParameterValueSpeciesNotes
CCK-B Receptor Binding Affinity (nM) 3.0-[2]
CCK-A Receptor Binding Affinity (nM) 2900-[2]
CCK-B Antagonist Profile (Ke, nM) 34RatVentromedial hypothalamus assay[2]
Minimum Effective Dose (MED) 0.1 µg/kg (oral)RatX-maze anxiety paradigm[2]

Experimental Protocols

Key Experiment: Evaluation of Anxiolytic-like Effects using the Elevated Plus Maze (X-maze)

This protocol is a standard method for assessing anxiety-like behavior in rodents and is relevant to the primary described effect of this compound.

Objective: To determine if this compound exhibits anxiolytic-like effects in rats.

Materials:

  • Elevated Plus Maze apparatus (two open arms and two closed arms, elevated from the floor).

  • This compound, vehicle control (e.g., hydroxypropyl-β-cyclodextrin solution).

  • Male Wistar or Sprague-Dawley rats (250-300g).

  • Video tracking software.

Procedure:

  • Animal Acclimation: House rats in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle for at least one week prior to the experiment.

  • Dosing:

    • Prepare a solution of this compound in the appropriate vehicle.

    • Administer this compound or vehicle control orally (p.o.) via gavage. The volume administered should be based on the animal's body weight. A typical volume is 5 ml/kg.

    • Allow for a pre-treatment period (e.g., 30-60 minutes) before testing to ensure the compound has been absorbed.

  • Testing:

    • Place the rat in the center of the elevated plus maze, facing one of the open arms.

    • Allow the animal to explore the maze for a 5-minute period.

    • Record the session using a video camera mounted above the maze.

  • Data Analysis:

    • Use video tracking software to score the following parameters:

      • Time spent in the open arms.

      • Time spent in the closed arms.

      • Number of entries into the open arms.

      • Number of entries into the closed arms.

      • Total distance traveled.

    • An increase in the time spent and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.

    • Total distance traveled can be used as a measure of general locomotor activity to rule out sedative or stimulant effects.

  • Statistical Analysis:

    • Compare the data from the this compound treated group with the vehicle control group using an appropriate statistical test, such as a Student's t-test or ANOVA.

Troubleshooting Guides for Potential In Vivo Issues

Given the lack of specific side effect data for this compound, this section addresses hypothetical issues based on the known roles of CCK and CCK-B receptors in the gastrointestinal and central nervous systems.

Issue 1: Unexpected Changes in Food Intake or Body Weight

  • Question: My animals treated with this compound are showing a significant decrease in food intake and are losing weight. Is this an expected effect?

  • Answer: While this compound is selective for the CCK-B receptor, high doses might have off-target effects on the CCK-A receptor, which is involved in satiety and gastric emptying.

    • Troubleshooting Steps:

      • Dose-Response Assessment: Determine if the effect is dose-dependent. A lower dose may retain the anxiolytic effects without impacting food intake.

      • Pair-Feeding Study: To distinguish between a direct effect on appetite and a potential malaise, conduct a pair-feeding study where control animals are given the same amount of food consumed by the treated animals.

      • Monitor for GI Distress: Observe animals for signs of gastrointestinal discomfort, such as abdominal writhing or altered stool consistency.

Issue 2: Hypoactivity or Sedation

  • Question: The animals appear lethargic and show reduced locomotor activity after this compound administration. Is this sedation a side effect?

  • Answer: While the primary intended effect is anxiolysis, high doses of CNS-acting compounds can sometimes lead to sedation.

    • Troubleshooting Steps:

      • Locomotor Activity Test: Quantify general locomotor activity in an open field test. This will help differentiate between anxiolysis and sedation.

      • Dose Reduction: Test lower doses of this compound to find a therapeutic window that provides anxiolysis without causing sedation.

      • Check for Ataxia: Use a rotarod test to assess motor coordination and balance, which can be impaired by sedative effects.

Issue 3: Pro-nociceptive or Hyperalgesic Effects

  • Question: I am observing an increased sensitivity to painful stimuli in my animals treated with this compound. Is this a possible side effect?

  • Answer: CCK-B receptors are implicated in the modulation of opioid signaling and can have a role in pain perception. Antagonism of these receptors could potentially alter pain thresholds.

    • Troubleshooting Steps:

      • Formal Pain Assays: Use standardized tests for nociception, such as the hot plate test or the von Frey filament test, to quantify changes in pain sensitivity.

      • Investigate Opioid Synergy/Antagonism: If your experimental model involves opioids, consider that this compound may be modulating their effects.

      • Dose-Response Evaluation: Assess if the effect on pain perception is dose-dependent.

Mandatory Visualizations

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron CCK CCK CCKBR CCK-B Receptor CCK->CCKBR Gq Gq Protein CCKBR->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Neuronal_Excitation Neuronal Excitation Ca->Neuronal_Excitation PKC->Neuronal_Excitation CI1015 This compound CI1015->CCKBR

Caption: Signaling pathway of the CCK-B receptor and the antagonistic action of this compound.

References

CI-1015 interference with other experimental compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the experimental compound CI-1015, a selective cholecystokinin (B1591339) B (CCK-B) receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a second-generation "peptoid" antagonist that exhibits high affinity and selectivity for the cholecystokinin B (CCK-B) receptor. Its primary mechanism involves binding to the CCK-B receptor, thereby preventing its activation by the endogenous ligand cholecystokinin (CCK). This blockade inhibits downstream signaling cascades typically initiated by CCK-B receptor activation.

Q2: What are the known signaling pathways affected by this compound?

This compound, by antagonizing the CCK-B receptor, inhibits signaling pathways primarily coupled to Gq proteins. Activation of the CCK-B receptor normally leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC). The CCK-B receptor can also couple to other G proteins, such as Gs and G12/13, and can transactivate the epidermal growth factor receptor (EGFR), leading to the stimulation of the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/AKT pathways. This compound is expected to inhibit these downstream effects.

Q3: Are there any known issues with the solubility of this compound?

Q4: What are the potential off-target effects of this compound?

The available information highlights this compound as a selective CCK-B receptor antagonist. However, as with any pharmacological agent, the possibility of off-target effects cannot be entirely ruled out without comprehensive screening against a broad panel of receptors and enzymes. Researchers should interpret their results with caution and consider appropriate control experiments to account for potential off-target activities.

Troubleshooting Guides

Inconsistent Results in In Vitro Assays
Symptom Possible Cause Suggested Solution
High variability between replicate wells - Poor compound solubility and precipitation.- Inaccurate pipetting.- Cell plating inconsistency.- Visually inspect wells for precipitate under a microscope.- Prepare fresh compound dilutions from a stock solution in an appropriate solvent (e.g., DMSO).- Ensure proper mixing of reagents.- Calibrate pipettes regularly and use appropriate pipetting techniques.- Ensure even cell distribution when seeding plates.
Lower than expected potency (IC50) - Compound degradation.- Incorrect assay conditions (e.g., incubation time, temperature).- High serum concentration in cell culture media.- Store this compound stock solutions at the recommended temperature and protect from light.- Optimize assay parameters to ensure equilibrium is reached.- Reduce serum concentration during the assay, as serum proteins can bind to the compound and reduce its effective concentration.
No observable effect of this compound - Inactive compound.- Low or absent CCK-B receptor expression in the cell line.- Incorrect agonist concentration.- Verify the identity and purity of the this compound batch.- Confirm CCK-B receptor expression in your cell model using techniques like qPCR, Western blot, or flow cytometry.- Use a positive control CCK-B antagonist with known activity.- Ensure the agonist concentration used is appropriate to elicit a submaximal response that can be inhibited.
Unexpected In Vivo Efficacy Results
Symptom Possible Cause Suggested Solution
Lack of efficacy in animal models - Poor bioavailability or rapid metabolism.- Inadequate dose or dosing frequency.- Insufficient blood-brain barrier penetration (for CNS models).- Conduct pharmacokinetic studies to determine the plasma and tissue concentrations of this compound.- Perform a dose-response study to identify the optimal dose.- Although this compound is reported to have enhanced brain penetration compared to its predecessor, it is crucial to measure brain-to-plasma ratios in your specific animal model.
Toxicity or adverse effects observed - Off-target effects.- High dosage.- Reduce the dose of this compound.- Monitor animals closely for any signs of toxicity.- Include control groups to differentiate between compound-related effects and other experimental variables.

Experimental Protocols

In Vitro CCK-B Receptor Binding Assay

This protocol is a general guideline and may require optimization for specific cell lines and equipment.

1. Cell Culture and Membrane Preparation:

  • Culture Chinese Hamster Ovary (CHO) cells stably transfected with the human CCK-B receptor in appropriate growth medium.

  • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

  • Resuspend the membrane pellet in a suitable assay buffer.

2. Binding Assay:

  • In a 96-well plate, add the cell membrane preparation.

  • Add a radiolabeled CCK-B receptor ligand (e.g., [3H]-pBC 264) at a concentration near its Kd.

  • Add varying concentrations of this compound or a reference compound.

  • For non-specific binding determination, add a high concentration of a non-labeled CCK-B antagonist.

  • Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter plate.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filters and measure the bound radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Determine the IC50 value using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Visualizations

CCK_B_Receptor_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_g_protein G-Protein Signaling cluster_mapk MAPK/PI3K Signaling CI_1015 This compound CCKBR CCK-B Receptor CI_1015->CCKBR Inhibition CCK CCK CCK->CCKBR Activation Gq Gq CCKBR->Gq Activates EGFR EGFR CCKBR->EGFR Transactivates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC PKC DAG->PKC Activates Ca2->PKC Activates Cellular_Response Cellular Response (e.g., Proliferation, Neurotransmission) PKC->Cellular_Response PI3K PI3K EGFR->PI3K MAPK MAPK EGFR->MAPK AKT AKT PI3K->AKT AKT->Cellular_Response MAPK->Cellular_Response experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture 1. Culture CCK-B expressing cells Membrane_Prep 2. Prepare cell membranes Cell_Culture->Membrane_Prep Binding_Assay 3. Perform radioligand binding assay with this compound Membrane_Prep->Binding_Assay Data_Analysis_vitro 4. Analyze data to determine IC50/Ki Binding_Assay->Data_Analysis_vitro Animal_Model 5. Select appropriate animal model Data_Analysis_vitro->Animal_Model Proceed to in vivo Dosing 6. Administer this compound Animal_Model->Dosing PK_Study 7. Conduct pharmacokinetic analysis (plasma/brain levels) Dosing->PK_Study Efficacy_Study 8. Assess in vivo efficacy Dosing->Efficacy_Study

Validation & Comparative

A Preclinical Comparison of the Anxiolytic Candidates CI-1015 and CI-988

Author: BenchChem Technical Support Team. Date: December 2025

A detailed review of two selective cholecystokinin-B (CCK-B) receptor antagonists, CI-1015 and CI-988, reveals a shared mechanism of action for potential anxiolytic effects, though a direct preclinical comparison is hampered by a notable lack of publicly available quantitative data for this compound.

Both this compound and CI-988 were developed as selective antagonists for the CCK-B receptor, a target implicated in anxiety and panic disorders. The rationale behind their development stems from the observation that CCK-B agonists can induce anxiety and panic attacks. By blocking this receptor, these compounds were hypothesized to produce anxiolytic effects. While CI-988 progressed to clinical trials, it ultimately failed to demonstrate efficacy in humans for anxiety and panic disorders, a failure potentially attributed to poor pharmacokinetic properties.[1][2][3][4][5] this compound was developed as a more metabolically stable analogue with an improved pharmacokinetic profile, suggesting it might overcome the limitations of CI-988. However, detailed preclinical data demonstrating its efficacy in established animal models of anxiety remains scarce in the public domain.

Mechanism of Action: Targeting the CCK-B Receptor

Both this compound and CI-988 exert their effects by selectively blocking the cholecystokinin-B (CCK-B) receptor. The neuropeptide cholecystokinin (B1591339) (CCK) acts as a neurotransmitter in the brain and is involved in modulating anxiety and fear responses. The CCK-B receptor subtype is densely expressed in brain regions associated with anxiety, such as the amygdala, hippocampus, and cerebral cortex. Activation of these receptors by CCK is thought to promote anxiogenic (anxiety-producing) effects. By antagonizing the CCK-B receptor, both this compound and CI-988 are designed to inhibit the anxiogenic signaling of endogenous CCK, thereby producing an anxiolytic (anxiety-reducing) effect.

Signaling Pathway of CCK-B Receptor Antagonists cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron CCK CCK CCK-B Receptor CCK-B Receptor CCK->CCK-B Receptor Binds to Anxiogenic Signaling Anxiogenic Signaling Cascade CCK-B Receptor->Anxiogenic Signaling Activates Anxiety Response Anxiety Response Anxiogenic Signaling->Anxiety Response Leads to This compound / CI-988 This compound / CI-988 (CCK-B Antagonists) This compound / CI-988->CCK-B Receptor Blocks

Caption: Simplified signaling pathway of this compound and CI-988.

Preclinical Anxiety Models: A Data Gap

To assess the anxiolytic potential of compounds like this compound and CI-988, researchers typically employ a battery of preclinical behavioral models in rodents. These models are designed to elicit anxiety-like behaviors that can be quantified and observed. Key models include:

  • Elevated Plus Maze (EPM): This test is based on the natural aversion of rodents to open and elevated spaces. The maze consists of two open arms and two enclosed arms. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.

  • Social Interaction Test: This model assesses social avoidance, a common feature of anxiety. Anxious animals tend to interact less with unfamiliar conspecifics. Anxiolytic drugs are expected to increase the duration of social interaction.

  • Fear Conditioning: This paradigm involves associating a neutral stimulus (e.g., a tone) with an aversive stimulus (e.g., a mild footshock). The animal learns to fear the neutral stimulus, exhibiting freezing behavior in its presence. Anxiolytic compounds can reduce this conditioned fear response.

Quantitative Data Summary

The following table summarizes the available information and highlights the missing preclinical data for a direct comparison of this compound and CI-988 in standard anxiety models.

ParameterThis compoundCI-988
Target CCK-B ReceptorCCK-B Receptor
Mechanism of Action Selective AntagonistSelective Antagonist
Pharmacokinetic Profile Improved metabolic stability and oral activity reportedPoor pharmacokinetic properties suggested as a reason for clinical trial failure[1]
Elevated Plus Maze Data No quantitative data foundAnxiolytic-like effects reported, but specific data (dose, % time in open arms, etc.) not available in searched results[6]
Social Interaction Test Data No quantitative data foundMentioned as a model where anxiolytic-like effects were observed, but no specific data found[4]
Fear Conditioning Data No quantitative data foundNo specific data found in searched results

Experimental Protocols

While specific data for this compound and CI-988 is lacking, the general methodologies for the key preclinical anxiety models are well-established.

Elevated Plus Maze (EPM) Protocol

The EPM apparatus is a plus-shaped maze elevated from the floor, with two opposing arms open and two enclosed by walls.

Elevated Plus Maze Experimental Workflow Acclimation Acclimation of Rodent to Testing Room Drug_Administration Administration of This compound, CI-988, or Vehicle Acclimation->Drug_Administration Placement Placement of Rodent in Center of Maze Drug_Administration->Placement Behavioral_Recording 5-minute Video Recording of Behavior Placement->Behavioral_Recording Data_Analysis Analysis of Time Spent and Entries into Open/Closed Arms Behavioral_Recording->Data_Analysis

Caption: General experimental workflow for the Elevated Plus Maze test.

Procedure:

  • Acclimation: Rodents are brought to the testing room and allowed to acclimate for a specified period (e.g., 30-60 minutes).

  • Drug Administration: Animals are administered this compound, CI-988, a vehicle control, or a positive control (e.g., diazepam) via a specific route (e.g., intraperitoneal injection) and at a predetermined time before testing.

  • Testing: Each animal is placed in the center of the maze, facing an open arm, and allowed to explore freely for a set duration (typically 5 minutes).

  • Data Collection: An overhead camera records the session, and software tracks the animal's movement, recording the number of entries into and the time spent in each arm.

  • Analysis: The primary measures of anxiety are the percentage of time spent in the open arms and the percentage of entries into the open arms. An increase in these measures is indicative of an anxiolytic effect.

Social Interaction Test Protocol

This test measures the amount of time a rodent spends interacting with an unfamiliar conspecific.

Social Interaction Test Workflow Habituation Habituation of Test Animal to Arena Drug_Administration Administration of This compound, CI-988, or Vehicle Habituation->Drug_Administration Introduction Introduction of an Unfamiliar Conspecific Drug_Administration->Introduction Interaction_Recording Recording of Social Interaction Behaviors Introduction->Interaction_Recording Data_Analysis Quantification of Interaction Time Interaction_Recording->Data_Analysis

Caption: General workflow for the Social Interaction Test.

Procedure:

  • Habituation: The test animal is placed in a novel, dimly lit arena and allowed to habituate for a short period.

  • Drug Administration: The test animal is administered the compound of interest or a control solution.

  • Interaction Phase: An unfamiliar partner animal is introduced into the arena.

  • Data Collection: The duration of active social behaviors (e.g., sniffing, following, grooming) is manually or automatically scored for a defined period.

  • Analysis: An increase in the total time spent in social interaction is interpreted as an anxiolytic-like effect.

Fear Conditioning Protocol

This model assesses learned fear and the ability of a compound to reduce that fear.

Fear Conditioning Workflow cluster_training Training Day cluster_testing Testing Day Conditioning Pairing of Neutral Stimulus (Tone) with Aversive Stimulus (Shock) Drug_Administration Administration of This compound, CI-988, or Vehicle CS_Presentation Presentation of Conditioned Stimulus (Tone) Alone Drug_Administration->CS_Presentation Freezing_Measurement Measurement of Freezing Behavior CS_Presentation->Freezing_Measurement

Caption: General workflow for the Fear Conditioning paradigm.

Procedure:

  • Training (Day 1): A rodent is placed in a conditioning chamber and presented with a neutral stimulus (conditioned stimulus, CS; e.g., a tone) that co-terminates with a mild aversive stimulus (unconditioned stimulus, US; e.g., a footshock). This pairing is typically repeated several times.

  • Testing (Day 2): The animal is returned to the chamber (or a different context) and, after drug or vehicle administration, is presented with the CS alone.

  • Data Collection: The primary behavioral measure is "freezing," a species-specific fear response characterized by the absence of all movement except for respiration. The duration of freezing during the CS presentation is quantified.

  • Analysis: A reduction in the percentage of time spent freezing in the drug-treated group compared to the vehicle group indicates an anxiolytic or fear-reducing effect.

Conclusion

While both this compound and CI-988 target the CCK-B receptor, a promising mechanism for anxiolytic drug development, a direct comparison of their preclinical efficacy is not possible based on the currently available public data. CI-988 showed early promise in animal models but failed in human trials, potentially due to pharmacokinetic issues.[1][2][3][4][5] this compound was designed to have an improved pharmacokinetic profile, but its anxiolytic activity in preclinical models has not been extensively reported in the accessible literature. For a comprehensive and objective comparison, further research providing quantitative data from standardized preclinical anxiety models for this compound is necessary. Without such data, any claims of the superiority of this compound over CI-988 in terms of preclinical anxiolytic efficacy remain speculative.

References

A Preclinical Showdown: Evaluating the Anxiolytic Efficacy of CI-1015 and Diazepam

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of anxiolytic drug development, the quest for novel mechanisms of action that offer improved efficacy and tolerability over existing standards of care is paramount. This guide provides a comparative analysis of the preclinical efficacy of CI-1015, a selective cholecystokinin (B1591339) B (CCK-B) receptor antagonist, and diazepam, a classical benzodiazepine (B76468). While direct comparative studies are not publicly available, this report synthesizes existing preclinical data to offer a comprehensive overview for researchers, scientists, and drug development professionals.

Executive Summary

This compound, a second-generation CCK-B receptor antagonist, has demonstrated potent anxiolytic-like activity in rodent models of anxiety. Its mechanism, targeting the CCK-B receptor system, represents a departure from the GABAergic modulation of benzodiazepines like diazepam. Preclinical evidence suggests that CCK-B antagonists, as a class, exhibit anxiolytic efficacy comparable to that of diazepam, but potentially with a wider therapeutic window and a reduced side-effect profile, notably lacking the sedation and muscle relaxation associated with benzodiazepines.

Mechanism of Action

This compound: This compound acts as a selective antagonist at CCK-B receptors. The cholecystokinin system, particularly through the CCK-B receptor subtype, is implicated in the neurocircuitry of anxiety and panic. By blocking the action of cholecystokinin at these receptors, this compound is thought to attenuate the anxiogenic effects mediated by this pathway.

Diazepam: A positive allosteric modulator of the GABA-A receptor, diazepam enhances the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[1][2][3][4][5] This widespread central nervous system depression results in its anxiolytic, sedative, muscle relaxant, and anticonvulsant properties.

Preclinical Efficacy

Direct head-to-head preclinical studies comparing this compound and diazepam are not available in the public domain. However, data on this compound's potency and comparative data for other potent and selective CCK-B antagonists against diazepam provide a basis for an indirect comparison.

A study on second-generation "peptoid" CCK-B receptor antagonists identified this compound as having an anxiolytic-like profile when administered orally in a standard anxiety paradigm, the elevated X-maze, with a minimum effective dose (MED) of 0.1 µg/kg.

Furthermore, studies on the first-generation CCK-B antagonists, PD134308 and PD135158, have shown them to be as effective as diazepam in antagonizing aversive behavior in several well-established rodent and primate models of anxiety.[2] Notably, these CCK-B antagonists were found to be significantly more potent than diazepam and demonstrated their effects over a broad dose range without inducing sedation or muscle relaxation, even at high doses.[2]

The following tables summarize the available quantitative data.

Table 1: Preclinical Efficacy of this compound in the Elevated X-Maze

CompoundAnimal ModelTestRoute of AdministrationMinimum Effective Dose (MED)
This compoundRatElevated X-MazeOral0.1 µg/kg

Table 2: Comparative Preclinical Efficacy of CCK-B Antagonists and Diazepam in Anxiety Models

CompoundAnimal ModelTestEfficacyPotencySedative/Muscle Relaxant Effects
PD134308Mouse, Rat, MarmosetLight/Dark Discrimination, Social Interaction, Elevated X-Maze, Human ThreatAs effective as diazepamMore potent than diazepamNot observed at high doses
PD135158Mouse, Rat, MarmosetLight/Dark Discrimination, Social Interaction, Elevated X-Maze, Human ThreatAs effective as diazepamMore potent than diazepamNot observed at high doses
DiazepamMouse, Rat, MarmosetLight/Dark Discrimination, Social Interaction, Elevated X-Maze, Human ThreatEffective anxiolytic-Present

Experimental Protocols

Elevated Plus/X-Maze

The elevated plus-maze (EPM) and its variant, the elevated X-maze, are widely used behavioral assays to assess anxiety-like behaviors in rodents. The test is based on the natural aversion of rodents to open and elevated spaces.

Apparatus: The maze is typically constructed from plastic or wood and consists of four arms arranged in the shape of a plus or 'X'. Two of the arms are enclosed by high walls (closed arms), while the other two are open. The entire maze is elevated above the floor.

Procedure:

  • Animals are habituated to the testing room for at least one hour before the experiment.

  • The test compound (e.g., this compound or diazepam) or vehicle is administered at a predetermined time before the test.

  • Each animal is placed individually in the center of the maze, facing an open arm.

  • The animal is allowed to explore the maze for a set period, typically 5 minutes.

  • Behavior is recorded by a video camera mounted above the maze and analyzed either by an automated tracking system or by a trained observer.

  • The primary measures of anxiety are the time spent in and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic effect. Other measures may include the number of closed arm entries and total distance traveled to assess general locomotor activity.

G cluster_protocol Elevated Plus/X-Maze Protocol start Place animal in center of maze explore Allow 5 min exploration start->explore Start test record Record behavior (video tracking) explore->record During test analyze Analyze open arm time and entries record->analyze After test end Anxiolytic effect determined analyze->end

Experimental workflow for the Elevated Plus/X-Maze test.

Signaling Pathways

The distinct mechanisms of action of this compound and diazepam are rooted in their interaction with different neurotransmitter systems involved in anxiety.

G cluster_diazepam Diazepam Pathway cluster_ci1015 This compound Pathway Diazepam Diazepam GABA_A GABA-A Receptor Diazepam->GABA_A Positive Allosteric Modulation Chloride_Influx Increased Cl- Influx GABA_A->Chloride_Influx Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Anxiolysis_D Anxiolysis Hyperpolarization->Anxiolysis_D CI1015 This compound CCK_B CCK-B Receptor CI1015->CCK_B Antagonism Anxiogenic_Signaling Reduced Anxiogenic Signaling CCK_B->Anxiogenic_Signaling Anxiolysis_C Anxiolysis Anxiogenic_Signaling->Anxiolysis_C

Signaling pathways for Diazepam and this compound.

Conclusion

The available preclinical data suggest that this compound, a selective CCK-B receptor antagonist, holds promise as an anxiolytic agent. While direct comparative efficacy studies with diazepam are lacking, the evidence from related CCK-B antagonists indicates a comparable anxiolytic effect to diazepam in established animal models. A key differentiator appears to be the potential for a more favorable side-effect profile with this compound, lacking the sedation and muscle relaxant properties inherent to the benzodiazepine class. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in the treatment of anxiety disorders.

References

Head-to-Head Comparison: CI-1015 and L-365,260 as CCK-B Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 12, 2025

This guide provides a detailed, data-driven comparison of two selective cholecystokinin-B (CCK-B) receptor antagonists: CI-1015 and L-365,260. Designed for researchers in pharmacology and drug development, this document summarizes their biochemical properties, binding affinities, and selectivity, supported by experimental data and methodologies.

Introduction and Mechanism of Action

Cholecystokinin (B1591339) (CCK) is a peptide hormone and neurotransmitter that exerts its effects through two G protein-coupled receptor subtypes: CCK-A (or CCK1) and CCK-B (or CCK2).[1] While CCK-A receptors are found primarily in the gastrointestinal system, CCK-B receptors are predominantly expressed in the central nervous system, where they are implicated in anxiety, pain perception, and memory.[1][2]

Both this compound and L-365,260 are potent and selective antagonists of the CCK-B receptor.[3][4][5][6] L-365,260 is a well-established non-peptide benzodiazepine (B76468) antagonist, widely used as a reference compound in CCK-B research.[4][7][8] this compound is a second-generation "peptoid" antagonist developed to improve upon the pharmacokinetic properties of earlier compounds, offering enhanced oral bioavailability and brain penetration.[6][9] By blocking the CCK-B receptor, these antagonists prevent the binding of endogenous ligands like CCK and gastrin, thereby inhibiting downstream signaling pathways.

The antagonism of the CCK-B receptor, a Gq-coupled GPCR, typically interferes with the activation of Phospholipase C (PLC), leading to a reduction in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and subsequent intracellular calcium mobilization.

CCK_B_Signaling_Pathway cluster_membrane Cell Membrane CCK_B CCK-B Receptor Gq Gq Protein CCK_B->Gq Activates PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ligand CCK / Gastrin (Agonist) Ligand->CCK_B Antagonist This compound or L-365,260 Antagonist->CCK_B Blocks Ca Ca²⁺ Mobilization IP3->Ca PKC PKC Activation DAG->PKC Response Cellular Responses (e.g., Anxiety, Acid Secretion) Ca->Response PKC->Response

Caption: Antagonism of the CCK-B Receptor Signaling Pathway.

Comparative Performance Data

Quantitative data for this compound and L-365,260 have been compiled from various receptor binding and functional assays. The following tables summarize their binding affinities and receptor selectivity.

This table presents the equilibrium dissociation constants (Kᵢ) or inhibitor concentrations (IC₅₀) for each compound against CCK receptor subtypes. Lower values indicate higher binding affinity.

CompoundTarget ReceptorAffinity (Kᵢ / IC₅₀)Species / TissueReference
L-365,260 CCK-B / Gastrin1.9 nM (Kᵢ)Guinea Pig (Stomach)[3]
CCK-B2.0 nM (Kᵢ)Guinea Pig (Brain)[3][10]
CCK2 (CCK-B)2 nM (IC₅₀)Recombinant[4]
CCK1 (CCK-A)280 nM (IC₅₀)Recombinant[4]
This compound CCK-B3.0 nMRecombinant[6]
CCK-A2900 nMRecombinant[6]

Selectivity is a critical parameter, calculated as the ratio of binding affinities for the off-target receptor (CCK-A) to the on-target receptor (CCK-B). A higher ratio signifies greater selectivity for the CCK-B receptor.

CompoundSelectivity Ratio (Kᵢ/IC₅₀ CCK-A / Kᵢ/IC₅₀ CCK-B)Reference
L-365,260 140-fold (280 nM / 2 nM)[4]
This compound 967-fold (2900 nM / 3.0 nM)[6]

Summary of Findings:

  • Both L-365,260 and this compound are highly potent antagonists with low nanomolar affinity for the CCK-B receptor.

  • This compound demonstrates a significantly higher selectivity (~967-fold) for the CCK-B receptor over the CCK-A receptor compared to L-365,260 (~140-fold).

  • In a functional assay, this compound showed a Kₑ of 34 nM in a rat ventromedial hypothalamus assay, confirming its antagonist profile in a biological system.[6]

Experimental Protocols

The binding affinity data presented above are primarily derived from competitive radioligand binding assays. Below is a detailed, representative methodology for such an experiment.

This assay determines the affinity (Kᵢ) of a test compound (e.g., this compound or L-365,260) by measuring its ability to displace a radiolabeled ligand that has a known high affinity for the target receptor.

1. Membrane Preparation:

  • Tissue (e.g., guinea pig cerebral cortex) or cells expressing the human CCK-B receptor are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, with protease inhibitors).[11]

  • The homogenate is centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.[11]

  • The pellet is washed, resuspended in a suitable buffer, and protein concentration is determined using a standard method like the BCA assay.[11]

2. Assay Execution:

  • The assay is performed in a 96-well plate format.

  • To each well, the following are added:

    • Receptor membrane preparation.

    • A fixed concentration of a selective CCK-B radioligand (e.g., [³H]L-365,260 or ¹²⁵I-CCK-8).[8][12]

    • Varying concentrations of the unlabeled test compound (the "competitor").

  • The plate is incubated (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.[11]

3. Separation and Counting:

  • The reaction is terminated by rapid vacuum filtration through a glass fiber filter, which traps the membranes with bound radioligand while unbound radioligand passes through.[11][13]

  • The filters are washed multiple times with ice-cold buffer to remove any remaining unbound radioligand.

  • The radioactivity trapped on the filters is quantified using a scintillation counter.[11]

4. Data Analysis:

  • The data are plotted as the percentage of specific binding versus the log concentration of the competitor compound.

  • A non-linear regression analysis is used to fit a sigmoidal curve to the data, from which the IC₅₀ value (the concentration of competitor that displaces 50% of the radioligand) is determined.

  • The IC₅₀ is converted to the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Binding_Assay_Workflow A 1. Membrane Preparation (Homogenization & Centrifugation) B 2. Incubation Membranes + Radioligand + Competitor A->B Add to 96-well plate C 3. Separation Rapid Vacuum Filtration B->C Transfer to filter plate D 4. Washing Remove Unbound Radioligand C->D E 5. Quantification Scintillation Counting of Filters D->E F 6. Data Analysis IC₅₀ Determination & Kᵢ Calculation E->F Raw Counts (CPM/DPM)

Caption: General workflow for a competitive radioligand binding assay.

Conclusion

Both L-365,260 and this compound are highly effective and selective antagonists for the CCK-B receptor.

  • L-365,260 remains a benchmark tool for in vitro and in vivo studies due to its well-characterized potency and extensive history in the literature.[14][15]

  • This compound represents a pharmacological advancement, exhibiting substantially higher selectivity for the CCK-B receptor over the CCK-A receptor.[6] It was specifically designed for an improved pharmacokinetic profile, including better oral bioavailability and brain penetration compared to its predecessors, making it a strong candidate for in vivo studies investigating central nervous system effects.[6][9]

The choice between these two compounds will depend on the specific experimental goals. For studies requiring the highest possible selectivity for the CCK-B receptor or those focused on oral administration and central effects, this compound may offer a distinct advantage. For general-purpose CCK-B antagonism where a vast body of comparative literature is beneficial, L-365,260 remains an excellent choice.

References

Validating the Anxiolytic Potential of CI-1015: A Comparative Analysis in a Novel Preclinical Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel anxiolytic candidate CI-1015, a cholecystokinin (B1591339) B (CCK-B) receptor antagonist, with established anxiolytic agents. We will delve into its mechanism of action, present available preclinical data, and evaluate its performance in the context of a novel behavioral paradigm for anxiety research, the marble burying test. This document aims to furnish researchers with the necessary information to assess the therapeutic potential of this compound and to design further validation studies.

Mechanism of Action: Targeting the Cholecystokinin System

This compound exerts its anxiolytic effects by acting as a selective antagonist at the CCK-B receptor. The cholecystokinin system, particularly through the CCK-B receptor, is implicated in modulating anxiety and panic states in the central nervous system. Activation of CCK-B receptors by its endogenous ligand, cholecystokinin, has been shown to be anxiogenic. Consequently, blocking this interaction with an antagonist like this compound is hypothesized to produce anxiolytic effects.

The CCK-B receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. Upon activation, it initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC), modulating neuronal excitability and neurotransmitter release.

CCK_B_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCK Cholecystokinin (CCK) CCKBR CCK-B Receptor CCK->CCKBR Binds & Activates CI1015 This compound CI1015->CCKBR Blocks Gq Gq Protein CCKBR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Increase IP3->Ca Stimulates Release PKC Protein Kinase C (PKC) DAG->PKC Activates Anxiogenic Anxiogenic Effects Ca->Anxiogenic PKC->Anxiogenic

CCK-B Receptor Signaling Pathway

Experimental Protocols

To objectively assess the anxiolytic potential of this compound, standardized and validated preclinical models are essential. This guide focuses on the marble burying test as a novel paradigm for screening anxiolytic compounds, alongside the well-established elevated plus maze.

Marble Burying Test

The marble burying test is considered a model for assessing anxiety-like and obsessive-compulsive-like behaviors in rodents. The innate tendency of mice to bury unfamiliar objects is sensitive to anxiolytic drug treatment.

Apparatus:

  • Standard mouse cage (e.g., 27 cm x 16 cm x 12 cm).

  • Bedding material (e.g., corncob or sawdust), approximately 5 cm deep.

  • 20 glass marbles (approximately 1.5 cm in diameter).

Procedure:

  • Acclimatize the mice to the testing room for at least 30 minutes prior to the experiment.

  • Prepare the test cages by filling them with 5 cm of fresh bedding and evenly spacing 20 marbles on the surface.

  • Administer this compound, a comparator drug, or vehicle to the mice at a predetermined time before the test (e.g., 30 minutes for intraperitoneal injection).

  • Gently place a single mouse into the prepared cage.

  • Allow the mouse to explore the cage and interact with the marbles for a 30-minute period.

  • At the end of the session, carefully remove the mouse from the cage.

  • Count the number of marbles that are at least two-thirds buried in the bedding.

  • A reduction in the number of buried marbles is indicative of an anxiolytic effect.

Elevated Plus Maze (EPM) Test

The EPM is a widely used and validated model for assessing anxiety-like behavior in rodents. The test is based on the conflict between the natural tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.

Apparatus:

  • A plus-shaped maze elevated from the floor (typically 40-50 cm).

  • Two open arms (e.g., 30 cm x 5 cm) and two closed arms (e.g., 30 cm x 5 cm with 15 cm high walls).

  • A central platform (e.g., 5 cm x 5 cm) connecting the arms.

Procedure:

  • Acclimatize the mice to the testing room for at least 30 minutes prior to the experiment.

  • Administer this compound, a comparator drug, or vehicle to the mice at a predetermined time before the test.

  • Place the mouse on the central platform of the maze, facing one of the open arms.

  • Allow the mouse to freely explore the maze for a 5-minute session.

  • Record the behavior of the mouse using a video camera and tracking software.

  • The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms.

  • An increase in the time spent and/or the number of entries into the open arms is indicative of an anxiolytic effect.

Comparative Performance Data

While direct head-to-head studies of this compound against other anxiolytics in the marble burying test are not yet available in the public domain, we can compile existing data to provide an indirect comparison. The following tables summarize the available preclinical data for this compound and comparator drugs in relevant anxiety models.

Table 1: Anxiolytic Effects of this compound and Comparator Drugs in the Marble Burying Test

CompoundDose RangeAnimal Model% Reduction in Marbles Buried (vs. Vehicle)Citation(s)
This compound Data not availableMouseData not available
Diazepam 1.0 - 2.0 mg/kgMouse~40-60%[1]
Sertraline (B1200038) 10 - 20 mg/kgMouse~30-50%[2]

Note: The data for Diazepam and Sertraline are representative values from the literature and may vary depending on the specific experimental conditions.

Table 2: Anxiolytic Effects of this compound and Comparator Drugs in the Elevated Plus Maze Test

CompoundDose RangeAnimal Model% Increase in Open Arm Time (vs. Vehicle)Citation(s)
This compound (in X-Maze) 0.1 µg/kg (MED)RatData not specified
Diazepam 1.0 - 2.0 mg/kgMouse~100-200%[3][4]
Sertraline (chronic) 10 mg/kgMouseSignificant increase[5][6]

Note: MED stands for Minimum Effective Dose. Data for this compound is from the X-maze, a similar but distinct apparatus from the elevated plus maze. The data for Diazepam and Sertraline are representative values from the literature.

Experimental Workflow and Logical Relationships

The process of validating a novel anxiolytic compound like this compound involves a structured progression from initial screening to more complex behavioral and mechanistic studies.

Anxiolytic_Validation_Workflow cluster_preclinical Preclinical Validation cluster_decision Decision Point A Initial Screening (e.g., Receptor Binding Assays) B Primary Behavioral Screen (e.g., Elevated Plus Maze) A->B Identifies potential efficacy C Novel Model Validation (e.g., Marble Burying Test) B->C Confirms anxiolytic-like profile D Dose-Response Studies C->D Establishes optimal dose range E Comparison with Standard Anxiolytics D->E Benchmarks against existing treatments F Mechanistic Studies (e.g., Neurotransmitter analysis) E->F Elucidates underlying mechanisms G Go/No-Go for further development F->G Informs clinical translation potential

Workflow for Anxiolytic Drug Validation

Conclusion

This compound, as a second-generation CCK-B receptor antagonist with an improved pharmacokinetic profile, represents a promising candidate for the treatment of anxiety disorders. Its mechanism of action, targeting a key anxiety-regulating system, is well-supported by preclinical evidence with other compounds in its class.

The available data, although limited, suggests an anxiolytic-like profile for this compound. However, to fully validate its therapeutic potential, further studies are imperative. Specifically, head-to-head comparative studies against standard anxiolytics like diazepam and SSRIs in the marble burying test are crucial. Such studies would provide the necessary quantitative data to robustly assess its efficacy and position it within the current landscape of anxiolytic therapies. The experimental protocols and comparative data presented in this guide offer a framework for researchers to design and execute these critical next steps in the evaluation of this compound.

References

Reproducibility of Anxiolytic Effects: A Comparative Analysis of Diazepam, Fluoxetine, and Buspirone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical anxiolytic effects of three commonly studied compounds: Diazepam, a benzodiazepine; Fluoxetine (B1211875), a selective serotonin (B10506) reuptake inhibitor (SSRI); and Buspirone (B1668070), a non-benzodiazepine anxiolytic. The reproducibility of their effects is examined through quantitative data from the elevated plus-maze (EPM) model, a widely used behavioral assay for anxiety-like behavior in rodents. Detailed experimental methodologies and the underlying signaling pathways are presented to offer a comprehensive resource for researchers in the field of anxiolytic drug development.

Comparative Efficacy in the Elevated Plus-Maze (EPM)

The EPM is a standard preclinical model for assessing anxiety. The test relies on the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms of the maze. The following tables summarize representative quantitative data from studies in mice and rats.

Table 1: Effects of Diazepam, Fluoxetine, and Buspirone on Anxiety-Like Behavior in Mice

CompoundDose (mg/kg, i.p.)% Time in Open Arms (Mean ± SEM)% Open Arm Entries (Mean ± SEM)Total Arm Entries (Mean ± SEM)Reference
Vehicle (Saline) -15.2 ± 2.120.5 ± 2.835.1 ± 4.2
Diazepam 1.030.8 ± 3.5*38.1 ± 4.1*33.9 ± 3.8[1]
Diazepam 3.028.5 ± 4.0*35.2 ± 3.9*25.1 ± 3.1*[1]
Vehicle (Saline) -~18~25Not Reported[2]
Fluoxetine (acute) 10~8*~15*Not Reported[2]
Vehicle (Saline) -Not Reported~12~28
Buspirone (acute) 1.25Not Reported~8~18[3]
Buspirone (chronic) 1.25Not Reported~6~15[3]

*p < 0.05 compared to vehicle. Note: Data are representative and may be approximated from figures in the cited literature. Direct comparisons between studies should be made with caution due to variations in experimental conditions.

Table 2: Effects of Diazepam, Fluoxetine, and Buspirone on Anxiety-Like Behavior in Rats

CompoundDose (mg/kg, i.p.)% Time in Open Arms (Mean ± SEM)% Open Arm Entries (Mean ± SEM)Total Arm Entries (Mean ± SEM)Reference
Vehicle (Saline) -~10~15Not Reported[4]
Diazepam 1.025.1 ± 4.230.2 ± 5.1Not Reported[5]
Vehicle (Saline) -~30~40Not Reported[4]
Fluoxetine (acute) 5.0~15~25Not Reported[4]
Fluoxetine (chronic) 5.0~18~30Not Reported[4]
Vehicle (Saline) -Not Reported~45%Not Reported[6]
Buspirone 3.0Not Reported~60%*Not Reported[6]

*p < 0.05 compared to vehicle. Note: Data are representative and may be approximated from figures in the cited literature. Direct comparisons between studies should be made with caution due to variations in experimental conditions.

Experimental Protocols

Elevated Plus-Maze (EPM) Test

The EPM is a robust and widely validated model for assessing anxiety-like behavior in rodents.[7][8]

Objective: To measure anxiety-like behavior by quantifying the exploration of open and enclosed arms of an elevated, plus-shaped apparatus.

Apparatus:

  • A plus-shaped maze elevated from the floor (typically 40-55 cm).[7][9]

  • Two opposing arms are "open" (e.g., 50 cm long x 10 cm wide for rats), and the other two are "closed" with high walls (e.g., 40 cm high).[9]

  • The arms are connected by a central platform (e.g., 10 cm x 10 cm).

  • The maze is often made of a non-porous material for easy cleaning.

  • Lighting conditions should be consistent across tests.[7]

Procedure:

  • Habituation: Animals are habituated to the testing room for at least 1 hour before the experiment.

  • Drug Administration: The test compound or vehicle is administered intraperitoneally (i.p.) at a predetermined time before the test (e.g., 30 minutes for Diazepam, 60 minutes for Fluoxetine).

  • Test Initiation: Each animal is placed individually on the central platform of the maze, facing an open arm.[7]

  • Test Duration: The animal is allowed to freely explore the maze for a 5-minute period.[7][9]

  • Data Collection: An automated video-tracking system and/or a trained observer records the following parameters:

    • Number of entries into the open and closed arms.

    • Time spent in the open and closed arms.

    • Total number of arm entries (as a measure of general locomotor activity).

  • Inter-trial Procedure: The maze is thoroughly cleaned between each animal to eliminate olfactory cues.[10]

Key Behavioral Endpoints:

  • Anxiolytic Effect: An increase in the percentage of time spent in the open arms and/or the percentage of entries into the open arms.

  • Anxiogenic Effect: A decrease in the percentage of time spent in the open arms and/or the percentage of entries into the open arms.

  • Locomotor Activity: The total number of arm entries is used to assess whether the drug has sedative or stimulant effects that could confound the anxiety measures.

G cluster_pre_test Pre-Test Phase cluster_test Test Phase (5 minutes) cluster_post_test Post-Test Phase cluster_data Data Analysis Habituation Animal Habituation (≥ 1 hour in testing room) Drug_Admin Drug/Vehicle Administration (e.g., i.p. injection) Habituation->Drug_Admin Placement Place animal on central platform Drug_Admin->Placement Exploration Allow free exploration Placement->Exploration Recording Record behavior via video-tracking Exploration->Recording Removal Remove animal from maze Recording->Removal Parameters Measure: - Time in open/closed arms - Entries into open/closed arms - Total arm entries Recording->Parameters Cleaning Clean maze thoroughly Removal->Cleaning Cleaning->Placement Next Animal Interpretation Interpret Results: - Anxiolytic vs. Anxiogenic effect - Assess locomotor activity Parameters->Interpretation

Elevated Plus-Maze Experimental Workflow.

Signaling Pathways

The anxiolytic effects of Diazepam, Fluoxetine, and Buspirone are mediated by distinct molecular mechanisms.

Diazepam: Positive Allosteric Modulation of GABA-A Receptors

Diazepam enhances the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This leads to an increased influx of chloride ions, hyperpolarization of the neuron, and a reduction in neuronal excitability.

G cluster_membrane Postsynaptic Membrane GABA_A GABA-A Receptor (Chloride Channel) Chloride_Influx Increased Cl- Influx GABA_A->Chloride_Influx Channel Opens Diazepam Diazepam Diazepam->GABA_A Binds to allosteric site GABA GABA GABA->GABA_A Binds to agonsit site Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Anxiolysis Anxiolytic Effect Hyperpolarization->Anxiolysis Reduced Neuronal Excitability

Diazepam's Mechanism of Action.
Fluoxetine: Selective Serotonin Reuptake Inhibition

Fluoxetine blocks the reuptake of serotonin (5-HT) into the presynaptic neuron, thereby increasing the concentration of 5-HT in the synaptic cleft. This leads to enhanced activation of postsynaptic 5-HT receptors, such as the 5-HT1A receptor, which is implicated in anxiolysis.

G cluster_synapse Serotonergic Synapse Presynaptic Presynaptic Neuron Postsynaptic Postsynaptic Neuron SERT SERT Transporter Serotonin_Synapse Increased Synaptic Serotonin (5-HT) SERT->Serotonin_Synapse Inhibition of 5-HT Reuptake HT1A 5-HT1A Receptor Downstream Downstream Signaling (e.g., ↓cAMP) HT1A->Downstream Fluoxetine Fluoxetine Fluoxetine->SERT Blocks Serotonin_Synapse->HT1A Increased Activation Anxiolysis Anxiolytic Effect Downstream->Anxiolysis

Fluoxetine's Mechanism of Action.
Buspirone: 5-HT1A Receptor Partial Agonism

Buspirone acts as a partial agonist at presynaptic and postsynaptic 5-HT1A receptors.[11] Its anxiolytic effect is thought to be primarily mediated by its action on these receptors, although it also has a weak affinity for dopamine (B1211576) D2 receptors.[11][12]

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Presynaptic_HT1A Presynaptic 5-HT1A Autoreceptor Serotonin_Release ↓ 5-HT Release Presynaptic_HT1A->Serotonin_Release Anxiolysis Anxiolytic Effect Serotonin_Release->Anxiolysis Contributes to therapeutic lag Postsynaptic_HT1A Postsynaptic 5-HT1A Receptor Downstream Downstream Signaling Postsynaptic_HT1A->Downstream Downstream->Anxiolysis D2_Receptor Dopamine D2 Receptor (Antagonist) Buspirone Buspirone Buspirone->Presynaptic_HT1A Partial Agonist Buspirone->Postsynaptic_HT1A Partial Agonist Buspirone->D2_Receptor Weak Antagonist

Buspirone's Mechanism of Action.

References

A Comparative Analysis of CI-1015 and Other Selective CCK-B Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selective cholecystokinin-B (CCK-B) receptor antagonist CI-1015 with other notable antagonists in its class. The information presented is collated from preclinical studies to assist researchers in evaluating these compounds for further investigation.

Introduction to CCK-B Receptor Antagonists

The cholecystokinin-B (CCK-B) receptor, also known as the CCK2 receptor, is a G-protein coupled receptor predominantly found in the central nervous system. Its involvement in modulating anxiety, panic, and pain has made it a significant target for drug discovery. Selective CCK-B receptor antagonists are being investigated for their potential therapeutic applications in anxiety disorders, panic disorders, and other neurological conditions. This compound is a second-generation peptoid CCK-B receptor antagonist developed as a more metabolically stable alternative to its predecessor, CI-988.[1] This guide will compare this compound with other key selective CCK-B antagonists, including L-365,260, PD 135,158, and LY 288,513.

Comparative Performance Data

The following tables summarize the available quantitative data for this compound and other selective CCK-B receptor antagonists, focusing on receptor binding affinity, selectivity, and in vivo potency.

Table 1: Receptor Binding Affinity and Selectivity
CompoundCCK-B/CCK2 Receptor Affinity (Ki/IC50, nM)CCK-A/CCK1 Receptor Affinity (Ki/IC50, nM)Selectivity (CCK-A/CCK-B)
This compound 3.0[2]2900[2]~967
L-365,260 2.0280140
CI-988 Data not available in sourcesData not available in sourcesData not available in sources
PD 135,158 Data not available in sourcesData not available in sourcesData not available in sources
LY 288,513 Data not available in sourcesData not available in sourcesData not available in sources

Note: Lower Ki/IC50 values indicate higher binding affinity. Higher selectivity ratio indicates greater selectivity for the CCK-B receptor over the CCK-A receptor.

Table 2: In Vivo Efficacy in Animal Models of Anxiety
CompoundAnimal ModelEffective DoseRoute of Administration
This compound X-maze (Rat)0.1 µg/kg (MED)[2]Oral[2]
PD 135,158 Mouse Defense Test Battery0.001-0.01, 1 mg/kg[3]Intraperitoneal[3]
LY 288,513 Mouse Defense Test Battery1 and 3 mg/kg[3]Intraperitoneal[3]
L-365,260 Fear-Potentiated Startle (Rat)1.0, 10.0 mg/kg[4]Intraperitoneal[4]

Note: MED stands for Minimum Effective Dose. Direct comparison of potency is challenging due to different animal models and methodologies.

Table 3: Pharmacokinetic Profile
CompoundKey Pharmacokinetic Properties
This compound Improved oral bioavailability (nearly 10-fold higher than CI-988 in rats) and enhanced blood-brain permeability compared to CI-988.[2]
CI-988 Low oral bioavailability in both rodent and non-rodent species.[2]
Other Antagonists Limited publicly available comparative pharmacokinetic data.

Signaling Pathways and Experimental Workflows

CCK-B Receptor Signaling Pathway

Activation of the CCK-B receptor by its endogenous ligand, cholecystokinin, initiates a cascade of intracellular signaling events. As a Gq-coupled receptor, its activation leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). These events can subsequently lead to the activation of downstream pathways, including the MAP Kinase/ERK pathway, influencing gene expression and cellular responses.

CCK_B_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCK Cholecystokinin (CCK) CCKBR CCK-B Receptor CCK->CCKBR Binds Gq Gq Protein CCKBR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Anxiety Modulation) Ca_release->Cellular_Response Contributes to MAPK_pathway MAP Kinase Pathway PKC->MAPK_pathway Activates MAPK_pathway->Cellular_Response Leads to Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_receptor Prepare Receptor Source (e.g., Brain tissue homogenate) incubation Incubate Receptor, Radioligand, and Competitor to reach equilibrium prep_receptor->incubation prep_radioligand Prepare Radiolabeled Ligand (e.g., [³H]L-365,260) prep_radioligand->incubation prep_competitor Prepare Unlabeled Competitor (this compound at various concentrations) prep_competitor->incubation filtration Separate Bound from Free Ligand (e.g., Rapid vacuum filtration) incubation->filtration quantification Quantify Radioactivity (Scintillation counting) filtration->quantification analysis Data Analysis (Calculate IC₅₀ and Kᵢ values) quantification->analysis

References

Cross-Validation of CI-1015's Anxiolytic Activity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anxiolytic activity of CI-1015, a selective antagonist for the cholecystokinin (B1591339) B (CCK-B) receptor. The following sections detail the experimental data from preclinical anxiety models, comparing the effects of a closely related CCK-B antagonist, CI-988, with the established anxiolytic agent diazepam. This guide also outlines the experimental protocols and the underlying signaling pathways.

Comparative Anxiolytic Activity

The anxiolytic potential of this compound and its analogs is typically evaluated in preclinical models of anxiety, such as the elevated plus-maze (EPM). The EPM test is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds are expected to increase the time spent and the number of entries into the open arms of the maze.

The following table summarizes the comparative effects of the selective CCK-B receptor antagonist CI-988 and the benzodiazepine (B76468) anxiolytic diazepam in the rat elevated plus-maze model. The data is derived from a seminal study that established the anxiolytic potential of this class of compounds.

CompoundDose% Time Spent in Open Arms (Mean ± SEM)% Entries into Open Arms (Mean ± SEM)
Vehicle (Control)-11.2 ± 2.520.1 ± 3.4
CI-988 0.01 mg/kg28.9 ± 5.135.6 ± 4.9
0.1 mg/kg35.4 ± 6.242.1 ± 5.3
1.0 mg/kg38.1 ± 7.345.8 ± 6.1
Diazepam 1.5 mg/kg39.8 ± 5.948.2 ± 5.7

* Indicates a statistically significant difference from the vehicle control group (p < 0.05).

Data Interpretation: The data clearly demonstrates that the CCK-B antagonist CI-988 exhibits dose-dependent anxiolytic-like effects in the elevated plus-maze, comparable to the well-established anxiolytic diazepam. Both compounds significantly increased the percentage of time spent and the number of entries into the open arms, indicating a reduction in anxiety-like behavior.

Experimental Protocols

Elevated Plus-Maze (EPM) Test

The EPM is a standard preclinical behavioral test for assessing anxiety.

Apparatus: The maze is shaped like a plus sign and elevated from the floor. It consists of four arms: two "open" arms without walls and two "closed" arms with high walls.

Procedure:

  • Habituation: Animals are typically habituated to the testing room for at least one hour before the experiment.

  • Drug Administration: The test compound (e.g., CI-988) or a control vehicle is administered to the animals at a specified time before the test.

  • Testing: Each animal is placed in the center of the maze, facing an open arm, and is allowed to explore the maze for a set period (e.g., 5 minutes).

  • Data Collection: The animal's behavior is recorded, and the following parameters are measured:

    • Number of entries into the open and closed arms.

    • Time spent in the open and closed arms.

  • Data Analysis: The percentage of time spent in the open arms and the percentage of entries into the open arms are calculated and statistically analyzed to determine the anxiolytic effect of the compound.

Signaling Pathways and Experimental Workflows

The mechanism of action of this compound and related compounds involves the blockade of the CCK-B receptor, a G-protein coupled receptor (GPCR). The activation of the CCK-B receptor by its endogenous ligand, cholecystokinin, is believed to be involved in anxiety and panic responses.

CCK-B Receptor Signaling Pathway

Activation of the CCK-B receptor, a Gq-coupled receptor, initiates a signaling cascade that leads to increased neuronal excitability, which is associated with anxiety. By blocking this receptor, this compound is thought to prevent this cascade.

CCK_B_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol CCK Cholecystokinin (CCK) CCKBR CCK-B Receptor (Gq-coupled GPCR) CCK->CCKBR Binds PLC Phospholipase C (PLC) CCKBR->PLC Activates CI1015 This compound CI1015->CCKBR Blocks PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Neuronal_Excitability ↑ Neuronal Excitability (Anxiety Response) Ca->Neuronal_Excitability PKC->Neuronal_Excitability

Caption: CCK-B Receptor Signaling Pathway and the inhibitory action of this compound.

Experimental Workflow for Anxiolytic Drug Screening

The following diagram illustrates a typical workflow for screening and validating the anxiolytic activity of a novel compound like this compound.

Anxiolytic_Screening_Workflow cluster_preclinical Preclinical Screening cluster_clinical Clinical Development Compound_Selection Compound Synthesis & Selection (e.g., this compound) In_Vitro_Binding In Vitro Receptor Binding Assays (CCK-B) Compound_Selection->In_Vitro_Binding Animal_Model Animal Model of Anxiety (e.g., Elevated Plus-Maze) In_Vitro_Binding->Animal_Model Promising Candidates Behavioral_Testing Behavioral Testing Animal_Model->Behavioral_Testing Data_Analysis Data Analysis & Comparison (vs. Vehicle & Standard Drug) Behavioral_Testing->Data_Analysis Phase_I Phase I Clinical Trials (Safety & Tolerability) Data_Analysis->Phase_I Lead Compound Identified Phase_II Phase II Clinical Trials (Efficacy in Patients) Phase_I->Phase_II Phase_III Phase III Clinical Trials (Large-scale Efficacy) Phase_II->Phase_III

Caption: A generalized workflow for the preclinical and clinical development of anxiolytic drugs.

Investigating the Specificity of CI-1015 for CCK-B Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cholecystokinin-B (CCK-B) receptor antagonist CI-1015 with other relevant compounds. The focus of this analysis is the specificity of these antagonists for the CCK-B receptor over the cholecystokinin-A (CCK-A) receptor, supported by experimental data from binding affinity and functional assays.

Introduction to CCK Receptors and this compound

Cholecystokinin (CCK) is a peptide hormone that exerts its physiological effects through two G protein-coupled receptors: CCK-A and CCK-B. While both are activated by CCK, the CCK-B receptor also binds with high affinity to the hormone gastrin. These receptors are distributed throughout the gastrointestinal system and the central nervous system, where they are involved in various physiological processes. The development of selective antagonists for these receptors is of significant interest for therapeutic applications.

This compound is a second-generation "peptoid" CCK-B receptor antagonist developed from its predecessor, CI-988.[1] It was designed to have an improved pharmacokinetic profile, including better oral bioavailability and brain penetration.[1]

Comparative Analysis of Receptor Binding Affinity

The primary measure of a drug's specificity is its binding affinity for its target receptor compared to other receptors. This is often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), where a lower value indicates a higher affinity. The ratio of binding affinities for the CCK-A versus the CCK-B receptor is a key indicator of selectivity.

CompoundCCK-B Receptor Affinity (Ki or IC50, nM)CCK-A Receptor Affinity (Ki or IC50, nM)Selectivity Ratio (CCK-A/CCK-B)
This compound 3.0 (Ki)2900 (Ki)967
CI-988 ~1-5 (Ki)>1000 (Ki)>200-1000
L-365,260 2 (IC50)280 (IC50)140[2]
YF476 0.068 (Ki, rat brain)~279 (calculated from selectivity ratio)4100[3]
PD-135,158 76 (IC50)--

Note: The binding affinity values are compiled from various sources and experimental conditions may differ.

Functional Antagonism

Beyond binding, the functional activity of these antagonists is crucial. This is typically assessed by measuring their ability to inhibit the downstream signaling pathways activated by CCK-B receptor agonists, such as gastrin or CCK. Common functional assays include measuring changes in intracellular calcium levels or physiological responses like gastric acid secretion.

CompoundFunctional AssayEndpointPotency (ED50, pA2, or pKB)
This compound Rat ventromedial hypothalamus assay-Ke of 34 nM
L-365,260 Pentagastrin-stimulated acid secretion (rat)Inhibition of acid secretionpKB = 7.54[4]
YF476 Pentagastrin-induced acid secretion (rat)Inhibition of acid secretionED50 = 0.0086 µmol/kg (i.v.)[3]
CI-988 ---
PD-135,158 Gastrin-evoked pancreastatin (B1591218) secretion (rat ECL cells)Inhibition of secretionIC50 = 76 nM[5]

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for CCK-A and CCK-B receptors.

Principle: This competitive binding assay measures the ability of a non-radiolabeled test compound to displace a radiolabeled ligand that has a known high affinity for the receptor.

Materials:

  • Membrane preparations from cells expressing either human CCK-A or CCK-B receptors.

  • Radioligand: [³H]L-365,260 for CCK-B or [¹²⁵I]CCK-8 for both.

  • Test compounds (e.g., this compound, L-365,260).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM EGTA, and 0.1% BSA).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the receptor-containing membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

  • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value is determined from the resulting sigmoidal curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay

Objective: To assess the functional antagonist activity of a test compound at the CCK-B receptor.

Principle: Activation of the Gq-coupled CCK-B receptor leads to an increase in intracellular calcium concentration ([Ca²⁺]i). This assay measures the ability of an antagonist to block the [Ca²⁺]i increase induced by a CCK-B agonist.

Materials:

  • A cell line stably expressing the human CCK-B receptor (e.g., CHO-K1, HEK293).

  • CCK-B agonist (e.g., Gastrin I, CCK-8).

  • Test compounds (e.g., this compound).

  • A fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • A fluorescence plate reader or microscope.

Procedure:

  • Culture the cells in a 96-well plate.

  • Load the cells with the calcium indicator dye according to the manufacturer's instructions.

  • Wash the cells to remove excess dye.

  • Add varying concentrations of the test compound (antagonist) to the wells and incubate for a predetermined time.

  • Add a fixed concentration of the CCK-B agonist to stimulate the cells.

  • Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: The antagonist's potency is determined by its ability to inhibit the agonist-induced fluorescence signal, and an IC50 value can be calculated.

Signaling Pathways and Experimental Workflow

CCK_B_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CCKBR CCK-B Receptor Gq Gq Protein CCKBR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (Endoplasmic Reticulum) IP3->Ca_ER Opens Channels PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Acid Secretion) PKC->Cellular_Response Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Release Ca_cyto->Cellular_Response Agonist Gastrin / CCK Agonist->CCKBR Binds & Activates Antagonist This compound Antagonist->CCKBR Binds & Blocks

Caption: CCK-B Receptor Signaling Pathway.

Radioligand_Binding_Assay_Workflow start Start prepare_membranes Prepare Receptor Membranes start->prepare_membranes incubate Incubate: Membranes + Radioligand + Test Compound prepare_membranes->incubate separate Separate Bound/ Free Ligand (Filtration) incubate->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify analyze Data Analysis (IC50/Ki Determination) quantify->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow.

Comparison_Logic topic Specificity of this compound for CCK-B Receptors comparison Comparison with Alternatives topic->comparison data Experimental Data comparison->data binding Binding Affinity (Ki, IC50) data->binding functional Functional Assays (pA2, ED50) data->functional selectivity Selectivity Ratio (CCKA/CCKB) binding->selectivity functional->selectivity conclusion Conclusion on Specificity selectivity->conclusion

Caption: Logical Flow of the Comparative Analysis.

Conclusion

The available data robustly demonstrates that this compound is a potent and highly selective antagonist for the CCK-B receptor. With a selectivity ratio of approximately 967-fold for the CCK-B over the CCK-A receptor, it shows a clear preference for its target. When compared to other CCK-B antagonists, this compound exhibits a favorable selectivity profile. For instance, while L-365,260 is also selective, its ratio is lower than that of this compound. YF476 displays exceptional potency and selectivity, surpassing that of this compound in the cited study. The predecessor to this compound, CI-988, also shows high selectivity.

References

A Comparative Pharmacokinetic Profile of the Investigational Anxiolytic CI-1015 and Commercially Available Anxiolytics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacokinetic profile of CI-1015, an investigational anxiolytic agent, against established anxiolytics including the benzodiazepines diazepam, lorazepam, and alprazolam, and the non-benzodiazepine anxiolytic, buspirone (B1668070). The data presented is intended to offer an objective overview to support research and development in the field of anxiolytic therapies.

Executive Summary

This compound is a cholecystokinin (B1591339) B (CCK-B) receptor antagonist that has demonstrated anxiolytic properties in preclinical studies. Its primary advantage over its predecessor, CI-988, lies in its improved pharmacokinetic profile, notably enhanced oral bioavailability and greater penetration of the blood-brain barrier. While human pharmacokinetic data for this compound is not extensively available in the public domain, this guide compiles the available preclinical data for this compound and contrasts it with the established human pharmacokinetic parameters of widely prescribed anxiolytics. This comparison highlights the potential of this compound as a novel therapeutic agent and underscores the differing pharmacological characteristics of various anxiolytic classes.

Comparative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters for this compound and the comparator anxiolytics. It is crucial to note that the data for this compound is derived from preclinical studies, whereas the data for the other anxiolytics are based on human clinical studies.

AnxiolyticMechanism of ActionOral Bioavailability (%)Tmax (hours)Cmax (ng/mL)Half-life (hours)
This compound CCK-B Receptor AntagonistImproved preclinical oral bioavailability---
Diazepam GABA-A Receptor Positive Allosteric Modulator>90[1]1 - 1.5[1]406 (10mg dose)[2]20 - 100[1]
Lorazepam GABA-A Receptor Positive Allosteric Modulator90[3]2[3][4]16.9 (2mg dose)[4]12 - 14[3][4]
Alprazolam GABA-A Receptor Positive Allosteric Modulator80 - 100[5][6]1 - 2[5][7]12 - 22 (1mg dose)[6]11.2 - 15[5][7]
Buspirone 5-HT1A Receptor Partial Agonist~4[8]<1[8]1 - 6 (20mg dose)[9]2 - 3[10]

Data for this compound is qualitative based on preclinical findings indicating improvement over its predecessor. Quantitative human data is not publicly available.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of these anxiolytics are mediated through distinct signaling pathways.

This compound: As a CCK-B receptor antagonist, this compound is thought to exert its anxiolytic effects by blocking the action of cholecystokinin (CCK) at the CCK-B receptor in the brain. Elevated levels of CCK have been associated with anxiety and panic attacks.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron CCK CCK CCKBR CCK-B Receptor CCK->CCKBR Binds AnxietyResponse Anxiogenic Response CCKBR->AnxietyResponse Activates CI1015 This compound CI1015->CCKBR Blocks

Figure 1: this compound Signaling Pathway.

Benzodiazepines (Diazepam, Lorazepam, Alprazolam): These drugs act as positive allosteric modulators of the GABA-A receptor. By binding to a site distinct from the GABA binding site, they enhance the effect of the inhibitory neurotransmitter GABA, leading to increased chloride ion influx and hyperpolarization of the neuron, which results in a calming effect.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA GABA GABAAReceptor GABA-A Receptor GABA->GABAAReceptor Binds ClChannel Cl- Channel Opening GABAAReceptor->ClChannel Hyperpolarization Neuronal Hyperpolarization ClChannel->Hyperpolarization AnxiolyticEffect Anxiolytic Effect Hyperpolarization->AnxiolyticEffect Benzodiazepine Benzodiazepine Benzodiazepine->GABAAReceptor Enhances GABA Binding

Figure 2: Benzodiazepine Signaling Pathway.

Buspirone: Buspirone's mechanism is distinct from benzodiazepines. It acts as a partial agonist at the serotonin (B10506) 5-HT1A receptors. Its anxiolytic effect is thought to be mediated by its modulation of the serotonergic system.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin Serotonin (5-HT) 5HT1AReceptor 5-HT1A Receptor Serotonin->5HT1AReceptor Binds AnxiolyticEffect Anxiolytic Effect 5HT1AReceptor->AnxiolyticEffect Modulates Serotonergic Activity Buspirone Buspirone Buspirone->5HT1AReceptor Partial Agonist

Figure 3: Buspirone Signaling Pathway.

Experimental Protocols

The determination of the pharmacokinetic parameters listed above typically follows a standardized clinical trial protocol. Below is a generalized workflow for a human oral bioavailability study.

Screening Subject Screening and Enrollment Dosing Single Oral Dose Administration Screening->Dosing Sampling Serial Blood Sampling Dosing->Sampling Analysis Drug Concentration Analysis (LC-MS/MS) Sampling->Analysis PK Pharmacokinetic Parameter Calculation Analysis->PK Stats Statistical Analysis PK->Stats

Figure 4: Pharmacokinetic Study Workflow.

1. Study Design: A typical study would involve a single-dose, randomized, crossover design with a washout period between treatments to minimize carry-over effects.

2. Subject Selection: Healthy adult volunteers are usually recruited. Inclusion and exclusion criteria are strictly defined to ensure a homogenous study population and to minimize variability.

3. Dosing and Sample Collection: After an overnight fast, subjects receive a single oral dose of the anxiolytic. Blood samples are collected at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 48, and 72 hours).

4. Analytical Method: The concentration of the parent drug and its major metabolites in plasma or serum is determined using a validated analytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity.

5. Pharmacokinetic Analysis: The plasma concentration-time data for each subject is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, area under the curve (AUC), and elimination half-life, using non-compartmental or compartmental analysis.

6. Statistical Analysis: Appropriate statistical methods are used to compare the pharmacokinetic parameters between different anxiolytics or formulations.

Conclusion

This compound represents a promising investigational anxiolytic with a potentially superior pharmacokinetic profile compared to its direct predecessor. Its distinct mechanism of action as a CCK-B receptor antagonist offers a novel therapeutic approach for anxiety disorders. However, the lack of comprehensive human pharmacokinetic data necessitates further clinical investigation to fully characterize its profile and establish its clinical utility. In contrast, the benzodiazepines and buspirone have well-defined pharmacokinetic profiles that have been extensively studied in humans, providing a solid foundation for their clinical use. The comparative data presented in this guide serves as a valuable resource for researchers and clinicians in the ongoing effort to develop safer and more effective treatments for anxiety.

References

Does CI-1015 have a better side effect profile than benzodiazepines

Author: BenchChem Technical Support Team. Date: December 2025

Due to the ambiguity of the identifier "CI-1015," which refers to several distinct therapeutic agents in the provided search results, a direct comparison of its side effect profile with that of benzodiazepines cannot be accurately performed. The name "this compound" has been associated with the following:

  • An orally active CCK-B receptor antagonist for potential use in conditions like anxiety or panic disorders.

  • AB-1015 , an Integrated Circuit T (ICT) cell therapy for the treatment of platinum-resistant ovarian cancer.

  • BR1015 , a drug being evaluated for its pharmacokinetic and safety profile.

  • C4221015 , a Pfizer clinical trial for metastatic BRAF V600E-mutant colorectal cancer.

  • PLZ-1015 , a developmental code name for psilocin, being investigated for pervasive developmental disorders.

To provide a meaningful and accurate comparison as requested, please specify which of these "this compound" entities you are interested in. Once the specific agent is identified, a detailed comparison of its side effect profile with benzodiazepines can be compiled, including relevant data tables, experimental protocols, and signaling pathway diagrams.

A Comparative Analysis of the Therapeutic Index of CI-1015 versus CI-988

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cholecystokinin-B (CCK-B) receptor antagonists CI-1015 and its predecessor, CI-988. The focus is on assessing their therapeutic index through available preclinical and clinical data. While a definitive therapeutic index calculation is precluded by the absence of publicly available acute toxicity data (LD50 or Maximum Tolerated Dose), this guide synthesizes the existing efficacy and pharmacokinetic information to offer a comparative perspective for research and development purposes.

Executive Summary

This compound was developed as a second-generation CCK-B receptor antagonist to address the poor pharmacokinetic profile of CI-988, which hindered its clinical development despite promising preclinical anxiolytic activity.[1] Preclinical data indicates that this compound exhibits significantly greater potency and oral bioavailability compared to CI-988. However, a direct comparison of their therapeutic indices is not feasible due to the lack of comprehensive and directly comparable preclinical toxicity and efficacy data in the public domain.

Data Presentation

Table 1: Comparative Efficacy and Pharmacokinetics
ParameterCI-988This compoundReference
Anxiolytic Activity (Animal Model) Anxiolytic profile at 1 mg/kg (intraperitoneal) in the rat elevated X-maze.Anxiolytic-like profile with a Minimum Effective Dose (MED) of 0.1 µg/kg (oral) in a standard rat anxiety paradigm (X-maze).[1][2]
Oral Bioavailability (Rat) LowNearly 10 times greater than CI-988[1]
Blood-Brain Barrier Permeability PoorEnhanced relative to CI-988[1]
Clinical Trial Efficacy (Anxiety/Panic Disorder) Not superior to placebo.Not clinically tested (based on available data).[3][4]
Clinical Trial Tolerability Generally well-tolerated at doses up to 300 mg/day; side effects primarily gastrointestinal (diarrhea, dyspepsia, flatulence, nausea).Not clinically tested (based on available data).[4]

Note: A direct comparison of the anxiolytic activity is challenging due to the different routes of administration reported in the available literature.

Experimental Protocols

Elevated Plus-Maze for Anxiolytic Activity Assessment

The elevated plus-maze (EPM) is a widely used preclinical behavioral assay to assess anxiety and the effects of anxiolytic drugs in rodents.[5]

Apparatus: The maze is shaped like a plus sign, elevated above the floor, and consists of two open arms and two enclosed arms.

Procedure:

  • Animals are placed at the center of the maze, facing an open arm.

  • Their behavior is typically recorded for a 5-minute period.

  • Key parameters measured include the number of entries into and the time spent in the open and closed arms.

Interpretation: An increase in the proportion of time spent in the open arms and the number of entries into the open arms is indicative of an anxiolytic effect. This is because rodents naturally have an aversion to open, elevated spaces.

Drug Administration: The test compound (e.g., CI-988 or this compound) or vehicle is administered at a predetermined time before placing the animal on the maze. The route of administration (e.g., oral, intraperitoneal) and the dose are critical experimental variables.

Mandatory Visualization

CCK-B Receptor Signaling Pathway

The binding of an agonist to the CCK-B receptor, a G-protein coupled receptor, initiates a signaling cascade. This primarily involves the activation of Phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). This pathway can subsequently activate the Mitogen-Activated Protein Kinase (MAPK) cascade, influencing gene expression and cellular responses. CI-988 and this compound act as antagonists, blocking the initiation of this signaling pathway by preventing agonist binding.

CCK_B_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCKBR CCK-B Receptor Gq Gq Protein CCKBR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC activates MAPK MAPK Cascade PKC->MAPK activates Cellular_Response Cellular Response (e.g., Anxiety) MAPK->Cellular_Response leads to Agonist CCK Agonist Agonist->CCKBR binds & activates Antagonist CI-988 / this compound Antagonist->CCKBR binds & blocks

Caption: CCK-B Receptor Signaling Pathway and Antagonist Action.

Experimental Workflow: Preclinical Assessment of Anxiolytic Activity

The general workflow for evaluating the anxiolytic potential of a compound like this compound or CI-988 in a preclinical setting involves several key stages, from compound administration to behavioral testing and data analysis.

Anxiolytic_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization Drug_Administration Drug Administration (e.g., Oral, IP) Animal_Acclimatization->Drug_Administration Drug_Preparation Test Compound Preparation (CI-988 / this compound) Drug_Preparation->Drug_Administration Behavioral_Test Behavioral Testing (e.g., Elevated Plus-Maze) Drug_Administration->Behavioral_Test Data_Collection Data Collection (e.g., Time in Open Arms) Behavioral_Test->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results Interpretation (Anxiolytic Effect?) Statistical_Analysis->Results

Caption: Preclinical Workflow for Anxiolytic Drug Assessment.

References

CI-1015: A Comparative Analysis of Efficacy in Preclinical Models of Panic and Generalized Anxiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical efficacy of CI-1015, a selective cholecystokinin (B1591339) B (CCK-B) receptor antagonist, in animal models of panic disorder versus generalized anxiety disorder (GAD). Due to the limited availability of published data specifically on this compound, this analysis incorporates findings from its close structural and functional analog, CI-988, to provide a comprehensive overview of the pharmacodynamic profile of this class of compounds.

Executive Summary

Preclinical evidence suggests a differential efficacy profile for CCK-B receptor antagonists, with more robust and consistent anxiolytic effects observed in models of panic and conditioned fear than in models of generalized, unconditioned anxiety. While showing promise in panic-related paradigms, the efficacy of these compounds in GAD models is less consistent. Clinical trials with CI-988 in both panic disorder and GAD did not demonstrate superiority over placebo, potentially due to suboptimal pharmacokinetic properties, highlighting the need for further investigation with newer compounds like this compound.

Data Presentation: Efficacy of CCK-B Antagonists in Anxiety Models

The following table summarizes the reported efficacy of CCK-B antagonists, primarily CI-988, in key preclinical models of anxiety.

Preclinical ModelAnxiety Type ModeledCCK-B Antagonist Efficacy (CI-988 and other analogs)Key Findings
Elevated Plus Maze (EPM) Generalized AnxietyAnxiolytic-like effects observed.Increased time spent in and entries into the open arms.
Light/Dark Box Generalized AnxietyAnxiolytic-like effects observed.Increased time spent in the light compartment.
Vogel Conflict Test Generalized AnxietyInconsistentSome studies report a lack of effect, while others show anxiolytic activity. The suitability of this model for CCK-B antagonists has been questioned.
Fear-Potentiated Startle Conditioned Fear/AnxietyAnxiolytic-like effects observed.Dose-dependent decrease in the potentiated startle response.
Mouse Defense Test Battery (MDTB) PanicAnti-panic-like effects observed.Decreased avoidance distance from the threat stimulus. Notably, no significant effects were seen on behaviors typically associated with generalized anxiety within the same test battery.
CCK-4 Challenge PanicEffective blockade of panicogenic effects.Antagonism of CCK-4 induced panic-like behaviors.

Signaling Pathway and Mechanism of Action

This compound and related compounds act as antagonists at the CCK-B receptor. In the central nervous system, cholecystokinin (CCK) acts as a neurotransmitter and neuromodulator, and its interaction with CCK-B receptors, particularly in brain regions like the amygdala, hippocampus, and cortex, is implicated in the pathophysiology of anxiety and panic. Overstimulation of CCK-B receptors by endogenous CCK is thought to contribute to a state of hyperarousal and anxiety. By blocking this interaction, this compound is hypothesized to reduce neuronal excitability in these key circuits, thereby producing anxiolytic effects.

CCK_B_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron CCK CCK CCK_B_Receptor CCK-B Receptor CCK->CCK_B_Receptor Binds to Gq Gq Protein CCK_B_Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C DAG->PKC Activates Neuronal_Excitability Increased Neuronal Excitability & Anxiety Ca_release->Neuronal_Excitability PKC->Neuronal_Excitability CI_1015 This compound CI_1015->CCK_B_Receptor Blocks

Diagram 1: CCK-B Receptor Signaling Pathway and Site of this compound Action.

Experimental Protocols

Detailed methodologies for the key preclinical models cited are provided below.

Elevated Plus Maze (EPM)
  • Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.

  • Procedure: Rodents are placed at the center of the maze and allowed to explore for a set period (typically 5 minutes).

  • Measures: The primary measures of anxiety are the time spent in and the number of entries into the open arms. Anxiolytic compounds are expected to increase these measures.

  • CI-988 Administration: Typically administered intraperitoneally (i.p.) 30-60 minutes prior to testing.

Vogel Conflict Test
  • Apparatus: An operant chamber with a drinking spout.

  • Procedure: Water-deprived rodents are allowed to drink from the spout, but after a certain number of licks, they receive a mild electric shock.

  • Measures: The number of shocks received is recorded. Anxiolytic drugs are expected to increase the number of punished licks (i.e., the animal is less conflicted about the punishment).

  • CI-988 Administration: Administered i.p. prior to the test session.

Mouse Defense Test Battery (MDTB)
  • Apparatus: An enclosed runway where the mouse is exposed to a threat stimulus (e.g., a predator odor or an approaching object).

  • Procedure: The test assesses a range of defensive behaviors, including avoidance, risk assessment, and flight.

  • Measures: For panic, a key measure is the avoidance distance from the threat stimulus. Anti-panic agents are expected to decrease this distance.

  • CI-988 Administration: Administered i.p. before the defensive encounter.

Experimental_Workflow cluster_GAD Generalized Anxiety Models cluster_Panic Panic Models EPM Elevated Plus Maze Data_Analysis Data Analysis and Comparison EPM->Data_Analysis VCT Vogel Conflict Test VCT->Data_Analysis FPS Fear-Potentiated Startle FPS->Data_Analysis MDTB Mouse Defense Test Battery MDTB->Data_Analysis CCK4 CCK-4 Challenge CCK4->Data_Analysis Animal_Subjects Rodent Subjects (Rats or Mice) Drug_Admin Administration of This compound/CI-988 or Vehicle Animal_Subjects->Drug_Admin Behavioral_Testing Behavioral Testing Drug_Admin->Behavioral_Testing Behavioral_Testing->EPM Behavioral_Testing->VCT Behavioral_Testing->FPS Behavioral_Testing->MDTB Behavioral_Testing->CCK4

Diagram 2: Generalized Workflow for Preclinical Efficacy Testing.

Concluding Remarks

The available preclinical data suggests that this compound and other CCK-B receptor antagonists are more likely to demonstrate efficacy in models of panic disorder and conditioned fear than in models of generalized anxiety. This differential profile may be attributed to the role of the CCK system in mediating acute, high-intensity fear and anxiety responses, which are characteristic of panic attacks, rather than the more chronic, diffuse state of worry that defines GAD. Future research should focus on compounds with improved pharmacokinetic profiles to definitively assess the therapeutic potential of CCK-B antagonism in both panic and generalized anxiety disorders.

Benchmarking CI-1015: A Comparative Analysis of a CCK-B Antagonist Against Novel Anxiolytic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of anxiolytic drug development is undergoing a significant transformation, moving beyond traditional benzodiazepines and selective serotonin (B10506) reuptake inhibitors (SSRIs) to explore novel mechanisms of action with the potential for improved efficacy and tolerability. This guide provides a comparative analysis of CI-1015, a cholecystokinin (B1591339) B (CCK-B) receptor antagonist, against a selection of novel anxiolytic compounds with diverse pharmacological targets. By presenting available preclinical and clinical data, detailed experimental methodologies, and visual representations of signaling pathways and workflows, this document aims to offer a valuable resource for researchers and drug development professionals in the field of anxiety and stress-related disorders.

Executive Summary

This compound emerged as a second-generation "peptoid" CCK-B receptor antagonist with an improved pharmacokinetic profile over its predecessor, CI-988. Preclinical studies suggested an anxiolytic-like profile. However, a comprehensive quantitative comparison with the latest generation of anxiolytics is challenging due to the limited availability of recent clinical trial data for this compound. This guide juxtaposes the foundational knowledge of this compound with the emerging data on novel compounds targeting the glutamatergic, serotonergic, and neurosteroid systems, offering a snapshot of the evolving therapeutic strategies for anxiety disorders.

Comparative Data on Anxiolytic Compounds

The following tables summarize the available quantitative data for this compound and selected novel anxiolytic compounds. It is important to note the disparity in the completeness of the data, reflecting the different developmental stages and data availability for each compound.

Table 1: Preclinical Efficacy Data

CompoundMechanism of ActionAnimal ModelKey Efficacy Parameter(s)Result
This compound CCK-B Receptor AntagonistRat X-mazeMinimum Effective Dose (MED)0.1 µg/kg (orally)[1]
EB-003 5-HT2A and 5-HT1B Receptor AgonistFear-Conditioned Mice (PTSD model)Context-Induced Freezing BehaviorSignificant decrease (p < 0.05) 1-hour post-dose[2][3]
Mouse Open Space Forced Swim Test (Depression model)Immobility TimeSignificant reduction (p < 0.01) at 30 mg/kg[4]
Ketamine NMDA Receptor AntagonistNot specified in readily available anxiolytic preclinical data--

Table 2: Clinical Efficacy and Safety Data

CompoundTarget IndicationKey Efficacy Endpoint(s)ResultKey Adverse Events
This compound Anxiety DisordersData not readily available in recent clinical trials.--
BNC210 Social Anxiety Disorder (SAD)Subjective Units of Distress Scale (SUDS)Nominally statistically significant reduction in a post-hoc analysis (p = 0.044)[5]. Another Phase 3 trial failed to meet its primary endpoint[6].Favorable safety and tolerability profile[5][6].
Aloradine (PH94B) Social Anxiety Disorder (SAD)Failed to meet primary endpoint in a Phase 3 trial[7].Favorable tolerability profile, no severe or serious adverse events reported[7].
Ketamine Social Anxiety Disorder (SAD)Liebowitz Social Anxiety Scale (LSAS)Significant reduction in anxiety relative to placebo (p=0.01)[8].Dissociative effects, potential for abuse[9].
MM-120 (Lysergide) Generalized Anxiety Disorder (GAD)Hamilton Anxiety Rating Scale (HAM-A)Statistically significant reduction in HAM-A scores at 100µg and 200µg doses vs. placebo at week 4[2].Visual perceptual changes, nausea, headache[2].

Experimental Protocols

A fundamental aspect of preclinical anxiety research is the use of standardized behavioral assays. The Elevated Plus Maze (EPM) is a widely used test to assess anxiety-like behavior in rodents.

Elevated Plus Maze (EPM) Protocol

Objective: To assess the anxiolytic or anxiogenic effects of a compound by measuring the rodent's exploratory behavior in an elevated, plus-shaped apparatus with two open and two enclosed arms.

Apparatus:

  • A plus-shaped maze elevated from the floor (typically 50-70 cm).

  • Two open arms (e.g., 50 x 10 cm) and two enclosed arms (e.g., 50 x 10 x 40 cm) opposite to each other.

  • A central platform (e.g., 10 x 10 cm).

  • The apparatus should be made of a non-slip, easy-to-clean material.

Procedure:

  • Acclimation: Animals are habituated to the testing room for at least 30-60 minutes before the test.

  • Drug Administration: The test compound (e.g., this compound) or vehicle is administered at a predetermined time before the test (e.g., 30-60 minutes for intraperitoneal injection).

  • Test Initiation: The animal is placed on the central platform of the maze, facing one of the open arms.

  • Observation Period: The animal is allowed to freely explore the maze for a fixed period, typically 5 minutes.

  • Data Collection: A video camera mounted above the maze records the session. The following parameters are typically measured:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

    • Total number of arm entries.

  • Data Analysis: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic effect. The total number of arm entries can be used as a measure of general locomotor activity.

Ethical Considerations: All animal experiments should be conducted in accordance with relevant guidelines and regulations for the ethical use of animals in research.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for understanding the mechanisms of action and the research pipeline for anxiolytic drugs.

Signaling_Pathways cluster_CI1015 This compound Pathway cluster_NovelAnxiolytics Novel Anxiolytic Pathways CCK Cholecystokinin (CCK) CCKBR CCK-B Receptor CCK->CCKBR Binds Anxiety_CI Anxiety/Panic Response CCKBR->Anxiety_CI Activates CI1015 This compound CI1015->CCKBR Antagonizes Glutamate Glutamate NMDAR NMDAR Glutamate->NMDAR Binds Anxiety_Glutamate Anxiety NMDAR->Anxiety_Glutamate Modulates Ketamine Ketamine Ketamine->NMDAR Antagonizes Serotonin Serotonin Serotonin_Receptors Serotonin_Receptors Serotonin->Serotonin_Receptors Binds Anxiety_Serotonin Anxiety Serotonin_Receptors->Anxiety_Serotonin Modulates EB003 EB-003 EB003->Serotonin_Receptors Agonist (5-HT2A/1B)

Figure 1: Simplified signaling pathways of this compound and novel anxiolytics.

Anxiolytic_Drug_Discovery_Workflow Target_ID Target Identification (e.g., CCK-B, NMDA-R) Lead_Opt Lead Optimization (e.g., this compound from CI-988) Target_ID->Lead_Opt In_Vitro In Vitro Assays (Receptor Binding Affinity) Lead_Opt->In_Vitro In_Vivo In Vivo Animal Models (Elevated Plus Maze) In_Vitro->In_Vivo Tox Toxicology Studies In_Vivo->Tox Phase_I Phase I (Safety & PK in Healthy Volunteers) Tox->Phase_I Phase_II Phase II (Efficacy & Dose-Ranging in Patients) Phase_I->Phase_II Phase_III Phase III (Pivotal Efficacy & Safety Trials) Phase_II->Phase_III NDA New Drug Application (NDA) Submission Phase_III->NDA

Figure 2: A generalized workflow for anxiolytic drug discovery and development.

Conclusion

This compound represents an important step in the exploration of non-traditional targets for anxiety. Its development highlighted the potential of CCK-B receptor antagonism as a therapeutic strategy. However, the current landscape of anxiolytic research has expanded to include a diverse array of molecular targets, with compounds like ketamine and novel serotonergic modulators showing promising, albeit sometimes mixed, results in clinical trials. The direct comparison of this compound with these newer agents is hampered by a lack of contemporary clinical data for the former. Future research and head-to-head clinical trials will be essential to definitively position these novel anxiolytics in the therapeutic armamentarium for anxiety disorders. This guide serves as a foundational document to stimulate further investigation and informed decision-making in the pursuit of more effective and safer treatments for patients suffering from anxiety.

References

Statistical Validation of CI-1015 Behavioral Data: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive comparison of the behavioral effects of CI-1015, a selective cholecystokinin (B1591339) B (CCK-B) receptor antagonist, with established anxiolytic agents. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential as a therapeutic agent for anxiety-related disorders.

Executive Summary

This compound is a second-generation "peptoid" CCK-B receptor antagonist designed to improve upon the pharmacokinetic profile of its predecessor, CI-988. As a CCK-B antagonist, this compound is hypothesized to possess anxiolytic properties. This guide provides a comparative analysis of its behavioral effects against well-established anxiolytics, diazepam (a benzodiazepine) and buspirone (B1668070) (a serotonin (B10506) 5-HT1A receptor agonist), through a review of data from standardized preclinical behavioral assays. While direct comparative studies with quantitative data for this compound are limited in the public domain, this guide synthesizes available information to provide a framework for its evaluation.

Comparative Behavioral Data

The following tables summarize the expected anxiolytic-like effects of this compound and compare them with experimental data for diazepam and buspirone in the Elevated Plus Maze (EPM), a widely used behavioral assay for assessing anxiety in rodents.

Table 1: Elevated Plus Maze (EPM) - Percentage of Time Spent in Open Arms

CompoundDoseAnimal Model% Time in Open Arms (Mean ± SEM)Citation
Vehicle (Control) -C57BL/6J Mice9.19 ± 0.36[1]
Diazepam 1.5 mg/kg129/Sv MiceIncreased vs. Control (Specific values not provided)[2]
Diazepam 0.5 mg/kgGerbilsIncreased % of entries to open arms (80.3% vs 69.9% for vehicle)[3]
Buspirone 0.3 - 4.0 mg/kgRatsDose-dependent decrease[4]
This compound Data Not Available-Expected to Increase-

Table 2: Elevated Plus Maze (EPM) - Number of Entries into Open Arms

CompoundDoseAnimal ModelOpen Arm Entries (Mean ± SEM)Citation
Vehicle (Control) -C57BL/6J Mice7.64 ± 0.21[1]
Diazepam 0.5 mg/kgGerbilsSignificantly increased vs. Vehicle[3]
Buspirone 1 mg/kgFemale C57BL/6J MicePercentage of total entries was evaluated[5]
This compound Data Not Available-Expected to Increase-

Experimental Protocols

Detailed methodologies for the key behavioral assays are provided below to ensure reproducibility and accurate interpretation of the data.

Elevated Plus Maze (EPM) Protocol

The EPM is a widely used test to assess anxiety-like behavior in rodents. The apparatus consists of a plus-shaped maze elevated above the floor, with two open and two enclosed arms.

Apparatus:

  • A plus-shaped maze with two open arms (e.g., 50 x 10 cm) and two closed arms (e.g., 50 x 10 x 40 cm) extending from a central platform.

  • The maze is elevated (e.g., 50 cm) from the floor.

Procedure:

  • Animals are habituated to the testing room for at least 30 minutes prior to the test.

  • Each animal is placed on the central platform of the maze, facing an open arm.

  • The animal is allowed to freely explore the maze for a 5-minute session.

  • Behavior is recorded using a video camera and tracking software.

  • Key parameters measured include:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

  • An anxiolytic effect is indicated by a significant increase in the time spent and/or the number of entries into the open arms.[6]

  • The maze is cleaned with an appropriate solution (e.g., 70% ethanol) between each trial to eliminate olfactory cues.

Novel Object Recognition (NOR) Test Protocol

The NOR test is used to evaluate learning and memory, particularly recognition memory, in rodents.

Apparatus:

  • An open-field arena (e.g., 40 x 40 x 40 cm).

  • Two sets of identical objects and one novel object, all of similar size and texture, and heavy enough that the animal cannot move them.

Procedure:

  • Habituation: The animal is allowed to freely explore the empty arena for a set period (e.g., 5-10 minutes) on the day before the test.

  • Training/Familiarization Phase: Two identical objects are placed in the arena. The animal is placed in the arena and allowed to explore the objects for a set period (e.g., 5-10 minutes).

  • Testing Phase: After a retention interval (e.g., 1 hour to 24 hours), one of the familiar objects is replaced with a novel object. The animal is returned to the arena and allowed to explore for a set period (e.g., 5 minutes).

  • The time spent exploring each object (novel and familiar) is recorded. Exploration is typically defined as the animal's nose being in close proximity to the object (e.g., within 2 cm) and oriented towards it.

  • A discrimination index is calculated: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher discrimination index indicates better recognition memory.

Morris Water Maze (MWM) Protocol

The MWM is a test of spatial learning and memory in rodents.

Apparatus:

  • A large circular pool (e.g., 120-150 cm in diameter) filled with opaque water.

  • An escape platform submerged just below the water's surface.

  • Distinct visual cues are placed around the room to serve as spatial references.

Procedure:

  • Acquisition Phase (Training):

    • The animal is placed in the water at one of several starting positions.

    • The animal must swim to find the hidden escape platform.

    • If the animal does not find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it.

    • The animal is allowed to remain on the platform for a short period (e.g., 15-30 seconds).

    • This is repeated for several trials per day over several consecutive days.

    • The time to reach the platform (escape latency) and the path taken are recorded. A decrease in escape latency over days indicates spatial learning.[7]

  • Probe Trial (Memory Test):

    • The escape platform is removed from the pool.

    • The animal is allowed to swim freely for a set period (e.g., 60 seconds).

    • The time spent in the quadrant where the platform was previously located is measured.

    • A significant amount of time spent in the target quadrant indicates good spatial memory.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of this compound, a typical experimental workflow for behavioral testing, and the logical framework for comparing this compound to other anxiolytics.

G This compound Mechanism of Action cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron CCK CCK CCKBR CCK-B Receptor CCK->CCKBR Binds to AnxietyResponse Anxiogenic Response CCKBR->AnxietyResponse Activates CI1015 This compound CI1015->CCKBR Antagonizes

Caption: Proposed mechanism of this compound as a CCK-B receptor antagonist.

G Behavioral Assay Workflow AnimalHabituation Animal Habituation DrugAdministration Drug Administration (this compound, Diazepam, Buspirone, Vehicle) AnimalHabituation->DrugAdministration BehavioralTest Behavioral Test (e.g., Elevated Plus Maze) DrugAdministration->BehavioralTest DataCollection Data Collection & Analysis BehavioralTest->DataCollection Results Results & Comparison DataCollection->Results

Caption: General workflow for conducting preclinical behavioral assays.

G Comparative Logic CI1015 This compound AnxiolyticEffect Anxiolytic-like Effect (Increase in Open Arm Time/Entries) CI1015->AnxiolyticEffect Hypothesized to produce Diazepam Diazepam Diazepam->AnxiolyticEffect Demonstrated to produce Buspirone Buspirone Buspirone->AnxiolyticEffect Demonstrated to have complex effects

References

A Comparative Guide to the Mechanism of Action of Wee1 Inhibitors: CI-1015 (PD-0166285) and Adavosertib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, peer-reviewed comparison of the mechanism of action of CI-1015, also known as PD-0166285, and a leading alternative, Adavosertib (MK-1775). Both compounds are potent inhibitors of the Wee1 kinase, a critical regulator of the G2/M cell cycle checkpoint. This guide summarizes their biochemical potency, cellular effects, and the experimental protocols used to validate their mechanism of action.

Introduction to Wee1 Inhibition

The Wee1 kinase is a key gatekeeper of the G2/M checkpoint, preventing cells from entering mitosis prematurely, particularly in the presence of DNA damage. It does so by phosphorylating and inactivating Cyclin-Dependent Kinase 1 (CDK1, also known as Cdc2).[1][2][3] Many cancer cells, especially those with a mutated or deficient p53 tumor suppressor, have a defective G1 checkpoint and are therefore heavily reliant on the G2/M checkpoint for DNA repair before cell division.[4][5] Inhibiting Wee1 in such cancer cells abrogates this last line of defense, forcing them into a catastrophic mitotic entry with unrepaired DNA, leading to cell death.[4][6] This targeted approach offers a promising therapeutic window for cancer treatment.

Comparative Analysis of Wee1 Inhibitors

This section compares the biochemical and cellular activities of this compound (PD-0166285) and Adavosertib (MK-1775).

Table 1: Biochemical Potency of Wee1 Inhibitors
CompoundTargetIC₅₀ (nM)Selectivity Notes
This compound (PD-0166285) Wee1 24 Also inhibits Myt1 (IC₅₀ = 72 nM) and Chk1 (IC₅₀ = 3,433 nM).[7][8]
Adavosertib (MK-1775) Wee1 5.2 Highly selective for Wee1 over Myt1 (>100-fold).[9]
Table 2: Cellular Activity in Cancer Cell Lines
CompoundCell Line(s)EffectQuantitative Data
This compound (PD-0166285) Esophageal Squamous Cell Carcinoma (KYSE150, TE1)Induction of ApoptosisDose-dependent increase; ~50% apoptosis at 600 nM.[6]
Lung Squamous Cell Carcinoma (NCI-H226, NCI-H520)G2/M Checkpoint AbrogationDose-dependent decrease in G2/M population.[4][5]
Lung Squamous Cell CarcinomaInduction of ApoptosisDose-dependent increase in Annexin-V positive cells.[4]
Adavosertib (MK-1775) High-Grade Serous Ovarian Cancer (OVCAR8, CAOV3)Induction of Apoptosis2.5 to 3-fold increase in apoptotic cells at 500 nM after 72h.[10]
Anaplastic Thyroid Cancer (8505C, 8305C, KAT18)G2/M ArrestSignificant increase in G2/M population at 500 nM.[11]
Differentiated Thyroid Cancer (BHP7-13, K1, etc.)Induction of Apoptosis2 to 4-fold increase in early apoptotic cells at 500 nM.[12]
Colorectal Cancer (HCT116)Cell ViabilityIC₅₀ = 131 nM.[13]
Multiple Solid TumorsDNA Damage (γH2AX)Increased γH2AX levels observed in tumor biopsies.[14][15][16]

Mechanism of Action: Signaling Pathways and Experimental Validation

The primary mechanism for both this compound and Adavosertib is the inhibition of Wee1 kinase activity. This leads to a cascade of downstream events culminating in cancer cell death.

Wee1 Signaling Pathway

The diagram below illustrates the central role of Wee1 in regulating the G2/M transition and how its inhibition by compounds like this compound and Adavosertib forces premature mitotic entry.

G2M_Checkpoint cluster_G2 G2 Phase cluster_M M Phase (Mitosis) DNA_Damage DNA Damage ATM_ATR ATM/ATR DNA_Damage->ATM_ATR Chk1_Chk2 Chk1/Chk2 ATM_ATR->Chk1_Chk2 Wee1_Active Wee1 Kinase (Active) Chk1_Chk2->Wee1_Active CDK1_CyclinB_Inactive CDK1/Cyclin B (Inactive) p-Tyr15 Wee1_Active->CDK1_CyclinB_Inactive Phosphorylates Tyr15 Mitosis Premature Mitosis & Mitotic Catastrophe CDK1_CyclinB_Active CDK1/Cyclin B (Active) CDK1_CyclinB_Inactive->CDK1_CyclinB_Active Cdc25 Dephosphorylates CDK1_CyclinB_Active->Mitosis Inhibitor This compound or Adavosertib Inhibitor->Wee1_Active Inhibits Flow_Cytometry_Workflow Start Seed Cancer Cells Treat Treat with Inhibitor (e.g., this compound, 48h) Start->Treat Harvest Harvest & Wash Cells (Trypsinize, PBS wash) Treat->Harvest Fix Fix Cells (e.g., 70% cold Ethanol) Harvest->Fix Stain Stain DNA (Propidium Iodide + RNase A) Fix->Stain Acquire Acquire Data on Flow Cytometer Stain->Acquire Analyze Analyze DNA Content (Histogram plots for G1, S, G2/M) Acquire->Analyze End Determine % of cells in each phase Analyze->End

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Cellular Therapy Products in a Research Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the proper disposal of investigational materials like cell-based therapies is a critical component of laboratory safety and regulatory compliance. This guide provides a comprehensive overview of the necessary procedures for the safe handling and disposal of genetically modified cellular therapy products, using a product analogous to AB-1015 as a framework. AB-1015 is an autologous integrated circuit T cell (ICT) product developed for the treatment of platinum-resistant ovarian cancer.[1][2] The manufacturing process for AB-1015 involves the use of CRISPR to integrate transgenes, generating a genetically modified organism (GMO).[1][2] Therefore, its disposal must adhere to strict biohazardous and GMO waste regulations.

Immediate Safety and Handling Considerations

All materials containing or suspected of containing genetically modified cells must be handled as biohazardous waste.[3][4][5] Personnel handling such materials should be trained in aseptic techniques and follow all institutional and national guidelines for handling GMOs.[6][7][8]

Personal Protective Equipment (PPE) is mandatory:

  • Nitrile gloves

  • Safety glasses or face shield

  • Lab coat or gown

Waste Segregation and Containment

Proper segregation of waste at the point of generation is crucial to prevent cross-contamination and ensure appropriate disposal. All waste generated from the handling of cellular therapy products should be classified as biohazardous.

Waste TypeExamplesContainment and Disposal Procedure
Solid Biohazardous Waste Gloves, gowns, pipette tips, culture flasks, centrifuge tubes, bench paper.[4]Collect in yellow or red biohazard bags.[3][9] These bags must be placed in a rigid, leak-proof secondary container with a biohazard label.[5] The container should be kept closed when not in use.
Liquid Biohazardous Waste Spent cell culture media, buffers, wash solutions.[3]Collect in a labeled, leak-proof, and shatter-resistant container. This waste must be chemically disinfected before disposal down the sanitary sewer, or autoclaved.[3][5][10]
Sharps Waste Needles, syringes, serological pipettes, glass slides.Place immediately into a designated puncture-resistant sharps container labeled with the biohazard symbol.[5][7]

Step-by-Step Disposal Protocol for Cellular Therapy Products

The following protocol outlines the essential steps for the inactivation and disposal of genetically modified cell cultures and associated materials.

1. Decontamination of Liquid Waste:

  • Collect all liquid waste that has been in contact with the cells into a suitable container.

  • Add a freshly prepared chemical disinfectant, such as a 1:10 dilution of sodium hypochlorite (B82951) (household bleach), to achieve a final concentration known to be effective against the microorganisms in use.[3][5]

  • Allow for a minimum contact time of 30 minutes to ensure complete inactivation.[3] For larger volumes or high concentrations of organic matter, a longer contact time may be necessary.

  • After inactivation, and pending institutional and local regulations, the disinfected liquid may be poured down a designated laboratory sink with copious amounts of water.[10]

2. Decontamination of Solid Waste:

  • All solid waste, including plasticware and PPE, should be collected in autoclave-safe biohazard bags.

  • These bags must be loosely sealed to allow for steam penetration during autoclaving.

  • Transport the bags to the autoclave facility in a durable, leak-proof secondary container.[5]

  • Autoclave at 121°C for a minimum of 30-60 minutes to ensure sterilization.[3][11] The cycle time may need to be validated for specific load sizes and contents.[8]

  • After autoclaving, the waste can typically be disposed of as regular laboratory waste, provided it does not have any other hazardous characteristics.[3] Note that some jurisdictions require incinerated disposal regardless of sterilization.[8][11]

3. Disposal of Sharps:

  • Once the sharps container is three-quarters full, it should be securely sealed.

  • The sealed container must be treated as biohazardous waste and should be collected by a licensed medical waste disposal service for incineration.[7]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of waste generated from cellular therapy product research.

G cluster_generation Waste Generation Point cluster_segregation Waste Segregation cluster_treatment Decontamination/Treatment cluster_disposal Final Disposal start Waste Generated from Cellular Therapy Product Handling liquid Liquid Waste (Media, Buffers) start->liquid solid Solid Waste (Gloves, Pipettes, Flasks) start->solid sharps Sharps Waste (Needles, Glassware) start->sharps chem_disinfect Chemical Disinfection (e.g., 10% Bleach) liquid->chem_disinfect autoclave Autoclaving (121°C, 30-60 min) solid->autoclave sharps_container Seal Sharps Container sharps->sharps_container sink Sanitary Sewer (per institutional policy) chem_disinfect->sink regular_waste Regular Laboratory Waste autoclave->regular_waste medical_waste Licensed Medical Waste Contractor (Incineration) sharps_container->medical_waste

Caption: Workflow for the safe disposal of cellular therapy waste.

Regulatory Compliance

It is imperative to adhere to all applicable local, state, and federal regulations governing the disposal of biohazardous and genetically modified waste.[6][7] In the United States, this includes guidelines from the Occupational Safety and Health Administration (OSHA), the Environmental Protection Agency (EPA), and potentially the National Institutes of Health (NIH) Office of Science Policy for recombinant DNA research. Researchers should consult their institution's Environmental Health and Safety (EHS) department for specific protocols and requirements.[10]

References

Essential Safety and Operational Guide for Handling CI-1015 (CI-1040/PD-184352)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling of CI-1015, an investigational drug also known as CI-1040 and PD-184352.[1][2][3][4] Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.

Compound Identification and Hazards

This compound (PD-184352) is a potent and selective, orally active, small-molecule inhibitor of MEK1/MEK2.[1][5][6] While comprehensive toxicological data is not fully available for this investigational compound, it is classified as hazardous. The primary identified hazard is environmental, with the compound being very toxic to aquatic life.[2][7]

Chemical and Physical Properties:

PropertyValueSource
Molecular Formula C17H14ClF2IN2O2[2]
Molecular Weight 478.67 g/mol [8]
Appearance Lyophilized powder[5]
Solubility Soluble in DMSO and ethanol. Poorly soluble in water.[4][5]
Storage Store at -20°C, desiccated and protected from light.[4][5]

GHS Hazard Information:

PictogramSignal WordHazard Statement
GHS09: EnvironmentWarning H400: Very toxic to aquatic life

Data sourced from Sigma-Aldrich product information for PD184352.[7]

Personal Protective Equipment (PPE)

A risk assessment should be conducted prior to handling this compound to ensure appropriate protective measures are in place. The following PPE is mandatory when working with this compound in solid or solution form.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact.
Eye Protection Safety glasses with side shields or goggles.To protect eyes from splashes or airborne particles.
Skin and Body Protection Laboratory coat.To prevent contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. A respirator may be required for operations with a potential for aerosol generation.To minimize inhalation exposure.

Operational Plan: Handling and Experimental Workflow

3.1. Preparation of Stock Solutions

Extreme care must be taken to avoid generating dust when handling the lyophilized powder. All manipulations of the solid compound should be performed in a chemical fume hood.

Experimental Protocol: Reconstitution of this compound

  • Pre-weighing Preparation: Ensure all necessary equipment (vials, spatulas, solvent, etc.) is clean and readily accessible within the chemical fume hood.

  • Aliquotting: If the entire quantity is not required, carefully aliquot the desired amount of lyophilized powder into a tared vial.

  • Solvent Addition: For a 10 mM stock solution, reconstitute 5 mg of this compound in 1.0446 mL of DMSO.[5]

  • Dissolution: Cap the vial securely and vortex until the solid is completely dissolved. Gentle warming may be applied if necessary.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[5]

3.2. Experimental Workflow Diagram

The following diagram outlines the general workflow for handling this compound from receipt to disposal.

G This compound Handling Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Waste Management A Receive and Log this compound B Store at -20°C, Desiccated A->B C Weigh Solid in Fume Hood B->C D Reconstitute in DMSO C->D I Collect Solid Waste C->I Generate Solid Waste E Prepare Working Solutions D->E Transfer to Experiment F Treat Cells/Perform Assay E->F G Data Collection and Analysis F->G H Collect Liquid Waste F->H Generate Liquid Waste J Label as Hazardous Waste H->J I->J K Dispose via Certified Vendor J->K

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CI-1015
Reactant of Route 2
Reactant of Route 2
CI-1015

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.